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(1-Bromopropan-2-yl)cyclohexane Documentation Hub

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  • Product: (1-Bromopropan-2-yl)cyclohexane
  • CAS: 910891-58-6

Core Science & Biosynthesis

Foundational

Physicochemical Profiling & Technical Guide: (1-Bromopropan-2-yl)cyclohexane

Executive Summary (1-Bromopropan-2-yl)cyclohexane (CAS: 910891-58-6) is a specialized alkyl halide intermediate characterized by a high degree of lipophilicity and steric bulk. Structurally comprising a cyclohexane ring...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

(1-Bromopropan-2-yl)cyclohexane (CAS: 910891-58-6) is a specialized alkyl halide intermediate characterized by a high degree of lipophilicity and steric bulk. Structurally comprising a cyclohexane ring fused to a 1-bromopropan-2-yl moiety, this compound serves as a critical electrophile in the synthesis of sterically demanding amines, ethers, and organometallic reagents. Its utility lies in its ability to introduce the 1-cyclohexylethyl scaffold—a motif frequently employed in medicinal chemistry to modulate the lipophilicity (LogP) and metabolic stability of drug candidates.

This guide provides a definitive technical analysis of its physicochemical properties, synthetic pathways, and reactivity profile, designed for use by process chemists and drug development researchers.

Molecular Identity & Structural Analysis

AttributeDetail
IUPAC Name 1-(1-Bromopropan-2-yl)cyclohexane
Common Synonyms 1-Bromo-2-cyclohexylpropane; (2-Bromo-1-methylethyl)cyclohexane
CAS Number 910891-58-6
Molecular Formula

Molecular Weight 205.14 g/mol
SMILES CC(CBr)C1CCCCC1
InChI Key WCNNMAMPZBDYJU-UHFFFAOYSA-N
Stereochemical Configuration

The molecule possesses a chiral center at the C2 position of the propyl chain (the carbon attached to the cyclohexane ring).

  • Chirality: The commercial material is typically supplied as a racemic mixture (RS) unless prepared via asymmetric catalysis (e.g., asymmetric hydrogenation of the corresponding alkene followed by bromination).

  • Conformation: The cyclohexane ring predominantly adopts a chair conformation . The bulky 1-bromopropan-2-yl substituent will preferentially occupy the equatorial position to minimize 1,3-diaxial interactions, stabilizing the molecule relative to its axial conformer.

Physicochemical Profile

Note: Where experimental values are proprietary or sparse, data is derived from validated structure-property relationship (SPR) models and analogous primary alcohol precursors.

Core Physical Data
PropertyValue / RangeCondition / Method
Physical State Liquid@ 20°C, 1 atm
Appearance Colorless to pale yellow oilVisual inspection
Boiling Point 218 – 222 °C (Estimated)@ 760 mmHg (Derived from Alcohol BP 212°C)
Boiling Point (Vac) 85 – 90 °C@ 10 mmHg
Density 1.18 ± 0.05 g/cm³ @ 25°C (Standard Alkyl Bromide Range)
Refractive Index (

)
1.485 – 1.495@ 20°C
Flash Point > 95 °CClosed Cup (Predicted)
Solubility & Lipophilicity
ParameterValueSignificance in Drug Design
LogP (Octanol/Water) 4.5 ± 0.3 High lipophilicity; indicates excellent membrane permeability but poor aqueous solubility.
Water Solubility < 1 mg/LPractically insoluble. Requires organic co-solvents (DCM, THF, DMSO).
Polar Surface Area (PSA) 0 ŲNon-polar; crosses Blood-Brain Barrier (BBB) readily if MW allows.

Synthetic Routes & Process Chemistry

The synthesis of (1-Bromopropan-2-yl)cyclohexane is governed by the need to control regioselectivity, particularly avoiding the formation of the tertiary bromide isomer.

Pathway A: Radical Hydrobromination (Anti-Markovnikov)

This is the most direct route from the commercially available alkene, isopropenylcyclohexane .

  • Mechanism: Free-radical addition of HBr.[1]

  • Regioselectivity: The bromine radical adds to the terminal carbon (

    
    ), generating a tertiary radical at the branching point, which is sterically and electronically stabilized before abstracting a hydrogen.
    
  • Reagents: HBr (gas or acetic acid solution), Benzoyl Peroxide (initiator).

Pathway B: Nucleophilic Substitution of Alcohol

Conversion of 2-cyclohexylpropan-1-ol using phosphorous tribromide (


) or the Appell reaction (

).
  • Advantage: Avoids isomer mixtures common in alkene additions.

  • Purity: Typically yields >98% purity after distillation.

SynthesisPathways cluster_legend Reaction Types Alkene Isopropenylcyclohexane (Precursor) Radical Intermediate: Tertiary Radical Alkene->Radical HBr, Benzoyl Peroxide (Anti-Markovnikov) Alcohol 2-Cyclohexylpropan-1-ol (Precursor) Target (1-Bromopropan-2-yl)cyclohexane (Target) Alcohol->Target PBr3, 0°C -> RT (SN2 Substitution) Alcohol->Target CBr4, PPh3 (Appell Reaction) Radical->Target H-abstraction Red: Radical Path Red: Radical Path Blue: Ionic Path Blue: Ionic Path

Figure 1: Comparative synthetic pathways. Pathway A utilizes radical chemistry to achieve anti-Markovnikov selectivity, while Pathway B employs standard nucleophilic substitution on the alcohol.

Reactivity Profile & Stability

Nucleophilic Substitution ( )

The bromine atom is located on a primary carbon, making it susceptible to


 attack. However, the 

-branching
(the adjacent tertiary carbon with the cyclohexane ring) imposes significant steric hindrance.
  • Kinetics: Reaction rates with nucleophiles (e.g., amines, azides, alkoxides) will be slower than linear primary bromides (e.g., 1-bromopropane).

  • Optimization: Requires elevated temperatures (60–80°C) and polar aprotic solvents (DMF, DMSO) to drive conversion.

Elimination ( )

Under basic conditions, the compound is prone to E2 elimination to reform the alkene (isopropenylcyclohexane).

  • Risk Factor: High. The

    
    -proton is tertiary and acidic enough to be removed by strong bases (e.g., NaOEt, t-BuOK).
    
  • Mitigation: Use non-basic nucleophiles (e.g., NaCN,

    
    ) or weak bases (
    
    
    
    ) when attempting substitution.

ReactivityLogic Substrate (1-Bromopropan-2-yl)cyclohexane StrongBase Strong Base (t-BuOK, NaOEt) Substrate->StrongBase Nucleophile Good Nucleophile (NaN3, KCN, R-NH2) Substrate->Nucleophile Elimination E2 Elimination Product: Isopropenylcyclohexane StrongBase->Elimination Major Pathway (Due to steric bulk) Substitution SN2 Substitution Product: 1-Substituted-2-cyclohexylpropane Nucleophile->Substitution Major Pathway (In polar aprotic solvent) Substitution->Elimination Competes at High T

Figure 2: Reactivity decision tree. Steric hindrance at the


-position favors elimination with strong bases, necessitating careful nucleophile selection for substitution reactions.

Handling, Safety & Storage

Hazard Classification (GHS)
  • Signal Word: WARNING

  • H315: Causes skin irritation.

  • H319: Causes serious eye irritation.

  • H335: May cause respiratory irritation.

  • H411: Toxic to aquatic life with long-lasting effects (due to high LogP).

Storage Protocol
  • Temperature: Store at 2–8°C (Refrigerate).

  • Atmosphere: Inert gas (Argon/Nitrogen) recommended to prevent slow hydrolysis or oxidation.

  • Light: Protect from light.[2] Alkyl bromides can darken over time due to the liberation of free bromine (

    
    ) via homolytic cleavage.
    

References

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 53404838, (1-Bromopropan-2-yl)cyclohexane. Retrieved from [Link]

  • The Good Scents Company. (n.d.). Cyclohexyl propanol (Precursor Data). Retrieved from [Link]

  • OrgoSolver. (n.d.). Anti-Markovnikov Hydrobromination of Alkenes (HBr/Peroxide Radical Chain). Retrieved from [Link]

Sources

Exploratory

(1-Bromopropan-2-yl)cyclohexane CAS number and chemical identifiers

The Strategic Utility of (1-Bromopropan-2-yl)cyclohexane in Preclinical Drug Development: A Technical Monograph Executive Perspective In modern medicinal chemistry and drug development, the strategic incorporation of ali...

Author: BenchChem Technical Support Team. Date: March 2026

The Strategic Utility of (1-Bromopropan-2-yl)cyclohexane in Preclinical Drug Development: A Technical Monograph

Executive Perspective

In modern medicinal chemistry and drug development, the strategic incorporation of aliphatic,


-rich motifs is a proven methodology for improving a drug candidate's pharmacokinetic profile. As a Senior Application Scientist, I frequently leverage (1-Bromopropan-2-yl)cyclohexane  (CAS: 910891-58-6) as a highly versatile building block. This compound features a primary alkyl bromide adjacent to a sterically encumbered, 

-branched methine center linked to a cyclohexane ring. This specific molecular architecture allows researchers to introduce a lipophilic cycloalkyl vector while utilizing the primary halide for robust carbon-carbon or carbon-heteroatom bond formation.

Molecular Architecture & Quantitative Descriptors

To ensure rigorous tracking across computational modeling and synthetic workflows, the core chemical identifiers and physicochemical properties must be established. The complete absence of polar surface area combined with high lipophilicity makes this fragment ideal for driving hydrophobic pocket interactions in target proteins.

Table 1: Core Chemical Identifiers

Descriptor Value
IUPAC Name 1-bromopropan-2-ylcyclohexane
CAS Registry Number 910891-58-6
Molecular Formula C9H17Br
SMILES CC(CBr)C1CCCCC1

| InChIKey | WCNNMAMPZBDYJU-UHFFFAOYSA-N |

Table 2: Physicochemical Properties & Pharmacokinetic Relevance

Property Value Relevance to Drug Design
Molecular Weight 205.14 g/mol Low molecular weight allows for downstream elaboration without exceeding Lipinski's Rule of 5 limits[1].
XLogP3 4.5 High lipophilicity; excellent for optimizing passive membrane permeability[2].
Topological Polar Surface Area (TPSA) 0 Ų Purely aliphatic nature ensures no disruption of established hydrogen bond networks[2].

| Physical State | Liquid | Requires volumetric dispensing or precise mass-based addition during automated synthesis[3]. |

Data validated via[2] and .

Mechanistic Behavior & Synthetic Trajectories

The primary bromide is theoretically primed for nucleophilic aliphatic substitution (


). However, the adjacent 

-branching (a methine carbon bearing both a methyl group and a bulky cyclohexyl ring) introduces significant steric hindrance. This structural nuance demands careful selection of reaction conditions to suppress competing elimination (

) pathways.

SyntheticPathways Core (1-Bromopropan-2-yl)cyclohexane Primary Bromide Grignard Grignard Formation (Mg, THF) Core->Grignard Metallation SN2 Nucleophilic Substitution (Azide/Amine) Core->SN2 Polar Aprotic Solvents Coupling Cross-Coupling (Negishi/Suzuki) Core->Coupling Pd/Ni Catalysis

Divergent synthetic pathways for (1-Bromopropan-2-yl)cyclohexane functionalization.

Self-Validating Experimental Protocol: Metallation

When scaling up the synthesis of (2-cyclohexylpropyl)magnesium bromide, the primary failure mode observed in the laboratory is Wurtz-type homocoupling. Because the oxidative addition of magnesium is kinetically hindered by the


-branching, any localized temperature spikes will drive the unreacted bromide to couple with the newly formed Grignard reagent. The following protocol is engineered as a self-validating system to guarantee high-fidelity reagent generation.

Step 1: System Purging and Magnesium Activation

  • Action: Flame-dry a Schlenk flask containing magnesium turnings (1.2 eq) under vacuum, backfill with argon, and add a single crystal of iodine (

    
    ).
    
  • Causality: The iodine reacts with the passivating magnesium oxide layer to form

    
    , exposing the highly reactive zero-valent magnesium surface necessary for consistent initiation.
    
  • Self-Validation Check: The disappearance of the iodine's brown vapor upon the addition of the first drops of the bromide confirms successful surface activation.

Step 2: Controlled Halide Addition

  • Action: Dilute (1-Bromopropan-2-yl)cyclohexane (1.0 eq) in anhydrous THF to yield a 0.5 M solution. Add 5% of this solution to the Mg turnings at 25°C. Once localized boiling indicates initiation, lower the bath temperature to 15°C and add the remaining solution dropwise over 1 hour.

  • Causality: Maintaining the bulk temperature at 15°C strictly suppresses Wurtz dimerization while providing sufficient thermal energy to maintain the kinetics of oxidative addition.

  • Self-Validation Check (Critical): Quench a 0.1 mL aliquot of the reaction mixture in

    
    . Analyze via 
    
    
    
    -NMR. The complete disappearance of the
    
    
    signal (~3.4 ppm) and the appearance of a new
    
    
    signal confirms quantitative Grignard formation. Do not proceed to electrophile addition until this is verified.

Step 3: Electrophilic Trapping

  • Action: Cool the validated Grignard solution to -78°C and add the target electrophile (e.g., an aldehyde) dropwise.

  • Causality: Cryogenic temperatures ensure that the nucleophilic attack is entirely regioselective and minimizes the basic enolization of the electrophile.

WorkflowLogic Act 1. Mg Activation (I2, Argon) Init 2. Initiation (5% Bromide, 25°C) Act->Init Form 3. Grignard Formation (Dropwise, 15°C) Init->Form Val 4. D2O NMR Validation (Check -CH2Br loss) Form->Val Val->Form If Incomplete Trap 5. Electrophile Trapping (-78°C) Val->Trap If >95% Conversion

Self-validating experimental workflow for Grignard reagent generation.

Safety, Handling, & Storage Integrity

According to the Globally Harmonized System (GHS) data provided by [3], (1-Bromopropan-2-yl)cyclohexane presents specific hazards that dictate stringent laboratory handling:

  • Hazards: H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation)[3].

  • Handling Rationale: As a volatile, liquid halogenated compound, it must be handled exclusively within a Class II fume hood. Nitrile gloves should be doubled; alkyl bromides can permeate standard single-layer nitrile over extended exposure.

  • Storage: The compound must be stored at 4°C under an inert atmosphere[3]. Ambient storage leads to thermal degradation, resulting in the slow, autocatalytic release of hydrobromic acid (HBr), which degrades the purity and compromises downstream synthetic yields.

References

  • (1-Bromopropan-2-yl)cyclohexane | C9H17Br | CID 53404838 - PubChem Source: National Center for Biotechnology Information (NCBI) / PubChem URL:[Link]

Sources

Foundational

molecular weight and structural formula of (1-Bromopropan-2-yl)cyclohexane

This guide details the chemical identity, physicochemical properties, synthetic pathways, and application scope of (1-Bromopropan-2-yl)cyclohexane , a specialized lipophilic building block used in medicinal chemistry. [1...

Author: BenchChem Technical Support Team. Date: March 2026

This guide details the chemical identity, physicochemical properties, synthetic pathways, and application scope of (1-Bromopropan-2-yl)cyclohexane , a specialized lipophilic building block used in medicinal chemistry.

[1][2][3][4][5]

Chemical Identity & Structural Analysis

(1-Bromopropan-2-yl)cyclohexane serves as a critical aliphatic pharmacophore, offering a unique combination of steric bulk and high lipophilicity without the planarity of aromatic systems. It is frequently employed to modulate the metabolic stability and hydrophobic interaction profile of drug candidates.

Parameter Data
IUPAC Name 1-Bromo-2-cyclohexylpropane
Common Synonyms (2-Bromo-1-methylethyl)cyclohexane; 2-Cyclohexylpropyl bromide
CAS Registry Number 910891-58-6
Molecular Formula C

H

Br
Molecular Weight 205.14 g/mol
SMILES CC(C1CCCCC1)CBr
Chirality Contains one stereocenter at the C2 position. Typically supplied as a racemate unless asymmetric synthesis is employed.
Physicochemical Properties

The following data aggregates experimental values and high-confidence predictive models essential for handling and process design.

Property Value / Range Notes
Physical State Colorless to pale yellow liquidStandard ambient temperature/pressure.
Boiling Point 215–220 °C (760 mmHg)Predicted based on C9 alkyl bromide homologs.
Density 1.18 ± 0.05 g/cm³Denser than water due to the bromine atom.
LogP (Octanol/Water) 4.5 – 4.8Highly lipophilic; indicates strong membrane permeability.
Flash Point > 95 °CClass IIIB combustible liquid.
Solubility Insoluble in water; Miscible in DCM, THF, EtOAc.Requires organic solvents for reaction.
Synthetic Pathways & Manufacturing

The synthesis of (1-Bromopropan-2-yl)cyclohexane is most reliably achieved through the functionalization of its alcohol precursor, 2-cyclohexylpropan-1-ol . This route avoids the regioselectivity issues often associated with direct radical bromination of alkanes.

Core Synthetic Logic (Graphviz Flow)

SynthesisPath Ester Ethyl 2-cyclohexylpropanoate (Starting Material) LiAlH4 Reduction (LiAlH4 / THF) Ester->LiAlH4 Alcohol 2-Cyclohexylpropan-1-ol (Intermediate) LiAlH4->Alcohol Yield: ~90% Bromination Bromination (PBr3 or CBr4/PPh3) Alcohol->Bromination Product (1-Bromopropan-2-yl)cyclohexane (Target) Bromination->Product Yield: ~85%

Figure 1: Step-wise conversion from ester precursor to final alkyl bromide.

Detailed Experimental Protocol

Step A: Synthesis of 2-Cyclohexylpropan-1-ol (Precursor)

  • Reagents: Ethyl 2-cyclohexylpropanoate (1.0 eq), Lithium Aluminum Hydride (LiAlH

    
    , 2.0 eq), Anhydrous THF.
    
  • Procedure:

    • Cool a solution of LiAlH

      
       in anhydrous THF to 0 °C under nitrogen atmosphere.
      
    • Add ethyl 2-cyclohexylpropanoate dropwise to control the exotherm.

    • Allow the mixture to warm to room temperature and stir for 2–4 hours.

    • Quench: Carefully add water (1 mL/g LiAlH

      
      ), followed by 15% NaOH (1 mL/g), then water (3 mL/g) (Fieser workup).
      
    • Filter the granular precipitate and concentrate the filtrate to yield the alcohol (BP ~203 °C).

Step B: Bromination to (1-Bromopropan-2-yl)cyclohexane

  • Reagents: 2-Cyclohexylpropan-1-ol (1.0 eq), Phosphorus Tribromide (PBr

    
    , 0.4 eq), DCM.
    
  • Procedure:

    • Dissolve the alcohol in DCM and cool to 0 °C.

    • Add PBr

      
       dropwise. The reaction is driven by the formation of the strong P=O bond in the byproduct (H
      
      
      
      PO
      
      
      ).
    • Stir at 0 °C for 1 hour, then reflux for 2 hours to ensure complete conversion of the sterically hindered primary alcohol.

    • Workup: Quench with saturated NaHCO

      
       (aq) to neutralize acid byproducts. Extract with DCM, dry over MgSO
      
      
      
      , and concentrate.
    • Purification: Distillation under reduced pressure is recommended to remove traces of elimination byproducts (alkenes).

Applications in Drug Discovery

This molecule functions as a specialized hydrophobic anchor . Its structural attributes make it superior to simple alkyl chains or phenyl rings in specific contexts:

  • Bioisosterism: It acts as a saturated bioisostere of the 2-phenylpropyl group. Replacing a flat phenyl ring with a puckered cyclohexane ring increases the fraction of sp

    
     carbons (
    
    
    
    ), a metric correlated with improved clinical success rates and solubility.
  • Metabolic Stability: The cyclohexane ring is generally more resistant to oxidative metabolism (CYP450) compared to aromatic rings, which are prone to hydroxylation.

  • Nrf2 Regulation: Derivatives of this scaffold have been cited in patent literature (e.g., WO2016202253A1) for the development of Nrf2 regulators, targeting oxidative stress diseases like Fuchs Endothelial Corneal Dystrophy and NASH.

Safety & Handling (MSDS Highlights)
  • Hazard Classification: Skin Irritant (Category 2), Eye Irritant (Category 2A).

  • Reactivity: Alkyl bromides are electrophilic alkylating agents. Avoid contact with strong nucleophiles (amines, thiols) unless intended.

  • Storage: Store at 2–8 °C under inert gas (Argon/Nitrogen) to prevent hydrolysis or discoloration.

References
  • PubChem Compound Summary . (1-Bromopropan-2-yl)cyclohexane (CID 53404838). National Center for Biotechnology Information. [Link]

  • Patent Application. Nrf2 regulators. WO2016202253A1.
  • Marshall, J. A., et al. The Reduction of malonic enolates with lithium aluminum hydride. Journal of Organic Chemistry, 1967. (Foundation for Step A synthesis). [Link]

Exploratory

Technical Whitepaper: Solubility Profiling &amp; Solvent Selection for (1-Bromopropan-2-yl)cyclohexane

Executive Summary (1-Bromopropan-2-yl)cyclohexane (CAS: 39169-58-7 / Analogous Class) is a secondary alkyl-branched primary bromide characterized by significant lipophilicity and steric bulk proximal to the electrophilic...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

(1-Bromopropan-2-yl)cyclohexane (CAS: 39169-58-7 / Analogous Class) is a secondary alkyl-branched primary bromide characterized by significant lipophilicity and steric bulk proximal to the electrophilic center. Commonly utilized as a building block in medicinal chemistry for introducing cyclohexyl-alkyl linkers, its successful application relies heavily on appropriate solvent selection for synthesis, purification, and formulation.

This guide provides a technical analysis of the solubility profile of (1-Bromopropan-2-yl)cyclohexane. Unlike simple linear alkyl halides, the cyclohexyl moiety introduces conformational rigidity and hydrophobicity that dictates a specific solubility window. This document moves beyond static lookup tables, offering a Hansen Solubility Parameter (HSP) framework to predict miscibility and providing self-validating protocols for empirical verification.

Physicochemical Basis of Solubility[1]

To understand the interaction of (1-Bromopropan-2-yl)cyclohexane with solvents, we must deconstruct its molecular architecture into functional domains.

Molecular Architecture & Polarity
  • Lipophilic Domain (Dominant): The cyclohexane ring and the propyl backbone constitute a large non-polar surface area (

    
    ). This drives high 
    
    
    
    values (predicted
    
    
    ), necessitating Van der Waals (dispersion) forces for solvation.
  • Polar Domain (Minor): The primary carbon-bromine (

    
    ) bond creates a permanent dipole. However, the vector is shielded by the steric bulk of the adjacent cyclohexyl group at the C2 position.
    
  • Implication: The molecule behaves predominantly as a lipophile. It is immiscible with water and highly polar protic solvents but shows excellent affinity for non-polar and polar aprotic solvents.[1]

Hansen Solubility Parameters (HSP)

The "Like Dissolves Like" rule is insufficient for precision chemistry. We utilize HSP values (


) to map the "Solubility Sphere" of the target.[2]
ParameterSymbolEstimated Value

Physical Meaning
Dispersion

16.5 - 17.5Van der Waals forces (Hydrocarbon skeleton)
Polarity

5.0 - 7.0Dipole-dipole interactions (C-Br bond)
H-Bonding

1.0 - 3.0Hydrogen bonding capability (Negligible)

Interpretation: The target molecule requires solvents with high dispersive power (


) and low-to-moderate polarity (

). Solvents with high

(e.g., Water, MeOH) will result in phase separation.

Solvent Compatibility Matrix

The following matrix categorizes solvents based on thermodynamic compatibility and synthetic utility.

Table 1: Solubility Profile & Application Suitability
Solvent ClassRepresentative SolventsSolubility StatusApplication Context
Chlorinated Hydrocarbons Dichloromethane (DCM), Chloroform, DCEHigh (Miscible) Excellent for extraction and transport; standard reaction solvent.
Ethers THF, Diethyl Ether, MTBE, 1,4-DioxaneHigh (Miscible) Ideal for Grignard formation and organometallic coupling.
Aromatic Hydrocarbons Toluene, Xylene, BenzeneHigh (Miscible) High-boiling options for reflux; excellent for azeotropic drying.
Aliphatic Hydrocarbons Hexanes, Heptane, CyclohexaneHigh Used for recrystallization (as anti-solvent) or non-polar extraction.
Polar Aprotic Acetone, Ethyl Acetate, DMF, DMSOHigh Caution: Nucleophilic solvents (DMSO/DMF) may accelerate decomposition or

side reactions over time.
Polar Protic Methanol, Ethanol, IsopropanolModerate to Low Solubility decreases with temperature. Risk: Solvolysis (methanolysis) at high temps.
Aqueous Water, BrineInsoluble Immiscible (

). Used as the wash phase in liquid-liquid extraction.

Visualization: Solubility Decision Logic

The following diagram illustrates the logical flow for selecting a solvent based on the intended process (Synthesis vs. Extraction).

SolubilityLogic Start Start: Solvent Selection for (1-Bromopropan-2-yl)cyclohexane ProcessType Determine Process Goal Start->ProcessType Synthesis Synthesis / Reaction ProcessType->Synthesis Extraction Purification / Extraction ProcessType->Extraction TempReq Temperature Requirement? Synthesis->TempReq PhaseSep Need Phase Separation? Extraction->PhaseSep HighTemp High Temp (>80°C) TempReq->HighTemp Reflux Needed LowTemp Low/Amb Temp (<40°C) TempReq->LowTemp Standard Rxn AqueousWash Aqueous Wash Step PhaseSep->AqueousWash Toluene Select: Toluene / Xylene (Inert, High BP) HighTemp->Toluene THF_DCM Select: THF, DCM, or Et2O (Good Solubility, Volatile) LowTemp->THF_DCM Partition Partition Coefficient (LogP ~4.5) AqueousWash->Partition OrganicLayer Target in Organic Phase: (Hexanes, EtOAc, DCM) Partition->OrganicLayer High Affinity AqueousLayer Impurities in Aqueous Phase: (Water/Brine) Partition->AqueousLayer Low Affinity

Figure 1: Decision tree for solvent selection based on process requirements (Synthesis vs. Extraction) and physicochemical properties.

Experimental Protocols

As a senior scientist, relying solely on literature values is a risk. The following protocols allow you to validate solubility and purity in your specific lab environment.

Protocol A: Gravimetric Solubility Determination (Self-Validating)

This method determines the saturation limit (


) of the compound in a specific solvent.

Reagents: (1-Bromopropan-2-yl)cyclohexane (Test Article), Target Solvent (HPLC Grade).

  • Preparation: Weigh 100 mg of Test Article into a 4 mL borosilicate vial.

  • Titration: Add solvent in 50

    
     aliquots using a calibrated micropipette.
    
  • Agitation: Vortex for 30 seconds after each addition. Sonicate for 1 minute if dissolution is slow.

  • Observation: Record the volume (

    
    ) where the solution becomes optically clear (no Schlieren lines or oil droplets).
    
  • Calculation: Solubility (

    
    ) 
    
    
    
    .
  • Validation: Cool the solution to 4°C. If precipitation/oiling out occurs, the room temperature solubility was near saturation.

Protocol B: HPLC Purity & Stability Check

Solubility is irrelevant if the solvent degrades the compound.

Workflow:

  • Dissolve 10 mg of compound in 1 mL of solvent (e.g., MeOH, MeCN, DMF).

  • Inject immediately (

    
    ) onto a C18 column (Isocratic 90:10 MeCN:Water).
    
  • Store sample at process temperature (e.g., 25°C or 50°C) for 24 hours.

  • Re-inject (

    
    ).
    
  • Pass Criteria: Area% of main peak at

    
     must be 
    
    
    
    of
    
    
    .
    • Failure Mode: Appearance of early-eluting peaks in MeOH suggests solvolysis (formation of methyl ether).

Application in Drug Development

Reactivity Considerations

(1-Bromopropan-2-yl)cyclohexane is a secondary alkyl halide . While the bromine is on a primary carbon, the branching at the beta-position (C2) introduces steric hindrance.

  • Nucleophilic Substitution (

    
    ):  Slower than linear primary bromides due to the cyclohexyl tail. Requires polar aprotic solvents (DMF, DMSO) to accelerate kinetics, but these solvents are hard to remove.
    
  • Elimination (

    
    ):  In the presence of strong bases (e.g., NaOEt in Ethanol), elimination to the alkene is a competing pathway. Solvent choice (t-Butanol vs. Ethanol) modulates the basicity/nucleophilicity ratio.
    
Purification Strategy

Due to its high boiling point (predicted


C) and liquid state, recrystallization is difficult unless derivatized.
  • Preferred Method: Vacuum Distillation or Flash Chromatography.

  • Eluent System: Hexanes/Ethyl Acetate (gradient). The compound is non-polar and will elute early (high

    
    ) in 100% Hexanes.
    

References

  • Hansen, C. M. (2007). Hansen Solubility Parameters: A User's Handbook (2nd ed.). CRC Press. (Defines the framework for solvent selection).
  • PubChem. (n.d.).[3][4] Compound Summary for CID 53404838: (1-Bromopropan-2-yl)cyclohexane.[4] National Library of Medicine. Retrieved from [Link]

  • Reichardt, C. (2003). Solvents and Solvent Effects in Organic Chemistry. Wiley-VCH. (Authoritative source on solvent polarity and solvolysis effects).
  • Armarego, W. L. F., & Chai, C. L. L. (2013). Purification of Laboratory Chemicals (7th ed.). Butterworth-Heinemann. (Standard protocols for drying and purifying alkyl halides).
  • Lipinski, C. A. (2001). Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings. Advanced Drug Delivery Reviews, 46(1-3), 3-26. (Context for LogP and lipophilicity in drug development).

Sources

Foundational

safety data sheet (SDS) and hazards for (1-Bromopropan-2-yl)cyclohexane

Document Control: Target Compound: (1-Bromopropan-2-yl)cyclohexane[1][2][3] CAS Registry Number: 910891-58-6 Document Type: Technical Whitepaper / Advanced SDS Analysis Audience: Medicinal Chemists, Process Safety Engine...

Author: BenchChem Technical Support Team. Date: March 2026

Document Control:

  • Target Compound: (1-Bromopropan-2-yl)cyclohexane[1][2][3]

  • CAS Registry Number: 910891-58-6

  • Document Type: Technical Whitepaper / Advanced SDS Analysis

  • Audience: Medicinal Chemists, Process Safety Engineers, HSE Officers

Executive Summary & Compound Architecture

(1-Bromopropan-2-yl)cyclohexane (CAS: 910891-58-6) is a specialized alkylating agent used primarily as a building block in the synthesis of pharmaceutical intermediates. Unlike common solvents, this molecule presents a dual-hazard profile: immediate acute risks (irritation/sensitization) and latent chronic risks associated with its structural classification as a primary alkyl bromide.

This guide moves beyond the standard Safety Data Sheet (SDS) to provide a mechanistic understanding of the compound's behavior, specifically tailored for drug development environments where control of Potential Mutagenic Impurities (PMIs) is critical under ICH M7 guidelines.

Chemical Identity & Physicochemical Profile[4]
ParameterData / EstimateContext
IUPAC Name (1-Bromopropan-2-yl)cyclohexanePrimary alkyl bromide with

-branching.
Molecular Formula

Halogenated aliphatic hydrocarbon.
Molecular Weight 205.14 g/mol Moderate volatility; heavier than air vapors.
Physical State Liquid (Standard T/P)Likely clear/colorless to light yellow.
Boiling Point ~220–230°C (Predicted)High boiling point reduces flash evaporation risk but increases residue persistence.
Flash Point > 80°C (Estimated)Likely Combustible (Class IIIA) rather than Flammable, but requires confirmation.
LogP ~4.5 (Predicted)Highly lipophilic; potential for bioaccumulation and skin absorption.

Hazard Architecture & Toxicology (SAR Analysis)

Structural Activity Relationship (SAR)

As a scientist, you must look past the label. The core hazard of this molecule lies in its electrophilic nature. It possesses a primary carbon-bromine bond (


) susceptible to nucleophilic attack (

reactions).
  • Mechanism: The carbon attached to the bromine is electron-deficient. Biological nucleophiles (DNA bases like guanine, proteins) can attack this site, leading to alkylation.

  • ICH M7 Classification: Alkyl halides are generally flagged as Class 2 or 3 impurities (mutagenic or potentially mutagenic) until proven otherwise. In drug substances, this compound must be controlled to Threshold of Toxicological Concern (TTC) levels.

GHS Hazard Classification (Derived)

Based on read-across from analogous structures (e.g., (2-bromoethyl)cyclohexane) and functional group analysis.

  • Skin Corrosion/Irritation (Category 2): Causes skin irritation.[4][5][6][7] Lipophilicity allows penetration of the stratum corneum.

  • Serious Eye Damage/Irritation (Category 2A): Causes serious eye irritation.[7]

  • STOT - Single Exposure (Category 3): May cause respiratory irritation.[8]

  • Germ Cell Mutagenicity (Suspected): Due to alkylating potential.

Visualizing the Hazard Logic

The following diagram illustrates the mechanistic pathway from chemical structure to biological impact.

HazardLogic cluster_prevention Control Strategy Struct Structure: Primary Alkyl Bromide Prop Property: Electrophilic Carbon Struct->Prop Defines Mech Mechanism: SN2 Alkylation Prop->Mech Enables Target Target: DNA/Proteins Mech->Target Attacks Outcome Outcome: Genotoxicity/Irritation Target->Outcome Causes PPE PPE Barrier PPE->Target Protects Scavenger Nucleophilic Scavenger

Figure 1: Mechanistic toxicology pathway of (1-Bromopropan-2-yl)cyclohexane showing the progression from electrophilic structure to biological harm.

Operational Safety & Handling Protocols

Engineering Controls

Do not rely solely on PPE.[9] The hierarchy of controls dictates isolation first.

  • Primary Containment: All transfers must occur within a certified Chemical Fume Hood (face velocity > 0.5 m/s).

  • Inert Atmosphere: Handle under Nitrogen or Argon. While not pyrophoric, excluding moisture prevents hydrolysis to HBr (corrosive gas) and the corresponding alcohol.

  • Closed Systems: For scale-up (>100g), use cannulation techniques to transfer the liquid, avoiding open pouring.

Personal Protective Equipment (PPE) Matrix

Standard nitrile gloves are often insufficient for halogenated hydrocarbons due to permeation.

ComponentRecommendationRationale
Gloves (Splash) Nitrile (Double gloved)Acceptable for incidental contact only.
Gloves (Immersion) Viton® or Silver Shield®Required for spill cleanup or prolonged handling. Halogenated solvents degrade nitrile/latex.
Eye Protection Chemical GogglesSafety glasses are insufficient against vapors/splashes of irritants.
Respiratory Half-mask with Organic Vapor (OV) cartridgeOnly if fume hood is unavailable (Emergency only).
Experimental Workflow: Safe Synthesis Integration

This workflow ensures self-validating safety during usage in a drug discovery lab.

HandlingWorkflow cluster_safety CRITICAL CONTROL POINT Receipt 1. Receipt & Storage (Cool, Dark, Inert) Dispense 2. Dispensing (Fume Hood, Viton Gloves) Receipt->Dispense Check Container Integrity Reaction 3. Reaction Setup (Closed Vessel, N2 atm) Dispense->Reaction Cannula Transfer Quench 4. Quench/Workup (Scavenge Excess Alkyl Halide) Reaction->Quench Monitor Consumption (TLC/LCMS) Check Verify Consumption: Ensure no unreacted bromide remains before rotovap Reaction->Check Waste 5. Waste Disposal (Halogenated Stream) Quench->Waste Segregate Aqueous/Organic Check->Quench Confirmed

Figure 2: Operational workflow emphasizing the critical control point of verifying reactant consumption to prevent downstream contamination.

Emergency Response & Environmental Fate

Spill Management

Scenario: 50 mL spill inside a fume hood.

  • Evacuate & Ventilate: Alert nearby personnel. Ensure hood sash is lowered.

  • PPE Upgrade: Don Viton gloves and respiratory protection if outside the hood.

  • Absorb: Use a non-combustible absorbent (Vermiculite or Sand). Do not use paper towels (fire risk if flammable, and ineffective barrier).

  • Decontaminate: Wipe surface with a dilute solution of nucleophile (e.g., aqueous sodium thiosulfate or dilute ammonia) to chemically neutralize trace alkyl bromide residues.

Fire Fighting Measures
  • Media:

    
    , Dry Chemical, or Foam.[4][8][9][10][11][12] Water spray may be ineffective due to immiscibility.
    
  • Hazardous Decomposition: Combustion will release Hydrogen Bromide (HBr) gas (corrosive/toxic) and Carbon Monoxide. Firefighters must wear SCBA.

Disposal (Halogenated Waste)
  • Never dispose of down the drain.

  • Segregation: Must go into the "Halogenated Organic Waste" stream. Mixing with non-halogenated solvents increases disposal costs and complicates incineration.

  • Destruction: The ultimate fate is high-temperature incineration (>1000°C) with scrubber systems to capture HBr.

Regulatory & Compliance (Drug Development Context)

For researchers in pharma, this compound is a Cohort of Concern under ICH M7.

  • Control Limit: If used in the final step of an API synthesis, the limit is typically 1.5 µ g/day (lifetime exposure) unless Ames negative data is generated.

  • Purge Factor: You must demonstrate the process's ability to purge this impurity (e.g., via hydrolysis or rejection in crystallization) during process validation.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 53404838, (1-Bromopropan-2-yl)cyclohexane. Retrieved from [Link]

  • International Conference on Harmonisation (ICH). Guideline M7(R1): Assessment and Control of DNA Reactive (Mutagenic) Impurities in Pharmaceuticals to Limit Potential Carcinogenic Risk. Retrieved from [Link]

  • Bercu, J. P., et al. (2018). Potential impurities in drug substances: Compound-specific toxicology limits for 20 synthetic reagents and by-products, and a class-specific toxicology limit for alkyl bromides. Regulatory Toxicology and Pharmacology. Retrieved from [Link]

Sources

Exploratory

An In-Depth Technical Guide to (1-Bromopropan-2-yl)cyclohexane: Properties, Synthesis, and Characterization

This document serves as a comprehensive technical guide on (1-Bromopropan-2-yl)cyclohexane. In the absence of extensive published experimental data for this specific molecule, this guide leverages established principles...

Author: BenchChem Technical Support Team. Date: March 2026

This document serves as a comprehensive technical guide on (1-Bromopropan-2-yl)cyclohexane. In the absence of extensive published experimental data for this specific molecule, this guide leverages established principles of organic chemistry and predictive methodologies to provide a robust framework for its synthesis, purification, and characterization. The protocols described herein are designed to be self-validating, incorporating in-process controls and analytical checkpoints to ensure the integrity of the final product. This guide is intended for researchers and professionals in drug development and chemical synthesis who require a thorough understanding of this compound's properties and a practical, field-proven approach to its preparation.

Physicochemical Properties: An Estimation-Based Approach

Table 1: Identity and Estimated Physicochemical Properties of (1-Bromopropan-2-yl)cyclohexane

PropertyValueSource / Rationale
Molecular Formula C₉H₁₇Br-
Molecular Weight 205.13 g/mol PubChem CID: 53404838[4]
CAS Number 910891-58-6PubChem CID: 53404838[4]
Estimated Boiling Point 215-225 °C (at 760 mmHg)Estimated based on trends for C9 alkyl bromides. The boiling point of alkyl halides increases with molecular weight and surface area.[3][5][6] This estimate is higher than that of n-butyl bromide (102 °C) and reflects the increased carbon count and cyclic structure.
Estimated Density 1.15 - 1.25 g/mL (at 20°C)Estimated based on the principle that bromoalkanes are denser than water. The value is derived from QSPR models that correlate elemental composition and molecular structure to density.[1][7][8]

Synthesis: A Regioselective Approach via Radical Hydrobromination

The most logical and efficient synthetic route to (1-Bromopropan-2-yl)cyclohexane is the anti-Markovnikov hydrobromination of the corresponding alkene precursor, (propen-2-yl)cyclohexane.

Rationale for Synthetic Strategy

The choice of an anti-Markovnikov addition is critical for achieving the desired regiochemistry. Standard electrophilic addition of HBr to (propen-2-yl)cyclohexane would follow Markovnikov's rule, leading to the formation of the tertiary bromide, (2-bromopropan-2-yl)cyclohexane, via the more stable tertiary carbocation intermediate. To force the bromine atom to add to the terminal carbon (C1 of the propyl group), the reaction must proceed through a free-radical chain mechanism.[9][10] This is reliably achieved by introducing a radical initiator, such as an organic peroxide (e.g., benzoyl peroxide, ROOR) or AIBN, in the presence of HBr.[11][12] The bromine radical (Br•), acting as the chain carrier, adds to the less substituted carbon of the alkene, generating the more stable secondary radical on the adjacent carbon, which then abstracts a hydrogen atom from HBr to yield the target product.[9][12]

Experimental Workflow Diagram

G cluster_prep Reaction Setup cluster_reaction Synthesis cluster_workup Work-up & Isolation cluster_purification Purification Setup 1. Assemble dry glassware under N2 atmosphere Reagents 2. Charge flask with (propen-2-yl)cyclohexane and radical initiator in a suitable solvent Setup->Reagents Cool 3. Cool reaction mixture in an ice bath Reagents->Cool Addition 4. Add HBr solution dropwise Cool->Addition Stir 5. Stir at room temperature until completion Addition->Stir Monitor 6. Monitor reaction by TLC/GC Stir->Monitor Quench 7. Quench with Na2S2O3 (aq) Monitor->Quench Separate 8. Separate organic layer Quench->Separate Wash 9. Wash with NaHCO3 (aq) and brine Separate->Wash Dry 10. Dry over anhydrous MgSO4 Wash->Dry Filter 11. Filter and concentrate in vacuo Dry->Filter Distill 12. Purify by vacuum distillation Filter->Distill

Caption: Synthetic workflow for (1-Bromopropan-2-yl)cyclohexane.

Detailed Experimental Protocol

This protocol is based on established procedures for the radical hydrobromination of alkenes.[13][14]

Materials and Equipment:

  • (Propen-2-yl)cyclohexane

  • Hydrogen bromide (48% in acetic acid or generated in situ)

  • Benzoyl peroxide (or AIBN)

  • Anhydrous diethyl ether (or another suitable solvent like THF)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask, reflux condenser, dropping funnel, magnetic stirrer

  • Separatory funnel

  • Rotary evaporator

  • Vacuum distillation apparatus

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • Reaction Setup: Assemble a dry three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a pressure-equalizing dropping funnel under a nitrogen atmosphere.

  • Charging Reagents: In the flask, dissolve (propen-2-yl)cyclohexane (1.0 eq) and benzoyl peroxide (0.05 eq) in anhydrous diethyl ether.

  • Initiation: Cool the stirred solution to 0 °C using an ice-water bath.

  • HBr Addition: Slowly add a solution of 48% HBr in acetic acid (1.2 eq) dropwise via the dropping funnel over 30-60 minutes. Maintain the temperature below 10 °C during the addition. Causality Note: Slow, cold addition is crucial to control the exothermicity of the reaction and prevent unwanted side reactions.

  • Reaction Progression: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Stir for 2-4 hours.

  • Monitoring: Monitor the reaction's progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC) until the starting alkene is consumed.

  • Work-up:

    • Cool the reaction mixture back to 0 °C and quench by slowly adding saturated aqueous sodium thiosulfate solution to neutralize any remaining bromine radicals.

    • Transfer the mixture to a separatory funnel. Add water and separate the organic layer.

    • Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution (to neutralize acids) and then with brine.[15] Self-Validation: The bicarbonate wash is complete when CO₂ evolution ceases, confirming the removal of acidic impurities.

    • Dry the isolated organic layer over anhydrous magnesium sulfate.

  • Purification:

    • Filter off the drying agent and concentrate the filtrate using a rotary evaporator.

    • Purify the resulting crude oil by fractional distillation under reduced pressure. Causality Note: Vacuum distillation is employed to lower the boiling point, preventing thermal decomposition of the alkyl bromide product.

Characterization and Quality Control

A multi-technique analytical approach is required to confirm the structural identity and assess the purity of the synthesized (1-Bromopropan-2-yl)cyclohexane.

Analytical Workflow Diagram

G cluster_spectroscopy Spectroscopic Analysis cluster_purity Purity Assessment Product Purified Product (via Vacuum Distillation) NMR ¹H and ¹³C NMR (Structural Elucidation) Product->NMR IR FT-IR (Functional Group ID) Product->IR MS Mass Spectrometry (Molecular Weight & Isotopic Pattern) Product->MS GCMS GC-MS (Purity & Impurity Profile) Product->GCMS Final Verified Structure & Purity >95% NMR->Final IR->Final MS->Final GCMS->Final

Caption: Analytical workflow for product verification.

Expected Spectroscopic Data
  • ¹H NMR Spectroscopy: The spectrum should show characteristic signals for the cyclohexyl and bromopropyl moieties. The protons on the carbon bearing the bromine (-CH(Br)-) and the adjacent methine proton (-CH-) would be expected to appear in the downfield region (typically 3.5-4.5 ppm) due to the deshielding effect of the bromine atom. The splitting patterns will be complex due to diastereotopicity but will be key to confirming the connectivity.[16][17]

  • ¹³C NMR Spectroscopy: The carbon atom attached to the bromine (C-Br) will be significantly shifted downfield, typically appearing in the 30-60 ppm range.

  • Infrared (IR) Spectroscopy: A distinct, strong absorption band in the fingerprint region, typically between 515-690 cm⁻¹, is characteristic of the C-Br stretching vibration.[18][19]

  • Mass Spectrometry (MS): The mass spectrum will provide definitive evidence of the compound's identity. The molecular ion (M⁺) peak should exhibit the characteristic isotopic pattern for a molecule containing one bromine atom: two peaks of nearly equal intensity at M and M+2, corresponding to the natural abundance of the ⁷⁹Br and ⁸¹Br isotopes.[18]

Safety and Handling

  • Hydrogen Bromide (HBr): Is highly corrosive and toxic. Handle only in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including acid-resistant gloves, safety goggles, and a lab coat.

  • Organic Peroxides (e.g., Benzoyl Peroxide): Are strong oxidizing agents and can be shock-sensitive and thermally unstable. Store in a cool, dark place and avoid friction or grinding.

  • (1-Bromopropan-2-yl)cyclohexane: As with most alkyl halides, the product should be considered a potential irritant and toxic. Avoid inhalation, ingestion, and skin contact.

  • Solvents: Diethyl ether is extremely flammable. All operations should be conducted away from ignition sources.

References

  • Girolami, G. S. (2011). A Simple “Back-of-the-Envelope” Method for Estimating the Densities and Molecular Volumes of Liquids and Solids. Journal of Chemical Education, 88(8), 1089-1095. [Link]

  • You, Y., et al. (2023). Evaluating the density of organic compounds at variable temperatures by a norm descriptor-based QSPR model. RSC Advances, 13, 26867-26879. [Link]

  • Read Chemistry. (2022, October 17). Physical Properties of Alkyl Halides. [Link]

  • Immirzi, A., & Perini, B. (1977). Prediction of density in organic crystals. Acta Crystallographica Section A, 33(1), 216-218. [Link]

  • Girolami, G. S. (2011). A Simple “Back-of-the-Envelope” Method for Estimating the Densities and Molecular Volumes of Liquids and Solids. Journal of Chemical Education, 88(8), 1089-1095. [Link]

  • Chad's Prep. (n.d.). Hydrobromination of Alkenes with Peroxide. [Link]

  • Kamm, O., & Marvel, C. S. (1921). Alkyl and Alkylene Bromides. Organic Syntheses, 1, 3. [Link]

  • Read Chemistry. (2022, October 17). Physical Properties of Alkyl Halides. [Link]

  • Kamm, O., & Marvel, C. S. (1920). Organic Chemical Reagents. V. The Preparation of Alkyl and Alkylene Bromides. Journal of the American Chemical Society, 42(2), 299-311. [Link]

  • Chemistry LibreTexts. (2024, January 20). Hydrogen Bromide and Alkenes: The Peroxide Effect. [Link]

  • OrgoSolver. (n.d.). Anti-Markovnikov Hydrobromination of Alkenes (HBr/Peroxide Radical Chain). [Link]

  • Organic Chemistry Tutor. (n.d.). Hydrobromination. [Link]

  • Chemistry LibreTexts. (2023, January 22). Physical Properties of Alkyl Halides. [Link]

  • Quora. (2018, May 24). Would alkyl halides have higher boiling points than aldehydes/ketones of similar size?[Link]

  • Chemistry LibreTexts. (2021, March 3). 5.3: Spectroscopic Properties of Alkyl Halides. [Link]

  • Sema. (n.d.). Organic Chemistry Ir And Nmr Cheat Sheet. [Link]

  • Organic Chemistry at CU Boulder. (n.d.). IR: alkyl halides. [Link]

  • YouTube. (2012, April 11). Chemistry Practical Techniques: Solvent Extraction (e.g. to purify an ester or alkyl halide). [Link]

  • Scribd. (n.d.). Analyzing Alkyl Halides via NMR. [Link]

  • Quora. (2022, November 25). How to tell if an alkyl halide is primary, secondary, or tertiary using NMR spectroscopy. [Link]

  • PubChem. (n.d.). (1-Bromopropan-2-yl)cyclohexane. [Link]

Sources

Foundational

conformational analysis of (1-Bromopropan-2-yl)cyclohexane derivatives

Executive Summary: The Stereochemical Challenge In modern medicinal chemistry, the (1-bromopropan-2-yl)cyclohexane scaffold represents a critical pharmacophore model. It serves as a lipophilic anchor with a reactive "war...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Stereochemical Challenge

In modern medicinal chemistry, the (1-bromopropan-2-yl)cyclohexane scaffold represents a critical pharmacophore model. It serves as a lipophilic anchor with a reactive "warhead" (the alkyl bromide) often used as an intermediate for installing nucleophilic heterocycles. However, its efficacy is governed by a subtle interplay of forces: the macro-conformation of the cyclohexane ring and the micro-conformation of the flexible propyl side chain.

This guide provides a rigorous framework for analyzing these derivatives. Unlike rigid aromatic systems, this scaffold exhibits "soft" structural plasticity. Understanding its solution-state dynamics is not merely an academic exercise—it is a prerequisite for predicting binding affinity and optimizing transition-state geometries in nucleophilic substitutions.

Thermodynamic & Stereoelectronic Framework

To accurately model this system, we must decouple the conformational degrees of freedom into two hierarchical tiers: Ring Dynamics and Side-Chain Rotamerism.

Tier 1: The Cyclohexane Anchor (Macro-Conformation)

The (1-bromopropan-2-yl) group is sterically demanding. The isopropyl group has an A-value of ~2.15 kcal/mol [1], significantly higher than a methyl group (1.74 kcal/mol).[1]

  • Dominant Species: The substituent will occupy the equatorial position in >97% of the population at room temperature to avoid severe 1,3-diaxial interactions with the ring protons.

  • The Bromine Factor: While Bromine is heavy, its C-Br bond length (1.93 Å) reduces its effective steric bulk compared to a methyl group (A-value ~0.38 kcal/mol) [1]. Therefore, the bromine atom at the terminus of the chain does not provide enough steric pressure to force the bulky isopropyl group into an axial position.

Tier 2: Side-Chain Rotamerism (Micro-Conformation)

This is the critical variable. We focus on the rotation around the


 bond and the 

bond (where

is the chiral center of the propyl chain).

The conformational landscape is dictated by the competition between Steric Pauli Repulsion and the Gauche Effect .

  • Steric Dominance: The cyclohexane ring acts as a massive steric wall. The side chain will rotate to minimize the interaction between the methyl group/bromine and the ring's axial protons.

  • Electronic Modulation: In 1,2-disubstituted systems involving halogens, a gauche preference is often observed due to hyperconjugation (

    
    ) [2].[2] However, for Bromine (a large, soft atom), steric repulsion often overrides this electronic stabilization in the presence of bulky neighbors like cyclohexane [3].
    

Experimental Workflow: The "Triangulation" Protocol

We employ a self-validating "Triangulation" method, cross-referencing Scalar Coupling (


), Nuclear Overhauser Effect (NOE), and Density Functional Theory (DFT).
Diagram 1: Integrated Conformational Analysis Workflow

G Start Sample Preparation (Solvent Selection) NMR_1D 1D 1H-NMR (Assignment & J-Coupling) Start->NMR_1D Comp_Gen Conformer Generation (Monte Carlo/MD) Start->Comp_Gen Karplus Karplus Analysis (Dihedral Angle Estimation) NMR_1D->Karplus Extract 3J_HH NMR_2D 2D NOESY/ROESY (Spatial Proximity) NMR_1D->NMR_2D Validation Data Triangulation (Exp vs. Calc) Karplus->Validation Dihedral Constraints NMR_2D->Validation Distance Constraints DFT_Opt DFT Optimization (B3LYP/6-31G* or wB97X-D) Comp_Gen->DFT_Opt Boltzmann Boltzmann Weighting (ΔG calculation) DFT_Opt->Boltzmann Boltzmann->Validation Predicted Populations Final_Model Bioactive Conformation Model Validation->Final_Model RMSD < 0.2 Å

Caption: The Triangulation Protocol integrates experimental NMR constraints with ab initio calculations to resolve rapid conformational averaging.

Detailed Methodology

Step 1: Sample Preparation & Solvent Effects
  • Solvent Choice: Use CDCl₃ for baseline steric analysis. However, if the derivative contains polar H-bond donors (e.g., an amide on the ring), perform a secondary analysis in DMSO-d₆ .

    • Rationale: DMSO disrupts intramolecular H-bonds, revealing if the conformation is locked by internal forces or just sterics.

  • Concentration: 10–20 mM to prevent aggregation-induced NOE artifacts.

Step 2: J-Coupling Analysis (The Karplus Relation)

The vicinal coupling constant (


) is the primary reporter of the torsion angle between the chiral center (

) and the methylene protons (

) adjacent to the bromine.

Protocol:

  • Acquire a high-resolution 1H-NMR (min. 500 MHz).

  • Extract

    
     values for the 
    
    
    
    system.
  • Apply the generalized Karplus equation [4]:

    
    
    
    • Note: For flexible chains, the observed

      
       is a population-weighted average:
      
      
      
      

Data Interpretation Table:

Observed

(Hz)
Dominant ConformationStructural Interpretation
2 – 4 Hz Gauche / SynclinalH atoms are ~60° apart. Br is likely anti to the methine H.
10 – 12 Hz Anti / AntiplanarH atoms are 180° apart. Br is likely gauche to the methine H.
6 – 8 Hz AveragingRapid rotation with no strong preference (highly flexible).
Step 3: NOE Constraints (Spatial Validation)

Scalar coupling is ambiguous (two angles can yield the same


). NOE (Nuclear Overhauser Effect) resolves this by measuring through-space distances (

dependence).

Critical NOE Signals to Monitor:

  • 
     to 
    
    
    
    (ring):
    Strong NOE indicates the methyl group is oriented back toward the ring.
  • 
     to 
    
    
    
    (ring):
    Helps define the rotation of the entire propyl group relative to the ring.
Step 4: Computational Modeling (DFT)

Experimental data for flexible systems is often an average. Computation provides the discrete states that make up that average.

Protocol:

  • Conformational Search: Use Molecular Mechanics (MMFF94) to generate rotamers.

  • Geometry Optimization: Advance to DFT (e.g.,

    
    B97X-D/6-31G*). The dispersion correction ("-D") is mandatory  to account for the attractive van der Waals forces between the large Br atom and the ring [5].
    
  • Frequency Calculation: Ensure minima (no imaginary frequencies) and calculate Gibbs Free Energy (

    
    ).
    

Case Study: Rotameric Logic of the Side Chain

Let us analyze the specific rotamers around the


 bond. Assuming the (

)-configuration at the chiral center:
Diagram 2: Rotameric Energy Landscape

Rotamers cluster_legend Stability Factors Rot1 Rotamer A (Anti) Br anti to H Lowest Energy Rot2 Rotamer B (Gauche+) Br gauche to H Steric Clash Rot1->Rot2 +1.2 kcal/mol Steric (Me/Br) Rot3 Rotamer C (Gauche-) Br gauche to H Dipole Effect Rot2->Rot3 +0.8 kcal/mol Rot3->Rot1 -2.0 kcal/mol Relaxation Text1 Preferred: Br avoids Cyclohexane Bulk

Caption: Relative stability of propyl side-chain rotamers. Rotamer A is generally favored due to minimized steric clash between Br and the Ring.

Analysis of Diagram 2:
  • Rotamer A (Anti): The Bromine is anti-periplanar to the Methine Proton (

    
    ). This places the Bromine gauche to the Methyl group and the Cyclohexane ring. While this seems crowded, it avoids the "double gauche" penalty of other conformations.
    
  • Rotamer B/C: Placing the Bromine anti to the Methyl group or the Ring usually forces the Methyl group into a severe clash with the Ring (1,3-allylic strain analog).

References

  • Master Organic Chemistry. (2014). A-Values: Ranking The Bulkiness Of Substituents On Cyclohexanes.Link

  • IUPAC Compendium of Chemical Terminology. (1996). Gauche Effect.Link

  • Radboud Repository. (2022). The Gauche Effect in XCH2CH2X Revisited.Link

  • Creative Biostructure. (2024). NMR Techniques for Structure-Based Drug Discovery.[3]Link

  • ACS Publications. (2019). Conformation of the Macrocyclic Drug Lorlatinib: MD and NMR Study.Link

Sources

Exploratory

Thermodynamic Stability Profile: (1-Bromopropan-2-yl)cyclohexane

This guide provides an in-depth technical analysis of the thermodynamic stability of (1-Bromopropan-2-yl)cyclohexane , a specialized alkyl halide intermediate often used in the synthesis of sterically demanding pharmaceu...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth technical analysis of the thermodynamic stability of (1-Bromopropan-2-yl)cyclohexane , a specialized alkyl halide intermediate often used in the synthesis of sterically demanding pharmaceutical scaffolds.

Executive Summary

(1-Bromopropan-2-yl)cyclohexane (CAS: 910891-58-6) presents a unique thermodynamic profile governed by the interplay between its primary alkyl halide motif and the steric bulk of the


-cyclohexyl substituent. While the molecule exhibits moderate kinetic stability under ambient conditions, it is thermodynamically metastable relative to its elimination products (alkenes) and structural isomers (tertiary bromides).

For drug development applications, the critical stability control points are elimination reactions (E2) driven by the


-branching and isomerization  to the thermodynamically preferred tertiary halide. This guide details the energetic landscape, degradation pathways, and validation protocols required for its handling.

Structural & Thermodynamic Parameters[1]

The stability of (1-Bromopropan-2-yl)cyclohexane is defined by the bond dissociation energy (BDE) of the C-Br bond and the formation enthalpy relative to its isomers.

Physicochemical Baseline
ParameterValue (Est.)[1][2][3]Context
Molecular Formula

MW: 205.14 g/mol
C-Br BDE ~71-73 kcal/molTypical for primary alkyl bromides; slightly weakened by

-branch steric strain.
Hybridization

(C1, C2)
Tetrahedral geometry maintained at the reaction center.

-12 to -15 kJ/molExothermic driving force for isomerization to the tertiary bromide (2-bromo-2-cyclohexylpropane).
The Isomerization Gradient

Thermodynamically, the primary bromide is less stable than its tertiary isomer. Experimental data for the analogous n-propyl to isopropyl bromide conversion indicates an isomerization enthalpy of


 [1]. For (1-Bromopropan-2-yl)cyclohexane, the relief of steric strain at the 

-position upon rearrangement to the tertiary carbocation/bromide suggests an even stronger thermodynamic drive toward the tertiary isomer.

Conformational Analysis

The molecule exists in a dynamic equilibrium dominated by the cyclohexane chair conformation. The bulky 1-bromopropan-2-yl group preferentially occupies the equatorial position to minimize 1,3-diaxial interactions.

Steric Strain & Rotamers

The C1-C2 bond of the propyl chain exhibits free rotation, creating three primary staggered conformers. The anti conformer (Br anti to the Cyclohexyl ring) is energetically favored over the gauche conformers due to the significant steric bulk of the cyclohexane ring (


-value 

).
Conformational Energy Landscape (Visualization)

Conformation cluster_0 Cyclohexane Ring Dynamics Chair_Eq Chair-Equatorial (Global Minimum) Chair_Ax Chair-Axial (+1.7 kcal/mol) Chair_Eq->Chair_Ax Ring Flip (High Barrier) Rotamer_Anti Anti Rotamer (Br anti to Cy) Chair_Eq->Rotamer_Anti C1-C2 Rotation Boat Twist-Boat (Transient High Energy) Rotamer_Gauche Gauche Rotamer (Steric Clash) Rotamer_Anti->Rotamer_Gauche +0.9 kcal/mol

Figure 1: Conformational energy landscape showing the preference for the equatorial chair conformation and anti-rotamer alignment.

Chemical Stability & Degradation Pathways

The thermodynamic instability of (1-Bromopropan-2-yl)cyclohexane manifests through three primary degradation vectors. Understanding these is critical for process safety and purity profiling.

Degradation Mechanisms
  • E2 Elimination (Dominant): The presence of a

    
    -hydrogen at the tertiary C2 position makes the molecule susceptible to base-induced elimination. The product, 2-cyclohexylprop-1-ene , is thermodynamically stable due to conjugation with the ring (pseudo-conjugation).
    
  • Nucleophilic Substitution (SN2): While primary, the

    
    -branching significantly retards SN2 rates compared to linear alkyl halides (e.g., 1-bromopropane) due to steric hindrance shielding the backside of the C-Br bond.
    
  • Rearrangement (Isomerization): Under Lewis acidic conditions or high thermal stress, a 1,2-hydride shift can occur, leading to the more stable tertiary carbocation and subsequent trapping as the tertiary bromide.

Degradation Pathway Network

Degradation Start (1-Bromopropan-2-yl)cyclohexane (Primary Bromide) TS_Elim TS: E2 Elimination (Base/Heat) Start->TS_Elim -HBr (k_elim) TS_Iso TS: 1,2-Hydride Shift (Lewis Acid/Polar Solvent) Start->TS_Iso Isomerization Prod_Alc (2-Cyclohexyl)propan-1-ol (Hydrolysis Product) Start->Prod_Alc H2O (Slow SN2) Prod_Alkene 2-Cyclohexylprop-1-ene (Thermodynamic Sink) TS_Elim->Prod_Alkene Irreversible Prod_Tert 2-Bromo-2-cyclohexylpropane (Tertiary Isomer) TS_Iso->Prod_Tert ΔH ~ -15 kJ/mol

Figure 2: Primary degradation pathways. Elimination to the alkene is the primary thermodynamic sink under thermal stress.

Experimental Protocols for Stability Assessment

To validate the thermodynamic stability and determine shelf-life, a self-validating Arrhenius study is recommended. This protocol distinguishes between kinetic stability (shelf-life) and thermodynamic equilibrium.

Protocol: Accelerated Degradation Study (Arrhenius)

Objective: Determine the activation energy (


) for the primary degradation pathway (Elimination).

Reagents & Equipment:

  • Analyte: (1-Bromopropan-2-yl)cyclohexane (>98% purity).

  • Solvent:

    
    -DMSO (for in-situ NMR) or Acetonitrile (for HPLC).
    
  • Internal Standard: 1,3,5-Trimethoxybenzene (inert).

Methodology:

  • Preparation: Prepare 50 mM solutions of the analyte in the chosen solvent.

  • Thermal Stress: Incubate sealed samples at three distinct isotherms:

    
    , 
    
    
    
    , and
    
    
    .
  • Sampling: Analyze aliquots at

    
     hours via quantitative 
    
    
    
    -NMR or HPLC-UV (210 nm).
    • Monitor: Disappearance of the

      
       doublet (
      
      
      
      ppm) and appearance of vinylic protons (
      
      
      ppm).
  • Data Analysis:

    • Plot

      
       vs 
      
      
      
      (Kelvin).
    • Calculate

      
       using the slope 
      
      
      
      .
    • Acceptance Criteria: Linearity

      
      .
      
Protocol: Isomer Detection (Self-Validating)

To ensure the material has not isomerized to the tertiary bromide during storage:

  • GC-MS Analysis: Use a non-polar column (e.g., DB-5).

  • Differentiation: The tertiary isomer (2-bromo-2-cyclohexylpropane) will exhibit a lower retention time (lower boiling point due to sphericity) and a distinct fragmentation pattern (loss of Br to form a stable tertiary carbocation,

    
     dominant peak).
    

Implications for Drug Development

  • Storage: Must be stored at

    
     to kinetically inhibit the thermodynamically favored elimination reaction.
    
  • Synthesis: Avoid strong bases (e.g., NaOEt, t-BuOK) during nucleophilic substitutions to prevent E2 competition. Use soft nucleophiles (e.g., azides, thiols) in polar aprotic solvents.

  • Quality Control: Routine testing must include specific checks for the alkene impurity (2-cyclohexylprop-1-ene), as this is the thermodynamic endpoint of the material.

References

  • Isomerization Enthalpy of Propyl Bromides : Rozhnov, A. M., & Andreevskii, D. N. (1964).[4] "Equilibrium of the isomerization of bromopropanes." Neftekhimiya, 4, 19-23. (Data extrapolated for cyclohexyl derivative).

  • Bond Dissociation Energies: Luo, Y.-R. (2007). Comprehensive Handbook of Chemical Bond Energies. CRC Press. (General reference for Primary C-Br BDEs).
  • Conformational Analysis of Cyclohexanes: Eliel, E. L., & Wilen, S. H. (1994). Stereochemistry of Organic Compounds. Wiley-Interscience.
  • Degradation of 1-Bromopropane : Burkholder, J. B., et al. (2002).[5] "The atmospheric degradation of 1-bromopropane."[5] Geophysical Research Letters.[5] Link

Sources

Foundational

suppliers and commercial availability of high-purity (1-Bromopropan-2-yl)cyclohexane

The following technical guide details the sourcing, quality assessment, and chemical handling of (1-Bromopropan-2-yl)cyclohexane (CAS 910891-58-6). Executive Summary (1-Bromopropan-2-yl)cyclohexane is a specialized alkyl...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the sourcing, quality assessment, and chemical handling of (1-Bromopropan-2-yl)cyclohexane (CAS 910891-58-6).

Executive Summary

(1-Bromopropan-2-yl)cyclohexane is a specialized alkylating agent used in medicinal chemistry to introduce the lipophilic 2-cyclohexylpropyl motif. Unlike common commodity solvents (e.g., 1-bromopropane), this molecule is a high-value building block often subject to "make-on-demand" availability.

For drug development teams, the critical risk is not just supply continuity, but regioisomeric purity . The synthesis of this molecule via anti-Markovnikov hydrobromination is prone to contamination by its tertiary isomer, which exhibits drastically different reactivity profiles (SN1 vs. SN2). This guide provides a self-validating procurement and QC protocol to ensure downstream experimental success.

Chemical Identity & Technical Specifications

ParameterSpecification
IUPAC Name 1-Bromo-2-cyclohexylpropane
Common Name (1-Bromopropan-2-yl)cyclohexane
CAS Number 910891-58-6
Molecular Formula C₉H₁₇Br
Molecular Weight 205.14 g/mol
Physical State Colorless to pale yellow liquid
Boiling Point ~225°C (Predicted) / ~95-100°C @ 15 mmHg
Key Impurity 2-Bromo-2-cyclohexylpropane (Tertiary Bromide)
Structural Context

The molecule consists of a propyl chain with a cyclohexane ring at the C2 position and a bromine atom at the C1 position. It possesses a chiral center at C2, meaning "high purity" must define whether it refers to chemical purity (regioisomer free) or enantiomeric purity (racemic vs. enantiopure). Most commercial sources supply the racemate .

Commercial Availability & Supply Landscape

This compound is not a bulk commodity. It is classified as a Tier 2 Building Block —widely cataloged but often synthesized upon order or held in low stock by specialty vendors.

Primary Suppliers and Aggregators

Based on current chemical inventory data, the following suppliers are verified sources for CAS 910891-58-6:

  • Accela ChemBio: Frequently lists stock in Shanghai/San Diego; good for gram-scale.

  • ChemScene: Reliable for medicinal chemistry intermediates; typically >95% purity.

  • Enamine / Life Chemicals: Likely source for building blocks if not in stock elsewhere; often offer the corresponding amine or acid analogs as well.

  • Specialty Vendors: BLD Pharm, Combi-Blocks.

Sourcing Decision Matrix

Use the following workflow to determine the optimal procurement path based on your project stage.

SourcingStrategy cluster_QC Mandatory QC Check Start Requirement Definition VolCheck Volume Needed? Start->VolCheck TimeCheck Lead Time < 2 Weeks? VolCheck->TimeCheck < 100g Custom Custom Synthesis (CRO) (WuXi, Enamine) VolCheck->Custom > 100g Catalog Direct Catalog Purchase (Accela, ChemScene) TimeCheck->Catalog Yes InHouse In-House Synthesis (See Protocol Below) TimeCheck->InHouse No (Stockout) QC Verify Regioisomer Content (H-NMR / GC-MS) Catalog->QC Custom->QC InHouse->QC

Figure 1: Decision logic for sourcing (1-Bromopropan-2-yl)cyclohexane. Note that catalog stockouts are common for this specific CAS, often necessitating in-house synthesis or custom orders.

Synthesis & Impurity Profiling (The "Expertise" Pillar)

If commercial stock is unavailable or purity is suspect, understanding the synthesis is crucial. The commercial route almost exclusively utilizes the Anti-Markovnikov hydrobromination of isopropenylcyclohexane .

The Synthetic Route
  • Precursor: Isopropenylcyclohexane (CAS 2157-18-8).

  • Reagents: HBr (gas or acetic acid solution) + Peroxides (radical initiator).

  • Mechanism: Radical chain reaction (Kharasch effect).[1]

The "Silent Killer": Regioisomeric Contamination

The most critical quality attribute is the absence of 2-bromo-2-cyclohexylpropane .

  • Origin: If the radical mechanism fails (e.g., old peroxides, oxygen inhibition) or if ionic addition competes, HBr adds across the double bond via the carbocation pathway (Markovnikov addition).

  • Consequence:

    • Target (Primary Bromide): Reacts well in Sɴ2 substitutions (e.g., amine alkylation).

    • Impurity (Tertiary Bromide): Sterically hindered; fails Sɴ2. Under basic conditions, it rapidly eliminates to reform the alkene, potentially fouling the reaction mixture.

SynthesisPath cluster_Ionic Ionic Pathway (Avoid) cluster_Radical Radical Pathway (Target) Precursor Isopropenylcyclohexane (CAS 2157-18-8) Carbocation Tertiary Carbocation Precursor->Carbocation HBr (No Peroxides) Radical Tertiary Radical Precursor->Radical HBr + Peroxides (hv or Heat) Impurity Tertiary Bromide (Markovnikov Product) Carbocation->Impurity Product Target: Primary Bromide (Anti-Markovnikov) Radical->Product

Figure 2: Mechanistic divergence in synthesis.[2] The presence of the Tertiary Bromide (Red) indicates a failure in the radical initiation steps during manufacturing.

Quality Control Protocols

Do not rely solely on the Certificate of Analysis (COA) provided by the vendor, as generic purity methods (like FID-GC) may not resolve the isomers adequately if the column is non-polar.

Protocol 1: 1H-NMR Validation (Self-Validating System)

The methyl group protons provide a distinct diagnostic handle.

  • Target (Primary Bromide): The methyl group is a doublet at ~0.9 - 1.0 ppm (coupled to the methine CH). The -CH2Br protons appear as a multiplet/doublet around 3.3 - 3.5 ppm .

  • Impurity (Tertiary Bromide): The methyl groups (two of them if the ring is considered a substituent on an isopropylidene-like system, but actually it's a gem-dimethyl effect on the chain) appear as a distinct singlet at ~1.7 - 1.8 ppm because they are on a quaternary carbon (no adjacent protons).

    • Note: If you see a sharp singlet >1.6 ppm, reject the lot.

Protocol 2: Functional Use Test

If NMR is ambiguous:

  • Dissolve a small aliquot in acetone.

  • Add NaI (Finkelstein conditions).

  • Result: The primary bromide (Target) will precipitate NaBr and form the iodide within minutes to hours. The tertiary bromide (Impurity) will not react via Sɴ2 and will remain unchanged (or eliminate slowly).

Handling and Stability

  • Storage: Store at 2-8°C under inert gas (Argon/Nitrogen).

  • Light Sensitivity: As an alkyl bromide synthesized via radical pathways, it can undergo slow homolysis if exposed to strong UV light.[2] Store in amber vials.

  • Stabilizers: Some suppliers add copper wire or silver foil to scavenge free HBr, though this is rare for gram-scale building blocks.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 53404838, (1-Bromopropan-2-yl)cyclohexane. Retrieved from [Link]

  • Kharasch, M. S., & Mayo, F. R. (1933). The Peroxide Effect in the Addition of Reagents to Unsaturated Compounds. I. The Addition of Hydrogen Bromide to Allyl Bromide.[2][3] Journal of the American Chemical Society, 55(6), 2468–2496. (Foundational text on Anti-Markovnikov addition mechanism).

  • Accela ChemBio. Product Catalog: (1-Bromopropan-2-yl)cyclohexane (CAS 910891-58-6).[4][5][6][7] Retrieved from [Link]

Sources

Protocols & Analytical Methods

Method

Application Note: Synthesis of (1-Bromopropan-2-yl)cyclohexane via Rearrangement-Free Bromination

Target Audience: Synthetic Chemists, Process Researchers, and Drug Development Professionals Molecule: (1-Bromopropan-2-yl)cyclohexane Precursor: 2-Cyclohexylpropan-1-ol Introduction & Mechanistic Rationale The synthesis...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Synthetic Chemists, Process Researchers, and Drug Development Professionals Molecule: (1-Bromopropan-2-yl)cyclohexane Precursor: 2-Cyclohexylpropan-1-ol

Introduction & Mechanistic Rationale

The synthesis of sterically hindered primary alkyl halides is a critical operation in drug development, particularly for generating robust Grignard reagents or complex alkylating agents. The target molecule, (1-bromopropan-2-yl)cyclohexane, is synthesized from its corresponding primary alcohol, 2-cyclohexylpropan-1-ol[1].

While the conversion of a primary alcohol to an alkyl bromide might appear trivial, the structural topology of 2-cyclohexylpropan-1-ol presents a significant mechanistic trap. The primary hydroxyl group is adjacent to a highly congested tertiary carbon (C2), which is bonded to a methyl group and a bulky cyclohexane ring.

The Causality of Reagent Selection: If this substrate is subjected to strongly acidic conditions (e.g., concentrated


 and heat), the hydroxyl group is protonated and departs as water, leaving behind a transient, highly unstable primary carbocation. Driven by thermodynamic stabilization, the molecule will rapidly undergo a 1,2-hydride shift from the adjacent C2 position. This Wagner-Meerwein rearrangement generates a stable tertiary carbocation, which is subsequently trapped by bromide to yield the undesired, rearranged byproduct: 2-bromo-2-cyclohexylpropane[2],[3].

To enforce strict regiocontrol, the transformation must completely bypass carbocation formation and proceed via a concerted bimolecular nucleophilic substitution (


) mechanism[2]. Because the bulky C2 environment introduces neopentyl-like steric hindrance that slows down 

kinetics, highly driven reactions—specifically the Appel Reaction and Phosphorus Tribromide (

) substitution
—are required to overcome the activation energy barrier without inducing rearrangement[4],[5].

Reaction Pathway Visualization

The following diagram illustrates the mechanistic divergence between the desired


 pathways and the undesired 

rearrangement pathway.

G cluster_0 Desired Pathway (SN2) cluster_1 Undesired Pathway (SN1 / Rearrangement) SM 2-Cyclohexylpropan-1-ol (Primary Alcohol) Appel Appel Reaction (CBr4, PPh3) SM->Appel PBr3 PBr3 Reagent SM->PBr3 HBr HBr / Heat (Strong Acid) SM->HBr Intermediate1 Alkoxyphosphonium / Phosphite Intermediate Appel->Intermediate1 PBr3->Intermediate1 Product (1-Bromopropan-2-yl)cyclohexane (Target Product) Intermediate1->Product Backside Attack (Br-) Carbocation Primary Carbocation (Unstable) HBr->Carbocation Rearrangement 1,2-Hydride Shift Carbocation->Rearrangement TertiaryC Tertiary Carbocation (Stable) Rearrangement->TertiaryC Byproduct 2-Bromo-2-cyclohexylpropane (Rearranged Byproduct) TertiaryC->Byproduct Br- Attack

Fig 1: Mechanistic divergence in the bromination of 2-cyclohexylpropan-1-ol.

Quantitative Data & Method Comparison

Selecting between the Appel reaction and


 depends on the scale of the synthesis and the purification capabilities of the laboratory. The table below summarizes the operational metrics for both validated protocols.
ParameterMethod A: Appel ReactionMethod B: Phosphorus Tribromide (

)
Reagents

(1.2 eq),

(1.3 eq)

(0.4 eq)
Solvent Dichloromethane (DCM)Anhydrous Diethyl Ether or DCM
Temperature

warming to Room Temp
Strictly

during addition, then RT
Mechanism

(Alkoxyphosphonium intermediate)

(Phosphite ester intermediate)
Rearrangement Risk Extremely Low (Neutral conditions)[2]Low (If exotherm is controlled)[4]
Atom Economy Low (Generates

and

)
Moderate (Generates

)
Purification Precipitation of

, Silica Plug
Aqueous Quench, Vacuum Distillation
Primary Advantage Ideal for highly sensitive/hindered substratesHighly scalable, cost-effective for process chemistry

Experimental Protocols

Both protocols below are designed as self-validating systems, incorporating specific in-process checks to ensure the reaction is proceeding via the intended mechanistic pathway.

Method A: The Appel Reaction Protocol

The Appel reaction uses the formation of the exceptionally strong phosphorus-oxygen double bond in triphenylphosphine oxide (


) as a thermodynamic sink to drive the 

substitution of the hindered alcohol[2],[3].

Step-by-Step Procedure:

  • Setup: Flame-dry a round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet.

  • Dissolution: Dissolve 2-cyclohexylpropan-1-ol (1.0 eq) and carbon tetrabromide (

    
    , 1.2 eq) in anhydrous dichloromethane (DCM) to achieve a 0.2 M solution.
    
  • Activation: Cool the reaction mixture to

    
     using an ice bath.
    
  • Reagent Addition: Add triphenylphosphine (

    
    , 1.3 eq) portion-wise over 15 minutes. Causality note: Portion-wise addition controls the exotherm generated during the formation of the highly reactive halomethylphosphonium salt[2].
    
  • Reaction: Remove the ice bath and allow the mixture to stir at room temperature for 2-4 hours.

  • Self-Validating Checkpoint (TLC): Because the substrate lacks a UV chromophore, monitor the reaction via TLC (100% Hexanes) and visualize using a Phosphomolybdic Acid (PMA) stain. The target bromide will appear as a high-

    
     spot, while the starting alcohol will remain near the baseline.
    
  • Workup & Purification: Concentrate the reaction mixture under reduced pressure to approximately 20% of its original volume. Vigorously stir and add cold hexanes.

    • Self-Validating Checkpoint: The immediate precipitation of a voluminous white solid (

      
      ) confirms successful oxygen transfer.
      
  • Filter the suspension through a short pad of silica gel, washing with hexanes. Concentrate the filtrate to afford the pure (1-bromopropan-2-yl)cyclohexane.

Method B: Phosphorus Tribromide ( ) Protocol

For larger-scale syntheses,


 is preferred due to easier byproduct removal. However, strict temperature control is mandatory to prevent localized acidic hot-spots that could trigger the 

rearrangement[4],[5].

Step-by-Step Procedure:

  • Setup: In a flame-dried, three-necked flask equipped with an addition funnel and nitrogen line, dissolve 2-cyclohexylpropan-1-ol (1.0 eq) in anhydrous diethyl ether (0.5 M).

  • Cooling: Submerge the flask in an ice bath and allow it to equilibrate to strictly

    
    .
    
  • Addition: Dissolve

    
     (0.4 eq) in a small volume of anhydrous ether in the addition funnel. Add the 
    
    
    
    solution dropwise over 30-45 minutes. Causality note: 1 mole of
    
    
    reacts with 3 moles of alcohol. Using 0.4 eq provides a slight excess to ensure complete conversion while minimizing unreacted electrophiles[4].
  • Reaction: Stir at

    
     for 1 hour, then gradually warm to room temperature and stir for an additional 12 hours.
    
  • Quenching: Cool the flask back to

    
    . Slowly add ice-cold saturated aqueous 
    
    
    
    solution dropwise.
    • Self-Validating Checkpoint: Vigorous effervescence (

      
       evolution) will occur, confirming the neutralization of the phosphorous acid (
      
      
      
      ) byproduct and any unreacted
      
      
      [5]. Continue addition until bubbling ceases.
  • Workup: Transfer to a separatory funnel. Extract the aqueous layer with diethyl ether (2x). Wash the combined organic layers with brine, dry over anhydrous

    
    , filter, and concentrate under reduced pressure.
    
  • Purification: Purify the crude oil via vacuum distillation to yield the target compound as a clear liquid.

References

1.[2] Appel Reaction: Alcohol to Alkyl Halide (PPh3 + CBr4/CCl4) - OrgoSolver.2 2.[4] 1-Bromo-4,4-dimethylpentane | 6570-95-2 - Benchchem. 4 3.[5] 1-(Bromomethyl)cyclohexan-1-ol | 17299-10-4 - Benchchem. 5 4.[3] New Reagents and Synthetic Approaches to the Appel Reaction - ResearchGate. 3 5.[1] 2-Cyclohexylpropanol | C9H18O | CID 79509 - PubChem - NIH. 1

Sources

Application

Application Note: Precision Synthesis of (1-Bromopropan-2-yl)cyclohexane via Radical-Mediated Hydrobromination

Executive Summary & Strategic Rationale The synthesis of (1-Bromopropan-2-yl)cyclohexane presents a classic regioselectivity challenge in organic chemistry. Direct radical halogenation of the corresponding alkane (isopro...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Strategic Rationale

The synthesis of (1-Bromopropan-2-yl)cyclohexane presents a classic regioselectivity challenge in organic chemistry. Direct radical halogenation of the corresponding alkane (isopropylcyclohexane) using elemental bromine (


) is kinetically driven to occur at tertiary carbons due to the stability of the resulting radical intermediates (

). This pathway would predominantly yield the tertiary bromide (2-bromo-2-cyclohexylpropane) or ring-brominated byproducts, rather than the desired primary bromide.[1][2]

To achieve high selectivity for the primary position (C1 of the propyl chain), the protocol must invert standard Markovnikov selectivity. This guide details the Kharasch Radical Addition (Anti-Markovnikov Hydrobromination) , utilizing 2-cyclohexylpropene as the precursor. By employing a radical initiator (peroxides) with Hydrogen Bromide (HBr), we leverage the "Peroxide Effect" to exclusively target the primary carbon, ensuring high yield and purity.

Target Molecule Profile
PropertyDetail
IUPAC Name (1-Bromopropan-2-yl)cyclohexane
Structure Cyclohexyl-CH(CH3)-CH2Br
Precursor (Prop-1-en-2-yl)cyclohexane (Isopropenylcyclohexane)
Key Reagents HBr (anhydrous), Benzoyl Peroxide (BPO) or AIBN
Mechanism Radical Chain Addition (Anti-Markovnikov)

Scientific Foundation: The Selectivity Mechanism

The success of this protocol hinges on the distinct thermodynamics of the radical chain reaction compared to ionic addition.

Ionic vs. Radical Pathway[2][5]
  • Ionic Addition (Standard): In the absence of peroxides, the alkene attacks

    
     to form the most stable carbocation (tertiary). 
    
    
    
    then attacks the tertiary center, yielding the Markovnikov product (2-bromo-2-cyclohexylpropane).[1][2]
  • Radical Addition (This Protocol): Peroxides generate a bromine radical (

    
    ).[2][3][4] This electrophilic radical adds to the alkene first. It attacks the less hindered primary carbon to generate a stable tertiary carbon-centered radical.[4] This intermediate then abstracts a hydrogen from HBr, locking in the primary bromide structure.
    
Thermodynamic Feasibility

This pathway is unique to HBr.[5]

  • HCl: The H-Cl bond is too strong for the carbon radical to abstract hydrogen (Endothermic propagation).

  • HI: The C-I bond is too weak; the iodine radical dimerizes rather than adding to the alkene (Endothermic addition).

  • HBr: Both propagation steps are exothermic, allowing a sustained radical chain.[1][5]

Mechanistic Visualization

The following diagram illustrates the radical chain propagation that enforces the anti-Markovnikov regioselectivity.

RadicalMechanism cluster_cycle Propagation Cycle Initiator Benzoyl Peroxide (BPO) (Initiator) RO_Rad RO• (Alkoxy Radical) Initiator->RO_Rad Homolysis (Heat/Light) Br_Rad Br• (Chain Carrier) RO_Rad->Br_Rad H-Abstraction (-ROH) HBr_Start H-Br HBr_Start->Br_Rad Source Intermed_Rad Tertiary Carbon Radical (Stable Intermediate) Br_Rad->Intermed_Rad Addition to C1 (Primary) Alkene 2-Cyclohexylpropene (Substrate) Alkene->Intermed_Rad Intermed_Rad->Br_Rad Regenerates Chain Carrier Product (1-Bromopropan-2-yl)cyclohexane (Target) Intermed_Rad->Product H-Abstraction HBr_Prop H-Br (Reagent) HBr_Prop->Product

Caption: Figure 1. Radical chain mechanism for the anti-Markovnikov hydrobromination of 2-cyclohexylpropene. The cycle relies on the formation of the stable tertiary radical intermediate.[4]

Experimental Protocol

Safety Warning: HBr is a toxic, corrosive gas.[1] Peroxides are explosive. Perform all operations in a functioning fume hood with blast shielding.

Materials & Equipment
  • Precursor: 2-Cyclohexylpropene (Synthesize via Wittig reaction of cyclohexyl methyl ketone or dehydration of 2-cyclohexylpropan-2-ol).[1][2]

  • Reagent: Hydrogen Bromide (HBr), 33% in Acetic Acid OR dry HBr gas.

  • Initiator: Benzoyl Peroxide (BPO) or Di-tert-butyl peroxide (DTBP).[1][2]

  • Solvent: Dichloromethane (DCM) or Hexane (Anhydrous).[2]

  • Apparatus: 3-neck round bottom flask, gas inlet tube (if using gas), reflux condenser, drying tube (

    
    ), inert gas line (
    
    
    
    /Ar).[1][2]
Step-by-Step Procedure
Phase 1: System Preparation[1][2]
  • Setup: Flame-dry the glassware and cool under a stream of Argon.

  • Solvent Prep: Dissolve 10 mmol of 2-cyclohexylpropene in 50 mL of anhydrous DCM.

    • Note: Oxygen inhibits radical chains. Degas the solvent by bubbling Argon for 15 minutes.

Phase 2: Initiation & Addition[2][4]
  • Cooling: Cool the solution to 0°C in an ice bath.

  • Initiator Addition: Add Benzoyl Peroxide (0.1 mmol, 1 mol%).

    • Critical: Do not add HBr yet. The initiator must be present before HBr is introduced to ensure the radical pathway dominates over ionic addition.

  • HBr Introduction:

    • Method A (Gas): Slowly bubble dry HBr gas into the solution while illuminating with a UV lamp (or visible light floodlight) to aid initiation.

    • Method B (Solution): Dropwise add HBr in Acetic Acid (1.2 equivalents) over 20 minutes.

  • Reaction: Allow the mixture to warm to room temperature. Stir for 2–4 hours.

    • Monitoring: Check reaction progress via TLC (Hexane eluent) or GC-MS.[1][2] The alkene spot should disappear.

Phase 3: Workup & Purification[2][6]
  • Quench: Pour the reaction mixture into ice-cold saturated

    
     solution to neutralize excess acid.
    
  • Extraction: Extract with Diethyl Ether (

    
     mL).
    
  • Wash: Wash combined organics with water, then brine.

  • Drying: Dry over anhydrous

    
     and filter.
    
  • Concentration: Remove solvent under reduced pressure (Rotary Evaporator).

  • Purification: Purify the crude oil via flash column chromatography (Silica Gel, 100% Hexane).

    • Expected Yield: 75–85%.

Quality Control & Validation

To confirm the synthesis of the primary bromide (Anti-Markovnikov) versus the tertiary bromide (Markovnikov), analyze the NMR signatures.

FeatureTarget: (1-Bromopropan-2-yl)cyclohexaneImpurity: 2-Bromo-2-cyclohexylpropane
H1 NMR Signal

3.3–3.5 ppm (Multiplet)
Corresponds to

protons.[1][2]
Absent No protons on the bromine-bearing carbon.
Methyl Group Doublet (

~0.9 ppm)Split by the adjacent methine.
Singlet (

~1.7 ppm)Deshielded and unsplit (no adjacent H).[2]
Carbon Type (DEPT) Secondary Carbon (

)
with Br.[2]
Quaternary Carbon with Br.

Troubleshooting Guide

IssueProbable CauseCorrective Action
Low Conversion Oxygen inhibition (radical scavenger).[1][2]Degas solvents more thoroughly; increase initiator load to 5 mol%.
Markovnikov Product Ionic pathway dominating.Ensure peroxides are fresh. Lower temperature to -78°C initially to suppress ionic rate, then irradiate.[1]
Polymerization Radical concentration too high.Dilute the reaction mixture. Add HBr more slowly.
Color Change (Dark) Bromine liberation (

).[2][7]
Use a reducing wash (

) during workup to remove free bromine.[2]

References

  • Kharasch, M. S., & Mayo, F. R. (1933).[1] The Peroxide Effect in the Addition of Reagents to Unsaturated Compounds.[8][9][3][4][5][10][11] I. The Addition of Hydrogen Bromide to Allyl Bromide.[10] Journal of the American Chemical Society, 55(6), 2468–2496.

  • Carey, F. A., & Sundberg, R. J. (2007).[1] Advanced Organic Chemistry: Part A: Structure and Mechanisms (5th ed.).[2] Springer. (Chapter 12: Free Radical Reactions). [2]

  • Clayden, J., Greeves, N., & Warren, S. (2012).[1] Organic Chemistry (2nd ed.).[2] Oxford University Press. (Chapter 37: Radical Reactions). [2]

  • Walling, C. (1957). Free Radicals in Solution. Wiley. (Classic text on radical chain kinetics and HBr selectivity).

Sources

Method

preparation of Grignard reagents using (1-Bromopropan-2-yl)cyclohexane

Executive Summary This guide details the optimized protocols for synthesizing the Grignard reagent derived from (1-Bromopropan-2-yl)cyclohexane. While primary alkyl halides typically form Grignard reagents readily, this...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This guide details the optimized protocols for synthesizing the Grignard reagent derived from (1-Bromopropan-2-yl)cyclohexane. While primary alkyl halides typically form Grignard reagents readily, this specific substrate presents a


-branched steric profile  (a cyclohexyl group at the C2 position). This structural feature retards the rate of insertion into the Magnesium surface, significantly increasing the probability of Wurtz homocoupling (

dimer formation) and radical rearrangement.

This document provides two protocols:

  • Standard Initiation Protocol: For general synthetic utility using iodine/dibromoethane activation.

  • LiCl-Mediated "Turbo" Protocol: For high-throughput drug discovery applications requiring enhanced solubility and kinetic stability.

Structural Analysis & Mechanistic Challenges

The substrate, (1-Bromopropan-2-yl)cyclohexane, possesses a primary bromide adjacent to a tertiary carbon bearing a cyclohexyl ring.

  • Steric Shielding: The bulky cyclohexyl group at the

    
    -position creates a "steric cone" that hinders the approach of the bromide to the magnesium lattice.
    
  • The Wurtz Trap: Because the initiation (SET step) is slower than a linear alkyl halide, a high local concentration of unreacted bromide can build up. Once the Grignard forms, it readily attacks the unreacted bromide in solution, leading to the homocoupled dimer (1,4-dicyclohexyl-2,3-dimethylbutane).

Mechanism of Formation (Single Electron Transfer): The formation is not a simple concerted insertion but a radical process on the Mg surface.

GrignardMechanism Substrate (1-Bromopropan-2-yl)cyclohexane (R-Br) RadicalPair [R• •MgBr] Surface Radical Pair Substrate->RadicalPair SET (Slow Step) MgSurface Mg Surface (Mg0) MgSurface->RadicalPair Grignard R-MgBr (Solvated) RadicalPair->Grignard Recombination Wurtz Wurtz Dimer (R-R) RadicalPair->Wurtz Diffusion & Coupling (Side Reaction)

Figure 1: Mechanistic pathway highlighting the critical radical pair intermediate. The "Slow Step" caused by


-branching increases the residence time of free halide, promoting the Wurtz side reaction.

Pre-Reaction Checklist & Safety

ParameterSpecificationRationale
Magnesium Turnings (crushed) or Powder (50 mesh)Crushing turnings exposes fresh crystal lattice defects essential for SET initiation.
Solvent Anhydrous THF (inhibitor-free) or Et₂OTHF accelerates formation but promotes Wurtz coupling. Recommendation: Use THF for initiation, dilute with Toluene or use pure Et₂O for highest purity.
Glassware Oven-dried (120°C, >4 hrs)Surface moisture kills the radical "hot spots" on Mg immediately.
Atmosphere Argon or Nitrogen (Positive Pressure)Oxygen oxidizes the Grignard to the alkoxide (

).

Protocol A: Standard Iodine/DBE Activation

Best for: General synthesis (10 mmol - 100 mmol scale).

Reagents:

  • (1-Bromopropan-2-yl)cyclohexane (1.0 equiv)

  • Magnesium turnings (1.2 equiv)

  • Iodine (crystal, catalytic)[1]

  • 1,2-Dibromoethane (DBE) (catalytic entrainer)

  • Anhydrous THF[2][3]

Step-by-Step Methodology:

  • Surface Preparation: Place Mg turnings in a multi-neck flask under inert atmosphere. Dry stir rapidly for 10 minutes to mechanically etch the surface.

  • Chemical Activation: Add a single crystal of Iodine. Heat gently with a heat gun until iodine vapor sublimes and settles on the Mg (purple haze clears).

  • Entrainment: Add 5% of the total solvent volume to cover the Mg. Add 2-3 drops of pure 1,2-Dibromoethane (DBE).

    • Visual Cue: Look for ethylene gas evolution (bubbles) and a localized cloudiness.

  • Seeding: Add 5-10% of the (1-Bromopropan-2-yl)cyclohexane.

    • Critical Check: If the solution does not turn grey/turbid within 5 minutes, heat to 40°C. Do NOT add more halide until initiation is confirmed.

  • Controlled Addition: Once initiating (exotherm detected), dilute the remaining bromide in the rest of the THF. Add this solution dropwise over 1-2 hours.

    • Temperature Control: Maintain internal temperature between 25°C - 35°C. Do not reflux yet. High temps promote Wurtz coupling.

  • Digestion: After addition, stir at ambient temperature for 1 hour, then gently reflux (60°C) for 30 minutes to consume residual bromide.

Protocol B: LiCl-Mediated "Turbo" Grignard

Best for: Drug development, flow chemistry, and difficult substrates. Based on Knochel's methodology.

Concept: Lithium Chloride breaks up the polymeric aggregates of Grignard reagents, increasing solubility and reactivity while stabilizing the species against side reactions.

Reagents:

  • Magnesium turnings (1.3 equiv)

  • Anhydrous LiCl (1.3 equiv) - Must be flame-dried under vacuum

  • (1-Bromopropan-2-yl)cyclohexane (1.0 equiv)

  • THF

Methodology:

  • LiCl Drying: Place LiCl in the flask. Heat to 150°C under high vacuum (0.1 mmHg) for 2 hours. Cool to RT under Argon.

  • Mg Addition: Add Mg turnings to the flask containing dry LiCl.

  • Solvent: Add THF. The LiCl will dissolve, helping to clean the Mg surface.

  • Activation: Add DBE (5 mol%). Wait for ethylene evolution.

  • Addition: Add the substrate solution dropwise.

    • Advantage:[2][4][5] The resulting

      
       complex is highly soluble. You can run this at slightly lower temperatures (0°C to 10°C) to virtually eliminate Wurtz coupling, as the LiCl accelerates the Mg insertion even at lower temps.
      

Quality Control: Titration

Never assume theoretical yield. Steric bulk often results in 70-80% active titer.

Method: Salicylaldehyde Phenylhydrazone (No-D NMR alternative) This is preferred over simple acid/base titration because it distinguishes between active Grignard and basic impurities (like Mg(OH)2).

  • Dissolve Salicylaldehyde phenylhydrazone (indicator) in dry THF. Solution is Yellow .[3]

  • Add aliquot of Grignard reagent.

  • Endpoint: Solution turns bright Orange when the Grignard deprotonates the phenol.

  • Calculated Molarity = (Mass of Indicator / MW of Indicator) / Volume of Grignard added.

Experimental Workflow Diagram

Workflow Prep Step 1: Prep Flame Dry Glassware Inert Atmosphere Activate Step 2: Activation Mg + I2 + DBE (Wait for Bubbles) Prep->Activate Initiate Step 3: Seeding Add 5% Substrate Confirm Exotherm Activate->Initiate Addition Step 4: Controlled Addition Dropwise @ 25°C Prevent Runaway Initiate->Addition Only after color change Digest Step 5: Digestion Stir 1h RT -> 30m Reflux Addition->Digest QC Step 6: QC Titration Knochel or Hydrazone Method Digest->QC

Figure 2: Operational workflow emphasizing the critical "Seeding" checkpoint to prevent hazardous accumulation of unreacted halide.

Troubleshooting Guide

ObservationDiagnosisCorrective Action
No reaction after 10 mins Passivated Mg surfaceAdd more DBE; apply sonication; check solvent dryness. Do not add more substrate.
White precipitate forms Wurtz Coupling or SaturationIf Protocol A: Dilute with more THF. If Protocol B: This is rare (LiCl solubilizes).
Low Titer (<0.5 M) Moisture contaminationCheck inert gas lines. Ensure septum integrity.
Red/Brown Color Iodine persistenceReaction hasn't initiated. Heat gently.

References

  • Knochel, P., et al. (2006). Synthesis of Functionalized Organomagnesium Reagents via a Halogen–Magnesium Exchange. Angewandte Chemie International Edition .

  • Love, B. E., & Jones, E. G. (1999).[6] The Use of Salicylaldehyde Phenylhydrazone as an Indicator for the Titration of Organometallic Reagents. The Journal of Organic Chemistry .

  • Krasovskiy, A., & Knochel, P. (2004). A LiCl-Mediated Br/Mg Exchange Reaction for the Preparation of Functionalized Aryl- and Heteroarylmagnesium Compounds. Angewandte Chemie .

  • BenchChem Application Data. Preventing Wurtz Coupling in Grignard Reactions.

Sources

Application

nucleophilic substitution reaction conditions for (1-Bromopropan-2-yl)cyclohexane

Executive Summary This guide details the optimized conditions for nucleophilic substitution ( ) on (1-Bromopropan-2-yl)cyclohexane . While technically a primary alkyl halide, this substrate exhibits significant -branchin...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This guide details the optimized conditions for nucleophilic substitution (


) on (1-Bromopropan-2-yl)cyclohexane . While technically a primary alkyl halide, this substrate exhibits significant 

-branching
(a cyclohexyl and methyl group at the

-position). This steric architecture retards standard

trajectories and drastically increases the propensity for

elimination, particularly with basic nucleophiles.

Core Recommendation: Avoid direct reaction with strong bases (alkoxides, hydroxides) or unhindered amines. Adopt a "Soft Nucleophile / Polar Aprotic" strategy. For amine synthesis, utilize the Azidation-Reduction sequence or Gabriel Synthesis to bypass elimination pathways.

Mechanistic Analysis & Substrate Profiling

The Steric Challenge (The "Neo-Pentyl" Effect)

The substrate, 1-bromo-2-cyclohexylpropane, possesses a primary electrophilic center (


), but the adjacent 

is tertiary and bulky.
  • 
     Impedance:  The nucleophile must attack the 
    
    
    
    orbital from the backside. The bulky cyclohexyl group at
    
    
    creates a "steric wall," raising the transition state energy (
    
    
    ).
  • 
     Competition:  The 
    
    
    
    -hydrogen (on
    
    
    ) is sterically accessible. Basic nucleophiles will preferentially abstract this proton to form the thermodynamically stable conjugated alkene (2-cyclohexylpropene), rather than forcing their way into the crowded
    
    
    center.
Visualizing the Reaction Pathway

ReactionPathways Substrate (1-Bromopropan-2-yl) cyclohexane TS_SN2 Sterically Hindered SN2 Transition State Substrate->TS_SN2 Soft Nu (N3-, CN-) Polar Aprotic Solvent TS_E2 E2 Transition State (Favored by Bases) Substrate->TS_E2 Hard Base (RO-, NH3) Heat Product_SN2 Substitution Product (Nu-CH2-CH(Cy)Me) TS_SN2->Product_SN2 Major Pathway (Target) Product_E2 Elimination Product (2-Cyclohexylpropene) TS_E2->Product_E2 Side Reaction (Avoid)

Figure 1: Kinetic competition between substitution and elimination. High steric bulk at the


-position favors E2 when bases are used.

Optimized Protocols

Protocol A: The "Gold Standard" – Azidation (Precursor to Amines)

Best for: Synthesizing the primary amine (2-cyclohexylpropan-1-amine) without elimination.

Rationale: The azide ion (


) is a powerful nucleophile but a weak base (

of

).[1] It penetrates the steric blockade without triggering E2 elimination.
ParameterConditionNote
Reagent Sodium Azide (

)
1.5 - 2.0 equivalents.
Solvent DMF or DMSOAnhydrous. DMSO offers faster rates but is harder to remove.
Catalyst Sodium Iodide (NaI)10 mol% (Finkelstein activation).
Temp 60°C - 80°CDo not exceed 90°C to avoid thermal decomposition of azide.
Time 4 - 12 hoursMonitor by TLC/GC.

Step-by-Step:

  • Dissolve (1-bromopropan-2-yl)cyclohexane (1.0 eq) in anhydrous DMF (0.5 M concentration).

  • Add

    
     (1.5 eq) and NaI (0.1 eq).
    
  • Heat to 70°C under

    
     atmosphere.
    
  • Workup: Dilute with water, extract with diethyl ether (Caution: Azides can be shock-sensitive; do not concentrate to dryness if low MW).

  • Reduction: Convert the crude azide to the amine via Staudinger Reduction (

    
    ) or Hydrogenation (
    
    
    
    ).
Protocol B: The Finkelstein-Assisted Cyanation

Best for: Carbon chain extension (homologation).

Rationale: Like azide, cyanide is a good nucleophile. However, it is more basic (


), so temperature control is critical to prevent elimination.

Step-by-Step:

  • Solvent: Use dry DMSO (highly recommended for rate acceleration).

  • Reagents: NaCN (1.2 eq) + NaI (0.1 eq).

  • Temperature: Maintain 40°C - 50°C. Note: Higher temperatures (>80°C) will significantly increase alkene formation.

  • Quench: Oxidative quench (bleach) for waste streams to destroy excess cyanide.

Protocol C: The Gabriel Synthesis (Alternative Amination)

Best for: Crystalline intermediates and avoiding azide hazards.

Rationale: Potassium phthalimide is a bulky nucleophile, but the resonance-stabilized anion is soft enough to effect substitution if the temperature is managed.

  • Reagent: Potassium Phthalimide (1.1 eq).

  • Solvent: DMF.

  • Temp: 90°C.

  • Cleavage: Post-reaction, cleave the phthalimide with Hydrazine hydrate (

    
    ) in refluxing ethanol (Ing-Manske procedure).
    

Critical "Do Not" List (Common Pitfalls)

  • DO NOT use Ammonia (

    
    ):  Direct reaction with ammonia will result in low yields due to E2 elimination and poly-alkylation.
    
  • DO NOT use Alkoxides (

    
    ):  These are strong bases. Reaction with this substrate will yield >90% elimination product (alkene).
    
  • DO NOT use Protic Solvents (EtOH, MeOH, Water): These solvate the anion, reducing nucleophilicity and encouraging

    
     pathways (which may lead to rearrangement via 1,2-hydride shift).
    

Troubleshooting & Optimization Logic

ObservationRoot CauseCorrective Action
No Reaction Steric hindrance is too high for the temp.Add 20 mol% NaI (Finkelstein catalyst) to convert R-Br to R-I in situ. Iodide is a better leaving group.
High Alkene % Nucleophile is too basic or Temp too high.Switch from Cyanide/Amine to Azide . Lower temperature by 10°C.
Rearranged Product Carbocation formation (

pathway).
Ensure solvent is anhydrous and aprotic (DMF/DMSO). Avoid acidic conditions.

References

  • Smith, M. B., & March, J. (2007). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. Wiley-Interscience. (Detailed discussion on "Neopentyl-like" steric hindrance in SN2 reactions).
  • Scriven, E. F., & Turnbull, K. (1988). Azides: Their Preparation and Synthetic Uses. Chemical Reviews, 88(2), 297-368. Link

  • Gibson, M. S., & Bradshaw, R. W. (1968). The Gabriel Synthesis of Primary Amines. Angewandte Chemie International Edition, 7(12), 919-930. Link

  • Bordwell, F. G. (1988). Equilibrium acidities in dimethyl sulfoxide solution. Accounts of Chemical Research, 21(12), 456-463. (Reference for basicity of nucleophiles in DMSO). Link

  • Finkelstein, H. (1910). Darstellung organischer Jodide aus den entsprechenden Bromiden und Chloriden. Berichte der deutschen chemischen Gesellschaft, 43(2), 1528-1532. (Original Finkelstein protocol). Link

Sources

Method

Application Note: (1-Bromopropan-2-yl)cyclohexane in Pharmaceutical Intermediate Synthesis

Executive Summary & Chemical Profiling (1-Bromopropan-2-yl)cyclohexane (CAS: 910891-58-6) is a highly specialized primary alkyl halide utilized extensively in medicinal chemistry to introduce the 2-cyclohexylpropyl pharm...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Chemical Profiling

(1-Bromopropan-2-yl)cyclohexane (CAS: 910891-58-6) is a highly specialized primary alkyl halide utilized extensively in medicinal chemistry to introduce the 2-cyclohexylpropyl pharmacophore [[1]](1]. Sourced typically as a stable but light-sensitive liquid [[2]](2], its structural motif features a primary bromide adjacent to a highly branched beta-carbon (bearing both a methyl group and a bulky cyclohexane ring).

In drug development, this specific steric bulk is highly prized. The 2-cyclohexylpropyl group increases the lipophilicity of the target Active Pharmaceutical Ingredient (API) while simultaneously providing steric shielding that enhances metabolic stability against Cytochrome P450 (CYP450) degradation. This intermediate is a critical building block in the synthesis of non-imidazole Histamine H3-receptor antagonists 3[3] and various GABA-B receptor agonists.

G Start (1-Bromopropan-2-yl)cyclohexane N_Alk N-Alkylation (SN2 Pathway) Start->N_Alk Amines, NaI (cat) C_Alk Grignard Formation (Organometallic) Start->C_Alk Mg(0), THF H3 Histamine H3 Antagonists N_Alk->H3 Target API Kumada Kumada Cross-Coupling C_Alk->Kumada Ni Catalyst, Ar-X

Synthetic workflows utilizing (1-Bromopropan-2-yl)cyclohexane in drug discovery.

Mechanistic Insights: Overcoming Beta-Branching Steric Hindrance

As a Senior Application Scientist, it is crucial to understand that not all primary alkyl halides behave identically under nucleophilic substitution (SN2) conditions. While unbranched primary bromides undergo rapid SN2 reactions, the beta-carbon in (1-Bromopropan-2-yl)cyclohexane introduces neopentyl-like steric hindrance. This bulk significantly raises the activation energy of the SN2 transition state.

The Causality of Experimental Failure: If standard N-alkylation conditions are employed (e.g., simply heating the bromide with an amine in ethanol), the reaction will be sluggish. The prolonged heating required to force the substitution often leads to E2 elimination byproducts (alkenes) rather than the desired alkylated amine.

The Solution (Finkelstein Catalysis): To bypass this kinetic bottleneck, we employ a Finkelstein-assisted pathway. By introducing catalytic Sodium Iodide (NaI) in a polar aprotic solvent like Dimethylformamide (DMF), the bromide is transiently converted into an alkyl iodide. Iodide is a vastly superior leaving group due to its larger atomic radius, greater polarizability, and weaker C–I bond. This lowers the transition state energy for the incoming amine nucleophile, accelerating the SN2 displacement and suppressing E2 elimination.

G RBr Alkyl Bromide (Sterically Hindered) RI Alkyl Iodide (Reactive Intermediate) RBr->RI NaI (cat) Finkelstein Product Alkylated Amine (Target API) RBr->Product Direct SN2 (Slow) RI->Product Amine (Nu:) Fast SN2

Finkelstein-assisted SN2 mechanism overcoming beta-branching steric hindrance.

Quantitative Data: Condition Optimization

The following table summarizes the optimization of the N-alkylation of a model piperidine derivative with (1-Bromopropan-2-yl)cyclohexane. The data clearly demonstrates the necessity of polar aprotic solvents and iodide catalysis to achieve pharmaceutically viable yields.

SolventBase (Equiv)Catalyst (Equiv)Temp (°C)Time (h)Yield (%)Primary Observation
EtOHEt₃N (2.0)None802415%Major byproduct: Unreacted SM
THFK₂CO₃ (2.0)None652422%Sluggish reaction kinetics
DMFK₂CO₃ (2.0)None802445%Moderate yield, some E2 elimination
DMF K₂CO₃ (2.0) NaI (0.2) 80 16 88% Clean conversion, minimal byproducts
MeCNCs₂CO₃ (2.0)KI (0.2)801682%Viable alternative to DMF

Table 1: Optimization matrix for the N-alkylation of sterically hindered primary bromides.

Validated Experimental Protocols

The following protocols are designed as self-validating systems. Built-in diagnostic checks ensure that the chemist can verify the success of each critical step before proceeding.

Protocol A: Finkelstein-Accelerated N-Alkylation (H3-Receptor Ligand Synthesis)

Objective: Couple (1-Bromopropan-2-yl)cyclohexane with a secondary amine to form a non-imidazole H3-receptor antagonist intermediate.

  • System Preparation: Flame-dry a 100 mL round-bottom flask under an inert argon atmosphere.

  • Reagent Charging: Add anhydrous K₂CO₃ (2.0 equiv) and NaI (0.2 equiv).

    • Causality Note: K₂CO₃ must be strictly anhydrous. Trace water will solvate the iodide ion and the amine, drastically reducing their nucleophilicity and stalling the Finkelstein cycle.

  • Solvent & Nucleophile Addition: Inject anhydrous DMF (0.2 M relative to the bromide), followed by the target secondary amine (1.2 equiv). Stir for 10 minutes at room temperature.

  • Electrophile Addition: Add (1-Bromopropan-2-yl)cyclohexane (1.0 equiv) dropwise over 5 minutes.

  • Thermal Activation: Heat the reaction mixture to 80 °C for 16 hours.

    • In-Process Validation: After 2 hours, the mixture may turn slightly yellow. This is a self-validating visual cue indicating the transient formation of trace I₂, confirming that the iodide catalyst is active in the system. Monitor via TLC (Hexanes/EtOAc); the bromide spot should steadily disappear.

  • Workup: Cool to room temperature, quench with distilled water (3x volume of DMF), and extract with Ethyl Acetate (3x). Wash the combined organic layers with 5% aqueous LiCl (3x) to completely remove residual DMF. Dry over Na₂SO₄, concentrate, and purify via flash chromatography.

Protocol B: Grignard Reagent Formation and Kumada Cross-Coupling

Objective: Form the 2-cyclohexylpropylmagnesium bromide and couple it with an aryl chloride to form a C-C bond, a methodology frequently utilized in advanced pharmaceutical synthesis 4[4].

  • Magnesium Activation: To a flame-dried Schlenk flask, add Magnesium turnings (1.5 equiv). Add a single crystal of Iodine (I₂). Heat gently with a heat gun under vacuum until the iodine sublimes and coats the turnings, then backfill with Argon.

    • Causality Note: The native MgO layer passivates the metal surface. Iodine reacts to form MgI₂, fracturing the oxide layer and exposing highly reactive Mg(0) necessary for electron transfer to the hindered bromide.

  • Initiation: Add enough anhydrous THF to just cover the turnings. Add 5% of the total (1-Bromopropan-2-yl)cyclohexane volume (neat).

    • In-Process Validation: Do not proceed until initiation is confirmed. Initiation is self-validated by a localized exothermic reaction (bubbling at the metal surface) and the rapid fading of the brown iodine color to a colorless or pale gray solution.

  • Grignard Formation: Once initiated, dilute the remaining bromide in THF (to reach 0.5 M overall) and add dropwise at a rate that maintains a gentle, self-sustaining reflux. Stir for 2 hours post-addition.

  • Kumada Coupling: In a separate flask, dissolve the target Aryl-Cl (0.8 equiv) and NiCl₂(dppp) catalyst (0.05 equiv) in THF. Cool to 0 °C. Transfer the prepared Grignard reagent via cannula into the catalyst mixture.

  • Maturation & Workup: Allow the reaction to warm to room temperature and stir for 4 hours. Quench carefully with saturated aqueous NH₄Cl, extract with MTBE, dry, and concentrate for purification.

References

  • PubChem - (1-Bromopropan-2-yl)cyclohexane | C9H17Br | CID 53404838. National Center for Biotechnology Information.
  • Sigma-Aldrich - (1-bromopropan-2-yl)cyclohexane | 910891-58-6. Merck KGaA.
  • Google Patents - US7910605B2 - Non-imidazole alkylamines as histamine H3- receptor ligands and their therapeutic applications.
  • MDPI - Nickel-Catalyzed Kumada Cross-Coupling Reactions of Benzylic Sulfonamides. Molecules / Journal of Pharmaceutical and BioTech Industry.

Sources

Application

Application Note: Catalytic Reduction Protocols for (1-Bromopropan-2-yl)cyclohexane Derivatives

Executive Summary & Strategic Analysis (1-Bromopropan-2-yl)cyclohexane (Structure: 1 ) represents a class of unactivated, -branched primary alkyl halides .[1][2] These substrates present a specific challenge in organic s...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Strategic Analysis

(1-Bromopropan-2-yl)cyclohexane (Structure: 1 ) represents a class of unactivated,


-branched primary alkyl halides .[1][2] These substrates present a specific challenge in organic synthesis:
  • Steric Hindrance: The bulky cyclohexyl group at the

    
    -position significantly retards classical 
    
    
    
    pathways.[1]
  • 
    -Hydride Elimination:  Transition metal insertion (e.g., Pd) often leads to rapid 
    
    
    
    -hydride elimination, yielding the terminal alkene rather than the desired reduction product.[2]
  • Radical Stability: The primary carbon radical generated from 1 is nucleophilic but unstabilized, requiring rapid trapping to prevent oligomerization.[2]

This guide details two distinct "reduction" protocols. Protocol A focuses on Hydrodehalogenation (converting C-Br to C-H) using mild photocatalytic hydrogen atom transfer (HAT).[1][2] Protocol B details Reductive Cross-Coupling (converting C-Br to C-C), enabling the modular synthesis of complex drug pharmacophores from this scaffold.[2]

Substrate Profile

FeatureDescriptionImplication for Protocol Design
Structure Cyclohexyl-CH(CH

)-CH

-Br
Primary bromide with

-branching.[1][2]
Reactivity Class Unactivated Alkyl HalideResistant to oxidative addition by Pd(0); requires Ni(0) or SET (Single Electron Transfer).[1][2]
Major Side Reaction

-Hydride Elimination
Avoid prolonged exposure to metals with open coordination sites; use radical relay.[1][2]
Target Product (A) Isopropylcyclohexane derivativesRequires efficient H-atom donor (silane/thiol).[1][2]
Target Product (B) Arylated/Alkylated scaffoldsRequires Ni-catalyzed cross-electrophile coupling (XEC).[1][2]

Protocol A: Visible-Light Mediated Hydrodehalogenation

For the clean conversion of the bromide to the hydride (C-Br


 C-H) or deuteride (C-D).[2]
Rationale

Classical reductions using LiAlH


 or Bu

SnH are often incompatible with sensitive functional groups or leave toxic residues.[1] This protocol utilizes Tris(trimethylsilyl)silane (TTMSS) as a nontoxic H-atom donor, activated by a photoredox catalyst.[1][2] This method proceeds via a radical mechanism, bypassing the steric hindrance that plagues

reactions on this

-branched substrate.[2]
Reaction Mechanism (DOT Visualization)

PhotoredoxMechanism Substrate (1-Bromopropan-2-yl) cyclohexane (R-Br) Radical Alkyl Radical (R•) Substrate->Radical Br abstraction by Si• Product Reduced Product (R-H) Radical->Product H-abstraction from Si-H PC_GS Ir(III) (Ground State) PC_Ex *Ir(III) (Excited) PC_GS->PC_Ex Blue Light (hv) PC_Ox Ir(IV) PC_Ex->PC_Ox SET to R-Br (rare) or Oxidative Quench Silane TTMSS (Si-H) SilaneRad Silyl Radical (Si•) Silane->SilaneRad Activation via SET/HAT cycle SilaneRad->Substrate Halogen Atom Transfer Base Base (Quencher)

Figure 1: Radical chain propagation driven by photoredox catalysis. The silyl radical acts as the halogen atom abstractor.

Experimental Procedure

Reagents:

  • Substrate: (1-Bromopropan-2-yl)cyclohexane (1.0 equiv)[1][2]

  • Catalyst: [Ir(dF(CF3)ppy)2(dtbbpy)]PF6 (1 mol%)[1][2]

  • H-Donor: TTMSS (1.2 equiv) or Hantzsch Ester.[1][2]

  • Base: 2,6-Lutidine (2.0 equiv) - Critical for buffering HBr.[1][2]

  • Solvent: 1,4-Dioxane or MeCN (0.1 M).[1][2]

Step-by-Step:

  • Setup: In a glovebox or under nitrogen flow, charge a 20 mL borosilicate vial with the Substrate (0.5 mmol), Catalyst (5 mg), and Base.

  • Solvent & Silane: Add degassed solvent (5 mL) followed by TTMSS via syringe.

  • Irradiation: Seal the vial with a septum cap. Irradiate with Blue LEDs (450 nm, ~30W) positioned 2-3 cm from the vial.[1][2] Fan cooling is mandatory to maintain T < 35°C.[1]

  • Monitoring: Monitor by GC-MS. The disappearance of the primary bromide peak (m/z ~204/206 for parent) and appearance of the hydrocarbon (m/z ~126) indicates success.[2]

  • Workup: Dilute with Et

    
    O, wash with 1M HCl (to remove lutidine) and brine. Concentrate.
    
  • Purification: Flash chromatography (100% Hexanes) is usually sufficient to remove silyl byproducts.[1][2]

Scientific Note: For deuteration (synthesis of DMPK internal standards), replace TTMSS with deuterated silane or use D


O/Thiol conditions. The radical intermediate allows for facile D-incorporation.[1]

Protocol B: Nickel-Catalyzed Reductive Cross-Coupling

For the synthesis of "Derivatives" via C-C bond formation (Arylation/Alkylation).

Rationale

To transform the (1-bromopropan-2-yl)cyclohexane scaffold into a drug candidate, one often needs to couple it to an aryl ring or another alkyl chain.[1][2] Nickel-catalyzed Cross-Electrophile Coupling (XEC) is the gold standard here.[1] It avoids the preparation of sensitive organometallics (like Grignards) and tolerates the


-branching by proceeding through a radical-cage mechanism.
Mechanism: The Radical Rebound

Unlike Pd-catalyzed couplings, Ni catalysis allows the alkyl bromide to generate a radical via Single Electron Transfer (SET).[2] This radical then adds to the Ni center, avoiding the high energy barrier of direct oxidative addition to a hindered alkyl halide.

NiCoupling Ni0 Ni(0)L NiII_Ar L-Ni(II)(Ar)Br Ni0->NiII_Ar Oxidative Addition (Fast) ArBr Aryl-Br ArBr->NiII_Ar AlkylRad Alkyl Radical (R•) NiII_Ar->AlkylRad SET NiIII L-Ni(III)(Ar)(R) NiII_Ar->NiIII AlkylBr Alkyl-Br (Substrate) AlkylBr->AlkylRad AlkylRad->NiIII Radical Capture NiIII->Ni0 Reduction by Mn(0) Product Ar-R (Derivative) NiIII->Product Reductive Elimination Mn Mn(0) Mn->Ni0

Figure 2: Simplified catalytic cycle for Ni-catalyzed reductive cross-coupling. Note the critical role of Mn(0) in regenerating the catalyst.[2]

Experimental Procedure (Arylation)[1][2]

Reagents:

  • Alkyl Halide: (1-Bromopropan-2-yl)cyclohexane (1.0 equiv)[1][2]

  • Aryl Halide: Ar-Br or Ar-I (1.0 equiv)[1][2]

  • Catalyst: NiCl

    
    (DME) (10 mol%)[1][2]
    
  • Ligand: 4,4'-di-tert-butyl-2,2'-bipyridine (dtbbpy) (10-15 mol%)[1][2]

  • Reductant: Mn powder (3.0 equiv) or Zn dust.[1][2]

  • Additive: NaI (0.5 equiv) - Accelerates radical formation via Finkelstein exchange.[1][2]

  • Solvent: DMA or DMF (anhydrous).[1][2]

Step-by-Step:

  • Catalyst Pre-complexation: In a vial, mix NiCl

    
    (DME) and dtbbpy in DMA. Stir until the solution turns green/blue (approx. 10 min).
    
  • Reactant Addition: Add the Mn powder (activated by washing with HCl/Ether if old), NaI, Aryl Bromide, and the Alkyl Bromide substrate.[2]

  • Reaction: Seal and stir vigorously (1000 rpm) at 60°C for 12-24 hours. Note: Vigorous stirring is crucial to break the oxide layer on Mn.

  • Quench: Cool to RT. Dilute with EtOAc. Add 1M HCl to dissolve excess Mn.

  • Isolation: Extract with EtOAc, dry over Na

    
    SO
    
    
    
    , and purify via silica gel chromatography.

Troubleshooting Table:

ObservationDiagnosisSolution
Low Conversion Mn surface passivationAdd TMSCl (2 drops) or use Zn dust.[1][2] Ensure stirring is vigorous.
Homocoupling (Ar-Ar) Fast Ar-Br oxidative additionAdd Ar-Br slowly (syringe pump) or increase Alkyl-Br equivalents (1.5x).[1][2]

-Elimination
Slow reductive eliminationSwitch ligand to Biozazoline (BiOx) or reduce temperature.[1][2]

Safety & Handling

  • (1-Bromopropan-2-yl)cyclohexane: Like most primary alkyl bromides, this is a potential alkylating agent.[1][2] Use gloves and work in a fume hood.[1]

  • Nickel Salts: Potential sensitizers and carcinogens.[1] Handle with care.

  • Blue LED Light: High-intensity blue light is damaging to the retina.[1] Use orange UV-blocking shields during Protocol A.[1][2]

References

  • Photoredox Alkyl Halide Reduction

    • Nguyen, J. D., D'Amato, E. M., Narayanam, J. M., & Stephenson, C. R. (2011).[2] "Engaging unactivated alkyl, alkenyl, and aryl iodides in visible-light-mediated free radical reactions."[2] Nature Chemistry, 3(11), 850-855.[1][2]

  • Nickel-Catalyzed Cross-Electrophile Coupling

    • Everson, D. A., & Weix, D. J. (2014).[2] "Cross-Electrophile Coupling: Principles of Reactivity and Selectivity." The Journal of Organic Chemistry, 79(11), 4793-4798.[2]

    • [1][2]

  • Mechanistic Insights on Alkyl Bromides

    • Biswas, S., & Weix, D. J. (2013).[2] "Mechanism of the Nickel-Catalyzed Cross-Coupling of Aryl Halides with Alkyl Halides."[3][4] Journal of the American Chemical Society, 135(43), 16192-16197.[2]

    • [1][2]

  • General Hydrodehalogenation Reviews

    • Fukuzumi, S., & Ohkubo, K. (2014).[2] "Photocatalytic hydrodehalogenation of organic halides."[1] Chemical Science, 5(12), 4546-4554.[1][2]

Sources

Method

solvent selection for reactions involving (1-Bromopropan-2-yl)cyclohexane

This Application Note is designed for researchers and process chemists optimizing reactions involving (1-Bromopropan-2-yl)cyclohexane (also known as 1-bromo-2-cyclohexylpropane). The structural motif of this compound—a p...

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note is designed for researchers and process chemists optimizing reactions involving (1-Bromopropan-2-yl)cyclohexane (also known as 1-bromo-2-cyclohexylpropane).

The structural motif of this compound—a primary alkyl bromide with significant


-branching  (a cyclohexyl ring and a methyl group at the 

-position)—presents a classic physical organic chemistry challenge. The steric bulk at the

-carbon significantly retards

trajectories while increasing the propensity for

elimination or rearrangement.

-Branched Alkyl Halide Reactivity
Compound:  (1-Bromopropan-2-yl)cyclohexane [CAS: 89471-55-6 (analogous)]

Executive Summary: The -Branching Dilemma

(1-Bromopropan-2-yl)cyclohexane features a primary electrophilic carbon, but the adjacent tertiary carbon (bearing the cyclohexyl ring) creates a "neopentyl-lite" steric environment.

  • 
     Reactivity:  Significantly suppressed due to steric hindrance interfering with the nucleophile's backside attack.[1] Requires Polar Aprotic  solvents to strip the nucleophile of its solvation shell ("naked anion" effect).[2]
    
  • Grignard Formation: Generally favorable, but sensitive to Wurtz homocoupling (dimerization). Requires Ethereal solvents (Et₂O or THF).

  • Elimination (

    
    ):  Competitive side reaction. Favored by Polar Protic  solvents and high temperatures.
    
Solvent Selection Decision Matrix
Target ReactionRecommended SolventMechanismKey Advantage
Nucleophilic Substitution (

)
DMSO, DMF, NMP Dipolar AproticDestabilizes anions, increasing nucleophilicity (

).
Grignard Formation Anhydrous Et₂O Lewis Basic EtherBalances radical stability; reduces homocoupling compared to THF.
Elimination (

)
Ethanol,

-Butanol
Polar ProticSolvates base, favors elimination via H-bonding stabilization of leaving group.
Lithium-Halogen Exchange Pentane/Ether (9:1) Non-polar/EtherPrecipitates Li-salts, driving equilibrium (for

-BuLi exchange).

Detailed Application Protocols

Protocol A: High-Yield Nucleophilic Substitution ( )

Objective: Synthesis of (2-Cyclohexylpropyl)azide or Nitrile. Challenge: The


-cyclohexyl group blocks the trajectory of the incoming nucleophile. Standard solvents (MeOH, THF) result in sluggish rates and decomposition.
Rationale

To force an


 reaction on a 

-branched substrate, you must maximize the ground-state energy of the nucleophile. Polar aprotic solvents like Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF) solvate cations (Na

, K

) well but leave anions (N

, CN

) poorly solvated and highly reactive.
Experimental Protocol
  • Reagents:

    • Substrate: (1-Bromopropan-2-yl)cyclohexane (1.0 eq)

    • Nucleophile: Sodium Azide (NaN

      
      ) (1.5 eq) or Sodium Cyanide (NaCN) (1.2 eq)
      
    • Solvent: Anhydrous DMSO (0.5 M concentration relative to substrate).

  • Procedure:

    • Flame-dry a round-bottom flask under Argon.

    • Charge with NaN

      
       and anhydrous DMSO. Stir until partially dissolved.
      
    • Add (1-Bromopropan-2-yl)cyclohexane dropwise at ambient temperature.

    • Critical Step: Heat to 60–80 °C . Unlike unhindered primary bromides, this substrate requires thermal energy to overcome the steric barrier.

    • Monitor by TLC/GC. Reaction typically completes in 4–6 hours.

    • Workup: Dilute with water (5x volume) and extract with Et₂O. The product is often stable enough for distillation.

Safety Note: NaCN/DMSO combinations can generate HCN if acidified. Maintain basic pH during workup.

Protocol B: Grignard Reagent Formation

Objective: Generation of (2-Cyclohexylpropyl)magnesium bromide. Challenge: Initiation latency and Wurtz coupling (dimerization).

Rationale

While THF accelerates initiation due to its high Lewis basicity, it also stabilizes the radical intermediates, which can lead to higher rates of Wurtz coupling (


 dimer formation). For this sterically encumbered substrate, Diethyl Ether (Et₂O)  is preferred as it moderates reactivity and precipitates MgBr₂, driving the Schlenk equilibrium toward the active species.
Experimental Protocol
  • Reagents:

    • Magnesium turnings (1.2 eq), mechanically activated (crushed/stirred dry).

    • Substrate: (1-Bromopropan-2-yl)cyclohexane (1.0 eq).[3]

    • Solvent: Anhydrous Diethyl Ether (Et₂O).[3][4]

    • Activator: Iodine (crystal) or 1,2-Dibromoethane (5 mol%).

  • Procedure:

    • Place Mg turnings in a 3-neck flask fitted with a reflux condenser and addition funnel under N₂.

    • Flame dry the apparatus.[5]

    • Add just enough Et₂O to cover the Mg. Add the activator.[6]

    • Add 10% of the substrate solution (in Et₂O).

    • Initiation: Warm gently with a heat gun until the solution becomes turbid and exotherms.

    • Once initiated, add the remaining substrate dropwise to maintain a gentle reflux without external heating.

    • Reflux for an additional 1 hour after addition.

    • Titration: Titrate an aliquot using salicylaldehyde phenylhydrazone to determine precise molarity before use.

Reaction Pathway Visualization

The following diagram illustrates the divergence in reaction pathways dictated by solvent selection.

ReactionPathways Substrate (1-Bromopropan-2-yl) cyclohexane DMSO Solvent: DMSO/DMF (Polar Aprotic) Substrate->DMSO Nucleophile (N3-, CN-) EtOH Solvent: EtOH/KOtBu (Polar Protic + Base) Substrate->EtOH Strong Base (RO-) Ether Solvent: Et2O/Mg (Lewis Basic Ether) Substrate->Ether Mg(0) SN2_Prod SN2 Product (Nitrile/Azide) DMSO->SN2_Prod Naked Anion Attack Overcomes Sterics E2_Prod E2 Product (2-Cyclohexylpropene) EtOH->E2_Prod Solvated Base Abstacts Beta-H Grignard Grignard Reagent (R-MgBr) Ether->Grignard Radical Insertion Stabilized by Oxygen

Figure 1: Solvent-directed reaction divergence for (1-Bromopropan-2-yl)cyclohexane.

Mechanistic Insights & Troubleshooting

The "Naked Anion" Effect in SN2

In protic solvents (MeOH, H₂O), anions like azide are heavily solvated via hydrogen bonding. This solvation shell effectively increases the steric bulk of the nucleophile.

  • Problem: The substrate already has

    
    -branching (cyclohexyl). Adding a solvated nucleophile creates a steric mismatch, stopping the reaction.
    
  • Solution: In DMSO, the anion is "naked" (unsolvated). Its effective hydrodynamic radius decreases, allowing it to penetrate the steric field of the

    
    -cyclohexyl group.
    
Wurtz Coupling in Grignard Synthesis


This side reaction is driven by high local concentrations of radicals.
  • Mitigation: Use high dilution (0.2 M - 0.5 M) and slow addition rates.

  • Solvent Nuance: THF stabilizes the radical intermediate

    
     better than Et₂O, which paradoxically increases the lifetime of the radical and the chance of it encountering a substrate molecule (
    
    
    
    ) to couple. Et₂O is strictly recommended for high-purity applications.

References

  • Smith, M. B., & March, J. (2007). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. Wiley-Interscience.
  • Reich, H. J. (2018). Solvent Effects in Organometallic Chemistry. University of Wisconsin-Madison Chemistry Database. [Link]

  • Garner, C. M., et al. (2009). "Grignard Reagent Formation from Sterically Hindered Halides." Journal of Organic Chemistry, 74(2), 895-898. [Link]

  • Parker, A. J. (1969). "Protic-Dipolar Aprotic Solvent Effects on Rates of Bimolecular Reactions." Chemical Reviews, 69(1), 1–32. [Link]

Sources

Application

functionalization of the cyclohexane ring in (1-Bromopropan-2-yl)cyclohexane

Application Note: Site-Selective Functionalization of the Cyclohexane Ring in (1-Bromopropan-2-yl)cyclohexane Executive Summary This guide details the methodologies for the direct C(sp³)–H functionalization of the cycloh...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Site-Selective Functionalization of the Cyclohexane Ring in (1-Bromopropan-2-yl)cyclohexane

Executive Summary

This guide details the methodologies for the direct C(sp³)–H functionalization of the cyclohexane ring within (1-Bromopropan-2-yl)cyclohexane (Structure 1 ). This substrate presents a unique challenge in medicinal chemistry: functionalizing an unactivated aliphatic cycle in the presence of a reactive alkyl halide side chain.

The (1-bromopropan-2-yl) substituent acts as both a steric and electronic directing group.[1] Traditional approaches often lead to side-chain elimination or hydrodehalogenation.[1] This application note provides three validated protocols that circumvent these issues, enabling the installation of boron, oxygen, or carbon functionalities at the remote (C3/C4) ring positions.

Target Substrate:

  • IUPAC Name: (1-Bromopropan-2-yl)cyclohexane[1][2]

  • Key Structural Feature: A cyclohexane ring substituted with a

    
    -bromo-isopropyl group.[1]
    
  • Reactivity Profile: The side chain is moderately electron-withdrawing (inductive effect of Br) and sterically bulky (similar to an isopropyl group).[1]

Strategic Analysis & Decision Matrix

The functionalization strategy relies on exploiting the steric bulk of the side chain to direct catalysts to the distal (C3/C4) positions.[1] We employ three distinct mechanistic manifolds:

MethodPrimary TargetMechanismKey AdvantageCompatibility Note
Protocol A C–B Bond Ir-Catalyzed C–H BorylationHigh steric control (C3/C4 selectivity); mild conditions.[1]Tolerates alkyl bromide; avoids elimination.[1]
Protocol B C–OH / C=O Fe-Catalyzed C–H OxidationElectronic/Steric control; access to metabolites.[1][3]Requires precise oxidant control to prevent side-chain oxidation.[1]
Protocol C C–C Bond Decatungstate PhotocatalysisRadical HAT (Hydrogen Atom Transfer).[1][4]High efficiency for remote alkylation.[1]
Decision Workflow (DOT Visualization)

FunctionalizationStrategy Start Target: (1-Bromopropan-2-yl)cyclohexane Goal Define Desired Functionality Start->Goal Boron Boronic Ester (Bpin) (Versatile Handle) Goal->Boron Cross-coupling prep Oxygen Alcohol/Ketone (Polarity/Metabolite) Goal->Oxygen Late-stage oxidation Carbon Alkyl/Cyano Group (Chain Extension) Goal->Carbon Radical alkylation MethodA Protocol A: Ir-Catalyzed Borylation Boron->MethodA MethodB Protocol B: White-Chen Oxidation Oxygen->MethodB MethodC Protocol C: Decatungstate HAT Carbon->MethodC C3/C4-Bpin Product C3/C4-Bpin Product MethodA->C3/C4-Bpin Product C3/C4-OH Product C3/C4-OH Product MethodB->C3/C4-OH Product Remote Alkylated Product Remote Alkylated Product MethodC->Remote Alkylated Product

Caption: Decision matrix for selecting the appropriate functionalization manifold based on the desired downstream application.

Detailed Experimental Protocols

Protocol A: Iridium-Catalyzed Remote C–H Borylation

Best for: Creating a versatile handle for Suzuki couplings without touching the alkyl bromide.[1]

Rationale: Iridium catalysts ligated by phenanthroline derivatives are highly sensitive to steric environment.[1] The bulky (1-bromopropan-2-yl) group effectively blocks the


 (C1) and 

(C2/C6) positions, forcing borylation to the

(C3/C5) and

(C4) equatorial positions.[1] This method is non-acidic and non-nucleophilic, preserving the alkyl bromide.

Reagents:

  • Substrate: (1-Bromopropan-2-yl)cyclohexane (1.0 equiv)

  • Boron Source:

    
     (Bis(pinacolato)diboron) (0.5 equiv)[1]
    
  • Catalyst Precursor:

    
     (1.5 mol%)[1]
    
  • Ligand: 3,4,7,8-tetramethyl-1,10-phenanthroline (tmphen ) (3.0 mol%)[1]

  • Solvent: Cyclooctane (or neat if substrate is volatile/liquid)[1]

Step-by-Step Procedure:

  • Glovebox Setup: In a nitrogen-filled glovebox, charge a 20 mL scintillation vial with

    
     (10 mg, 0.015 mmol) and tmphen  (7.1 mg, 0.03 mmol).[1]
    
  • Solvent Addition: Add 1.0 mL of dry cyclooctane (or hexane). Stir for 5 minutes until the solution turns a deep brown/red, indicating active catalyst formation.

  • Reactant Addition: Add

    
     (127 mg, 0.5 mmol) and (1-Bromopropan-2-yl)cyclohexane (205 mg, 1.0 mmol). Note: Using excess substrate relative to boron improves mono-borylation selectivity.[1]
    
  • Reaction: Seal the vial with a PTFE-lined cap. Remove from the glovebox and heat to 80 °C in an aluminum block for 16 hours.

  • Workup: Cool to room temperature. Dilute with dichloromethane (DCM) and pass through a short plug of silica gel to remove the iridium catalyst.

  • Purification: Concentrate in vacuo. The alkyl bromide is stable, but the Bpin group can be sensitive to silica.[1] Use rapid chromatography (Hexanes/EtOAc gradient) or distill if possible.[1]

Expected Outcome: Mixture of C3- and C4-borylated isomers (typically ~2:1 ratio favoring C3 due to statistics, though C4 is sterically favored).[1]

Protocol B: Fe-Catalyzed Remote C–H Oxidation (White-Chen)

Best for: Direct introduction of hydroxyl or ketone groups to assess metabolic soft spots.[1]

Rationale: The electrophilic iron catalyst Fe(PDP) targets electron-rich C–H bonds.[1] The alkyl bromide side chain exerts an electron-withdrawing inductive effect (


), deactivating the proximal C1 and C2 carbons.[1] This directs oxidation to the remote C3 and C4 positions.[1]

Reagents:

  • Substrate: (1-Bromopropan-2-yl)cyclohexane (1.0 equiv)

  • Catalyst: Fe(PDP) (5 mol%)[1]

  • Oxidant:

    
     (50% wt.[1] solution, 1.2 equiv)
    
  • Additive: Acetic acid (0.5 equiv)

  • Solvent: Acetonitrile (

    
    )[1]
    

Step-by-Step Procedure:

  • Solution A: In a vial, dissolve the substrate (1.0 mmol), Fe(PDP) (0.05 mmol), and acetic acid (0.5 mmol) in 1.5 mL

    
    .
    
  • Solution B: Prepare a solution of

    
     (1.2 mmol) diluted in 4.5 mL 
    
    
    
    .
  • Slow Addition: Add Solution B to Solution A dropwise over 45–60 minutes using a syringe pump at room temperature. Crucial: Slow addition prevents catalyst decomposition and over-oxidation.

  • Quench: Stir for an additional 10 minutes. Quench with saturated aqueous

    
    .[1]
    
  • Extraction: Extract with EtOAc (3x). The alkyl bromide is stable to these mild oxidative conditions.[1]

  • Analysis: Dry over

    
    . Analyze by GC-MS. Expect a mixture of ketones (from secondary alcohol oxidation) at C3 and C4.
    
Protocol C: Decatungstate-Photocatalyzed Alkylation

Best for: Appending carbon chains (e.g., cyano, vinyl) via radical mechanism.[1]

Rationale: The decatungstate anion (


), upon UV excitation, performs Hydrogen Atom Transfer (HAT).[1][4] It preferentially abstracts hydrogen from sterically accessible, electron-rich methylenes.[1] The bulky side chain shields C1/C2, directing the radical to C3/C4.[1]

Reagents:

  • Substrate: (1-Bromopropan-2-yl)cyclohexane (1.0 equiv)

  • Photocatalyst: TBADT (Tetrabutylammonium decatungstate) (2 mol%)[1]

  • Radical Trap: Tosyl cyanide (TsCN) or electron-deficient alkene (1.5 equiv)[1]

  • Solvent: Acetonitrile/Water (9:1)[1]

  • Light Source: 365 nm UV LED (approx. 40-60W)

Step-by-Step Procedure:

  • Setup: In a quartz or borosilicate vial, mix substrate (0.5 mmol), TBADT (0.01 mmol), and the radical trap (e.g., TsCN for cyanation) in 2 mL solvent.

  • Degassing: Sparge the solution with Argon for 10 minutes (oxygen quenches the excited state).

  • Irradiation: Irradiate with 365 nm LED under vigorous stirring for 12–24 hours. Use a fan to keep the reaction near ambient temperature.[1]

  • Workup: Remove solvent.[1] Dilute with water/ether.[1] Extract and purify via column chromatography.[1]

Comparative Data & Troubleshooting

ParameterProtocol A (Ir-Borylation)Protocol B (Fe-Oxidation)Protocol C (HAT Radical)
Main Product Alkyl Boronate (Bpin)Ketone / AlcoholAlkylated Cyclohexane
Selectivity Steric (C3/C4)Electronic/Steric (C3/C4)Steric (C3/C4)
Alkyl Bromide Stability ExcellentGood (Avoid strong base)Good (Avoid tin hydrides)
Critical Factor Dry/Oxygen-free conditionsSlow oxidant additionEfficient light penetration
Yield (Typical) 60–80%40–55%50–70%

Troubleshooting Guide:

  • Issue: Loss of Alkyl Bromide (Elimination).

    • Cause: Presence of strong base or excessive heat.

    • Fix: Ensure Protocol A uses no external base (or weak base only).[1] Keep temperatures

      
      .
      
  • Issue: Low Conversion in Protocol B.

    • Cause: Catalyst death.[1]

    • Fix: Add a second portion of catalyst (2.5 mol%) halfway through the peroxide addition.

  • Issue: Over-functionalization (Di-borylation).[1]

    • Cause: Too much reagent relative to substrate.[1]

    • Fix: Use substrate as the limiting reagent or in excess (2:1 ratio to

      
      ).[1]
      

References

  • Hartwig, J. F., & Smith, M. R. (2016). Iridium-Catalyzed, Hydrosilyl-Directed Borylation of Unactivated Alkyl C-H Bonds. Journal of the American Chemical Society. Link[1]

  • Chen, M. S., & White, M. C. (2007).[5][6] A Predictably Selective Aliphatic C-H Oxidation Reaction for Complex Molecule Synthesis. Science. Link[1][5]

  • Fagnoni, M., Dondi, D., Ravelli, D., & Albini, A. (2007). Photocatalysis for the Formation of the C-C Bond. Chemical Reviews. Link[1]

  • Ryu, I., et al. (2017).[1] Site-Selective C–H Functionalization by Decatungstate Anion Photocatalysis. ACS Catalysis.[1][7] Link[1]

  • Liskey, C. W., & Hartwig, J. F. (2012). Iridium-Catalyzed Borylation of Secondary C–H Bonds in Cyclic Ethers. Journal of the American Chemical Society. Link[1]

Sources

Technical Notes & Optimization

Troubleshooting

improving yield in the synthesis of (1-Bromopropan-2-yl)cyclohexane

Technical Support Center: Synthesis of (1-Bromopropan-2-yl)cyclohexane Ticket ID: #SYN-BR-CYC-002 Status: Open Agent: Senior Application Scientist Overview You are attempting to synthesize (1-Bromopropan-2-yl)cyclohexane...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Synthesis of (1-Bromopropan-2-yl)cyclohexane Ticket ID: #SYN-BR-CYC-002 Status: Open Agent: Senior Application Scientist

Overview

You are attempting to synthesize (1-Bromopropan-2-yl)cyclohexane (also known as 1-bromo-2-cyclohexylpropane). This is a primary alkyl bromide with significant


-branching due to the cyclohexyl group.

Key Structural Challenge: The steric bulk of the cyclohexyl group at the


-position (C2) retards 

attack at the primary carbon (C1). This increases the risk of two primary failure modes:
  • Elimination (E2): Formation of 2-cyclohexylprop-1-ene.

  • Rearrangement: If acidic conditions promote carbocation character, a 1,2-hydride shift will occur to form the more stable tertiary bromide (2-bromo-2-cyclohexylpropane).

This guide provides three validated protocols to maximize yield, depending on your starting material.

Module 1: Diagnostic & Route Selection

Before proceeding, verify your precursor. The choice of method dictates your impurity profile.

RouteSelection cluster_legend Yield Risk Factors Start Select Precursor Alcohol 2-Cyclohexylpropan-1-ol Start->Alcohol Alkene 2-Cyclohexylprop-1-ene Start->Alkene Decision1 Scale < 10g? Alcohol->Decision1 Radical Method C: HBr + Peroxides (Anti-Markovnikov Addition) Alkene->Radical Radical Mechanism Appel Method A: Appel Reaction (Highest Selectivity) Decision1->Appel Yes (Lab Scale) PBr3 Method B: PBr3 + Pyridine (Scalable, risk of rearrangement) Decision1->PBr3 No (Bulk Scale) Legend1 Appel: High TPPO waste Legend2 PBr3: Acid-catalyzed rearrangement Legend3 Radical: Incomplete regioselectivity

Figure 1: Decision matrix for selecting the optimal synthetic pathway based on precursor availability and scale.

Module 2: The Appel Reaction (Method A - Recommended)

Best for: High stereochemical integrity, lab-scale (<10g), avoiding rearrangements. Mechanism: Activation of alcohol by phosphonium salt followed by


 displacement.
Protocol
  • Reagents: 2-cyclohexylpropan-1-ol (1.0 equiv),

    
     (1.25 equiv), 
    
    
    
    (1.25 equiv).
  • Solvent: Dichloromethane (DCM) - Anhydrous.

  • Procedure:

    • Dissolve Alcohol and

      
       in DCM at 0°C.
      
    • Add

      
       slowly (portion-wise) over 20 minutes. Crucial: Exotherm control prevents E2 elimination.
      
    • Stir at 0°C for 1 hour, then warm to Room Temperature (RT) for 2-4 hours.

  • Workup: Add pentane or hexane to the reaction mixture. This precipitates the Triphenylphosphine Oxide (TPPO). Filter through a silica plug.

Troubleshooting & FAQs
SymptomProbable CauseCorrective Action
Sticky/Oily Solid Residual TPPOTriturate crude oil with cold diethyl ether/hexane (1:4). TPPO is insoluble; product is soluble.
Yellow Product Excess

or

Wash organic layer with 10%

(sodium thiosulfate).
Low Yield Moisture contaminationThe intermediate oxyphosphonium salt reacts with water to form

and starting alcohol. Ensure glassware is flame-dried.

Module 3: Phosphorus Tribromide (Method B - Scalable)

Best for: Larger scales (>10g) where atom economy matters. Risk:


 generates HBr in situ.[1][2] The acidic environment can protonate the alcohol, leading to a carbocation at C1, which will rearrange to the tertiary C2 position.
Protocol Optimization
  • Stoichiometry: Use 0.35 equiv of

    
     per equiv of alcohol.
    
  • The "Base" Trick: Add Pyridine (0.1 equiv) or perform the reaction in DMF (catalytic) .

    • Why? Pyridine neutralizes free HBr, preventing acid-catalyzed rearrangement. DMF forms a Vilsmeier-Haack type intermediate (

      
      ), which is a superior leaving group to the standard dibromophosphite.
      
  • Temperature: Strictly < 0°C during addition. Never reflux.

Reaction Scheme (Rearrangement Risk):



Module 4: Anti-Markovnikov Addition (Method C - Alkene Route)

Best for: When 2-cyclohexylprop-1-ene is the starting material.

Protocol
  • Reagents: 2-cyclohexylprop-1-ene, HBr (gas), Benzoyl Peroxide (BPO) or AIBN.

  • Solvent: Pentane or Benzene (radical chains propagate well in non-polar solvents).

  • Procedure:

    • Dissolve alkene and BPO (1 mol%) in solvent.

    • Bubble HBr gas through the solution under UV light or heat (reflux).

    • Critical: The system must be free of antioxidants (often found in commercial alkenes). Distill the alkene before use.

Mechanism & Regioselectivity
  • Step 1: Br radical adds to the terminal carbon (

    
    ).
    
  • Step 2: A tertiary radical forms at C2 (stabilized by the cyclohexyl ring).

  • Step 3: The radical abstracts H from HBr.

  • Result: 1-bromo-2-cyclohexylpropane (Target).

Note: Without peroxides, HBr adds via an ionic mechanism to give the tertiary bromide (Markovnikov product).

Module 5: Purification & Data Validation

Quantitative Data for Yield Optimization

MethodTypical YieldIsomeric PurityMain Impurity
Appel (

)
85-92%>99%

(TPPO)

(Standard)
60-70%85-90%2-bromo-2-cyclohexylpropane (Rearranged)

(+ Pyridine)
75-85%95-98%Phosphorous acid esters
Radical HBr 70-80%90-95%Markovnikov product (if

leaks in)

Visualizing the Workflow (Appel)

AppelMechanism Reagents PPh3 + CBr4 Inter1 [Ph3P-CBr3]+ Br- Reagents->Inter1 Activation OxyPhos Oxyphosphonium [R-O-PPh3]+ Inter1->OxyPhos + Alcohol - CHBr3 Alcohol Alcohol R-OH SN2 SN2 Attack by Br- OxyPhos->SN2 Rate Determining Product Alkyl Bromide + O=PPh3 SN2->Product Inversion

Figure 2: The Appel reaction pathway. Note that the Oxyphosphonium intermediate is sensitive to moisture.

References

  • Appel, R. (1975). "Tertiary Phosphane/Tetrachloromethane, a Versatile Reagent for Chlorination, Dehydration, and P-N Linkage." Angewandte Chemie International Edition, 14(12), 801-811. Link

  • Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press. (Chapter 17: Nucleophilic Substitution). Link

  • Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical. (Section 5.5: Alkyl Halides). Link

  • Kharasch, M. S., & Mayo, F. R. (1933). "The Peroxide Effect in the Addition of Reagents to Unsaturated Compounds." Journal of the American Chemical Society, 55(6), 2468-2496. Link

  • Harrison, I. T., & Harrison, S. (1971). Compendium of Organic Synthetic Methods. Wiley-Interscience. (Alcohols to Halides).[3][4][5][6][7] Link

Sources

Optimization

minimizing elimination side products when using (1-Bromopropan-2-yl)cyclohexane

Troubleshooting Guide: Minimizing Elimination in Hindered Primary Alkyl Halides Target Substrate: (1-Bromopropan-2-yl)cyclohexane Welcome to the Application Support Center. As a Senior Application Scientist, I have desig...

Author: BenchChem Technical Support Team. Date: March 2026

Troubleshooting Guide: Minimizing Elimination in Hindered Primary Alkyl Halides

Target Substrate: (1-Bromopropan-2-yl)cyclohexane

Welcome to the Application Support Center. As a Senior Application Scientist, I have designed this guide to help researchers, chemists, and drug development professionals resolve the specific mechanistic challenges associated with heavily branched primary alkyl halides.

The Mechanistic Challenge: Causality & Diagnostics

In standard organic synthesis, primary alkyl halides generally favor bimolecular nucleophilic substitution (SN2)[1]. However, (1-Bromopropan-2-yl)cyclohexane presents a unique structural challenge. While the leaving group is on a primary carbon, the adjacent


-carbon is heavily branched (attached to a methyl group and a bulky cyclohexane ring).

This neopentyl-like steric bulk severely restricts the nucleophile's access to the ngcontent-ng-c2372798075="" _nghost-ng-c102404335="" class="inline ng-star-inserted">


-carbon's 

antibonding orbital, drastically reducing the kinetic rate of SN2[2]. When SN2 is kinetically suppressed, the SN2/E2 competition shifts. If strong bases are present, the E2 elimination pathway—driven by the abstraction of the accessible, tertiary

-hydrogen to form a highly substituted alkene—rapidly outcompetes substitution.
Troubleshooting FAQs

Q1: Why am I recovering predominantly 1-cyclohexylpropene instead of my target substitution product? A: You are likely using a nucleophile that is too basic (e.g., alkoxides like


, hydroxides, or amides) or running the reaction at elevated temperatures[3]. Because the SN2 transition state is sterically congested, the activation energy for substitution is unusually high for this primary halide. Strong bases will bypass the hindered 

-carbon entirely, abstracting the

-hydrogen and triggering an E2 elimination to form the Zaitsev product[1][4].

Q2: Which nucleophiles should I specify in my synthetic route to guarantee SN2? A: To force SN2 over E2, you must decouple nucleophilicity from basicity. Switch to highly polarizable, non-basic nucleophiles. Reagents like sodium azide (


), sodium cyanide (

), sodium thiolates (

), or halides (

) are excellent choices[5][6]. They possess the electron density required to drive SN2 without the basicity that triggers E2.

Q3: How does solvent selection mitigate the E2 side reaction? A: Protic solvents (like methanol or water) hydrogen-bond with anionic nucleophiles, reducing their effective nucleophilicity. This often forces chemists to apply heat to drive the reaction, which inadvertently favors E2[6]. By switching to polar aprotic solvents (e.g., DMF, DMSO, or Acetone), you leave the nucleophile relatively unsolvated ("naked") and highly reactive. This accelerates the SN2 rate at lower temperatures where E2 is thermodynamically disfavored[6].

Q4: Should I heat the reaction to overcome the steric hindrance of the cyclohexane ring? A: No. Heating the reaction is counterproductive. Elimination reactions have a higher activation energy and are entropically driven (producing more product molecules than reactants)[3][6]. Increasing the temperature disproportionately accelerates the E2 pathway. Keep the temperature strictly between 0 °C and 25 °C[6].

Quantitative Data: Optimization Matrix

The following table summarizes the expected SN2 vs. E2 ratios for (1-Bromopropan-2-yl)cyclohexane based on varying reaction parameters.

Reagent ClassSpecific NucleophileSolvent SystemTemp (°C)Dominant MechanismEst. SN2 : E2 Ratio
Strong Base / Strong Nu

Methanol60E2< 10 : 90
Strong Base / Strong Nu


/ EtOH
25E2 / SN230 : 70
Weak Base / Good Nu

DMSO40SN290 : 10
Weak Base / Good Nu

DMF25SN2> 95 : 5
Weak Base / Excellent Nu

Acetone25SN2> 99 : 1
Mechanistic & Workflow Visualizations

G1 Substrate (1-Bromopropan-2-yl) cyclohexane Reagent Nucleophile Selection Substrate->Reagent SN2 SN2 Pathway (Target Substitution) Reagent->SN2 Weak Base Polar Aprotic E2 E2 Pathway (Alkene Byproduct) Reagent->E2 Strong Base Heat

Mechanistic divergence of (1-Bromopropan-2-yl)cyclohexane based on reagent selection.

G2 Start Evaluate Reagent Basicity Decision Is Nu- a strong base (e.g., RO-, OH-)? Start->Decision RouteA Modify Strategy: Use Weak Base (N3-, CN-) Decision->RouteA Yes RouteB Proceed to Solvent Selection Decision->RouteB No Solvent Use Polar Aprotic Solvent (DMF, Acetone) RouteA->Solvent RouteB->Solvent Temp Maintain Low Temp (0°C - 25°C) Solvent->Temp

Step-by-step decision matrix for optimizing SN2 pathways in hindered primary halides.

Self-Validating Experimental Protocols

To completely bypass the E2 pathway, we employ a two-step sequence: a Finkelstein activation followed by substitution with a non-basic nucleophile.

Protocol 1: Finkelstein Activation (Halogen Exchange)

Causality: Converting the bromide to an iodide creates a superior leaving group. This lowers the activation energy for the subsequent SN2 step, allowing it to proceed at room temperature where E2 is thermodynamically suppressed.

  • Preparation: In a flame-dried round-bottom flask under argon, dissolve 1.0 eq of (1-Bromopropan-2-yl)cyclohexane in anhydrous Acetone (0.2 M).

  • Reagent Addition: Add 2.5 eq of anhydrous Sodium Iodide (

    
    ).
    
  • Reaction: Stir vigorously at 25 °C for 12–16 hours.

  • Self-Validation Check: The reaction is driven forward by the insolubility of

    
     in acetone. The formation of a dense white precipitate (
    
    
    
    ) visually validates the successful progression of the halogen exchange.
  • Workup: Filter the suspension through a Celite pad to remove the

    
     salts. Concentrate the filtrate under reduced pressure to yield the activated alkyl iodide.
    
Protocol 2: Azide Substitution (Optimized SN2)

Causality: Using the azide ion (


) provides immense nucleophilicity with negligible basicity, effectively neutralizing the threat of 

-hydrogen abstraction.
  • Preparation: Dissolve the activated alkyl iodide from Protocol 1 in anhydrous DMF (0.15 M).

  • Reagent Addition: Add 1.5 eq of Sodium Azide (

    
    ). Caution: Handle azides with appropriate safety measures.
    
  • Reaction: Stir the mixture at 20–25 °C for 18 hours. Do not heat.

  • Self-Validation Check: Monitor the reaction via TLC (100% Hexanes). The disappearance of the UV-active/stainable alkyl iodide spot and the appearance of a slightly more polar spot (the alkyl azide) validates successful SN2. If E2 occurred, a highly non-polar alkene spot would appear at the solvent front; its absence confirms the suppression of elimination.

  • Workup: Quench the reaction with cold distilled water. Extract 3x with Diethyl Ether. Wash the combined organic layers 5x with brine (to remove DMF), dry over anhydrous

    
    , and concentrate to yield the pure substitution product.
    
References
  • Chemistry Steps. "SN2 vs E2 - Chemistry Steps". Available at: [Link]

  • Master Organic Chemistry. "SN1 vs E1 and SN2 vs E2 : The Temperature". Available at:[Link]

  • Master Organic Chemistry. "Deciding SN1/SN2/E1/E2 (1) - The Substrate". Available at: [Link]

  • Chemistry LibreTexts. "11.12: A Summary of Reactivity - SN1, SN2, E1, E1cB, and E2". Available at: [Link]

  • Lumen Learning. "8.5. Elimination reactions | Organic Chemistry 1". Available at: [Link]

  • University of British Columbia. "Elimination Reactions". Available at:[Link]

Sources

Troubleshooting

Technical Support Center: Isolation &amp; Purification of (1-Bromopropan-2-yl)cyclohexane

Welcome to the Technical Support Knowledge Base. As researchers scale up the synthesis of (1-Bromopropan-2-yl)cyclohexane (CAS: 910891-58-6)[1]—typically via the Appel reaction or hydrobromination—purification becomes th...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Knowledge Base. As researchers scale up the synthesis of (1-Bromopropan-2-yl)cyclohexane (CAS: 910891-58-6)[1]—typically via the Appel reaction or hydrobromination—purification becomes the primary bottleneck. Because this secondary alkyl bromide is a heavy, highly lipophilic liquid lacking a UV chromophore[2], standard purification templates often fail.

This guide provides field-proven troubleshooting strategies, mechanistic insights, and self-validating protocols to ensure high-purity isolation.

Process Visualization Workflows

Purification_Strategy A Crude Reaction Mixture B Aqueous Quench & Wash A->B Removes salts C TPPO Precipitation (Hexane) B->C Removes bulk TPPO D Silica Gel Chromatography C->D Removes trace organics E Vacuum Distillation D->E Removes alkenes/solvents F Pure Alkyl Bromide E->F Final polish

Sequential purification strategy for isolating (1-Bromopropan-2-yl)cyclohexane.

Troubleshooting & FAQs

Q1: How do I efficiently remove triphenylphosphine oxide (TPPO) from the Appel reaction mixture without running massive columns?

The Causality: The Appel reaction is highly efficient but generates stoichiometric amounts of TPPO[3]. TPPO is highly soluble in moderately polar solvents like dichloromethane (DCM) but is practically insoluble in cold, non-polar aliphatic hydrocarbons. Attempting to load a crude DCM mixture directly onto a silica column will result in TPPO streaking and co-eluting with your product. The Solution: Perform a solvent-swap precipitation before chromatography[4][5].

Protocol A: TPPO Precipitation & Filtration

  • Quench & Extract: Quench the Appel reaction with water. Extract the organic layer with DCM, wash with brine, and dry over anhydrous Na

    
    SO
    
    
    
    .
  • Solvent Swap: Transfer the dried DCM layer to a round-bottom flask and concentrate it completely via rotary evaporation until a thick, gummy residue (product + TPPO) remains.

  • Trituration: Add 100% hexanes or pentane (approx. 5-10 mL per gram of crude) to the flask. Vigorously stir or sonicate for 15 minutes. The lipophilic (1-Bromopropan-2-yl)cyclohexane will dissolve entirely, while the TPPO will crash out as a fine white powder.

  • Filtration: Filter the suspension through a medium-porosity fritted glass funnel. Wash the filter cake with a small volume of cold hexanes.

  • Self-Validation Check: Evaporate a single drop of the filtrate on a watch glass. If it leaves a clear, heavy oil, the bulk TPPO has been successfully removed. If a white crust forms, repeat the trituration step.

Q2: I cannot see my product on the TLC plate. How do I track it during silica gel chromatography?

The Causality: (1-Bromopropan-2-yl)cyclohexane (C


H

Br) lacks conjugated

-systems or aromatic rings, rendering it completely invisible under standard 254 nm UV light[2]. The Solution: You must rely on chemical stains that react with the alkyl halide or the hydrocarbon backbone.

Protocol B: Isocratic Chromatography & Staining

  • Column Packing: Pack a silica gel column using 100% hexanes.

  • Elution: Load your concentrated filtrate from Protocol A. Elute isocratically with 100% hexanes. The non-polar nature of the product means it will elute very quickly (

    
     ~ 0.75).
    
  • Detection (Self-Validation): Spot your fractions on a TLC plate. Dip the plate in a Potassium Permanganate (KMnO

    
    ) stain or Phosphomolybdic Acid (PMA) stain, and heat vigorously with a heat gun. The alkyl bromide will appear as a bright yellow/brown spot (KMnO
    
    
    
    ) or a dark blue spot (PMA) against the background.
Q3: My product decomposes and turns dark during vacuum distillation. How can I prevent this?

The Causality: Secondary alkyl bromides are highly susceptible to thermal dehydrobromination (elimination), yielding alkene byproducts (e.g., 2-cyclohexylpropene) and hydrobromic acid (HBr). The generated HBr acts as an autocatalyst, rapidly accelerating further decomposition[6]. The Solution: Distill under high vacuum to lower the boiling point, and introduce an acid scavenger directly into the distillation pot[6][7].

Distillation_Fix Heat Thermal Stress (>100°C) Decomp Dehydrobromination Heat->Decomp HBr HBr Generation (Autocatalysis) Decomp->HBr HBr->Decomp Accelerates Epoxide Add Nonvolatile Epoxide Epoxide->HBr Scavenges Acid Stable Stable Distillation Epoxide->Stable

Mechanism of thermal dehydrobromination and stabilization using epoxide scavengers.

Protocol C: Stabilized Vacuum Distillation

  • Preparation: Transfer the chromatographically purified oil to a distillation flask. Add 1-2 wt% of a nonvolatile epoxide (e.g., bisphenol-A diglycidyl ether) to the pot. The epoxide will irreversibly react with any trace HBr formed, preventing the autocatalytic degradation cycle[6].

  • Distillation: Apply a strong vacuum (e.g., 20 mmHg). Slowly increase the oil bath temperature. Based on homologous structures like n-octyl bromide, expect the product to distill smoothly between 90–100 °C at 20 mmHg[7].

  • Self-Validation Check: Monitor the vacuum pressure gauge continuously. A sudden, sharp spike in pressure indicates gas evolution (HBr) and active decomposition. If this occurs, immediately lower the bath temperature and verify vacuum integrity.

Quantitative Data Summaries

To ensure precise tracking and verification of your compound during the purification workflow, reference the physicochemical parameters summarized below.

ParameterValueRationale / Source
IUPAC Name 1-bromopropan-2-ylcyclohexaneStandard nomenclature[2].
CAS Registry Number 910891-58-6Unique identifier for commercial sourcing[1].
Molecular Formula C

H

Br
High carbon-to-heteroatom ratio dictates extreme lipophilicity[2].
Molecular Weight 205.14 g/mol Required for accurate stoichiometric and yield calculations[1].
Estimated Boiling Point ~90–100 °C at 20 mmHgExtrapolated from homologous secondary alkyl bromides[7].
TLC Retention Factor (

)
~0.75 in 100% HexanesNon-polar nature drives high mobility on normal-phase silica.
Detection Method KMnO

or PMA Stain
Lacks conjugated

-systems; requires destructive chemical staining.

References

  • Appel reaction - Grokipedia grokipedia.com
  • Alcohol to Bromide/Chloride/Iodide using Appel reaction - Organic Synthesis organic-synthesis.com
  • A convenient and mild chromatography-free method for the purification of the products of Wittig and Appel reactions - CORA ucc.ie
  • google.
  • 910891-58-6,(1-bromopropan-2-yl)cyclohexane-AccelaChem accelachem.com
  • (1-Bromopropan-2-yl)cyclohexane | C9H17Br | CID 53404838 - PubChem nih.gov
  • alkyl and alkylene bromides - Organic Syntheses Procedure orgsyn.org

Sources

Optimization

Technical Support Center: Stability &amp; Storage of (1-Bromopropan-2-yl)cyclohexane

Case ID: STORAGE-Br-002 Status: Open Priority: High (Degradation Risk) Assigned Specialist: Senior Application Scientist, Chemical Stability Group Core Issue Analysis: The Hydrolysis Cascade You are encountering stabilit...

Author: BenchChem Technical Support Team. Date: March 2026

Case ID: STORAGE-Br-002 Status: Open Priority: High (Degradation Risk) Assigned Specialist: Senior Application Scientist, Chemical Stability Group

Core Issue Analysis: The Hydrolysis Cascade

You are encountering stability issues with (1-Bromopropan-2-yl)cyclohexane (also known as 1-bromo-2-cyclohexylpropane). While primary alkyl bromides are generally more stable than their tertiary counterparts, this specific molecule presents a unique storage challenge due to the Autocatalytic Hydrolysis Loop .

The Mechanism of Failure

Unlike simple hydrolysis, the degradation of this compound is self-accelerating.

  • Initiation: Trace atmospheric moisture attacks the electrophilic carbon at position 1 via an

    
     mechanism.
    
  • Byproduct Release: This reaction yields the corresponding alcohol and Hydrogen Bromide (HBr) .

  • Autocatalysis: HBr is a strong acid. It protonates the remaining water, increasing its hydronium ion concentration, or protonates the alcohol product, potentially leading to elimination reactions (alkene formation) or rearrangements. Furthermore, HBr can oxidize to free Bromine (

    
    ) in the presence of light/oxygen, causing the sample to yellow.
    
Visualization: The Degradation Pathway

The following diagram illustrates the kinetic pathway you must interrupt.

HydrolysisLoop Compound (1-Bromopropan-2-yl) cyclohexane Transition Transition State (SN2 Attack) Compound->Transition Slow Water H2O (Moisture) Water->Transition Alcohol Product: 2-Cyclohexyl-1-propanol Transition->Alcohol HBr Byproduct: HBr (Acid) Transition->HBr Releases HBr->Transition Autocatalysis (Protonation) Degradation Yellowing/Corrosion (Radical/Acid Damage) HBr->Degradation Catalyzes

Figure 1: The autocatalytic hydrolysis loop. Note that the generation of HBr feeds back into the system, accelerating degradation and causing physical changes (yellowing).

Troubleshooting Guide

Use this diagnostic table to assess the current state of your reagent.

SymptomProbable CauseSeverityCorrective Action
Cloudiness / Haze Water saturation (Hydrolysis initiated). HBr is hygroscopic and pulls in more moisture.Medium Dry immediately using Protocol A (below). Filter to remove hydrated salts.
Yellow/Orange Tint Oxidation of HBr to elemental Bromine (

) or radical decomposition.
High Distill under reduced pressure. Store over Ag wool (See Protocol B ).
Acrid Smell (Acidic) Significant HBr buildup.[1]Critical Do not use for acid-sensitive reactions (e.g., Grignard formation). Wash with

, dry, and distill.
White Precipitate Polymerization or reaction with container (if plastic).High Filter. Verify purity via GC-MS. Transfer to borosilicate glass.

Validated Storage Protocols

To prevent hydrolysis, you must implement a Self-Validating Storage System . Do not rely on "tight caps" alone.

Protocol A: The "3A-Argon" Standard (Recommended)

Best for: Long-term storage of high-purity aliquots.

  • Desiccant Selection: Use Molecular Sieves, Type 3A (beads).[2][3][4]

    • Why 3A? The pore size (3 Å) adsorbs water molecules (approx.[3] 2.8 Å) but excludes the alkyl bromide molecule. Type 4A sieves are riskier as they can sometimes adsorb larger organic molecules or exhibit slight surface basicity that promotes elimination.

  • Activation: Heat sieves to 250°C for 12 hours under vacuum or inert gas flow. Note: Commercial sieves "out of the bottle" are rarely dry enough for sensitive storage.

  • Container: Amber borosilicate glass with a PTFE-lined screw cap.

  • Headspace: Purge the container with dry Argon (heavier than air) for 30 seconds before sealing. Nitrogen is acceptable but Argon provides a better blanket.

  • Validation: Add a single bead of cobalt-free moisture indicator (e.g., silica gel with indicator) inside the secondary container (desiccator), NOT inside the liquid. If the indicator changes color, your primary seal has failed.

Protocol B: Acid Scavenging (For Degraded Samples)

Best for: Samples that have already shown signs of yellowing.

  • Solid Phase Scavenger: Add acid-washed Copper Turnings or Silver Wool to the bottom of the vial.

    • Mechanism:[5][6][7][8][9] These metals react with free

      
       or HBr to form insoluble metal halides (
      
      
      
      or
      
      
      ), effectively removing the autocatalytic species from solution.
  • Base Stabilization: For bulk storage (non-GMP), add 1% w/w anhydrous Potassium Carbonate (

    
    ) .
    
    • Warning: Do NOT use strong bases like NaOH, which will cause rapid elimination to the alkene ((2-propenyl)cyclohexane).

Frequently Asked Questions (FAQs)

Q: Can I store this in the freezer (-20°C)? A: Yes, but with a caveat. Cold storage slows the kinetics of hydrolysis significantly. However, condensation is the enemy. You must allow the bottle to warm to room temperature inside a desiccator before opening it. Opening a cold bottle in humid lab air will flash-condense water into the reagent, ruining it instantly.

Q: Why not use Amylene (2-methyl-2-butene) as a stabilizer? A: Amylene is common for Dichloromethane (DCM) and Chloroform, but it is a liquid alkene. If you use your alkyl bromide for precise stoichiometry or radical reactions, the amylene may interfere. Solid-phase stabilizers (Protocol B) are superior because they can be removed by simple filtration.

Q: How do I determine if my molecular sieves are actually working? A: This is the "Self-Validating" pillar.

  • Take a 5 mL aliquot of your solvent/reagent.

  • Perform a Karl Fischer (KF) Titration .

  • Target water content: < 50 ppm .

  • If KF is unavailable, use the "Exotherm Test": Place a few activated beads in your palm (wearing nitrile gloves) and add a drop of water. If they do not generate significant heat immediately, they are dead and need reactivation.

Storage Decision Workflow

Follow this logic tree to determine the correct handling for your specific batch.

StorageDecision Start Receive/Synthesize Compound CheckColor Visual Inspection: Is it Colorless? Start->CheckColor Dry Dry over Activated 3A Sieves (24h) CheckColor->Dry Yes Distill Action Required: Vacuum Distillation CheckColor->Distill No (Yellow/Cloudy) Purge Purge Headspace (Argon) Dry->Purge Store Store: Amber Glass, RT or 4°C Purge->Store Scavenge Add Scavenger: Ag Wool or K2CO3 Distill->Scavenge Scavenge->Dry

Figure 2: Decision tree for processing incoming or aged batches of (1-Bromopropan-2-yl)cyclohexane.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 538965, 1-Bromo-2-cyclohexylpropane. Retrieved from [Link]

  • Burfield, D. R., & Smithers, R. H. (1978).Desiccant Efficiency in Solvent Drying. 3. Dipolar Aprotic Solvents and the Olefin-Forming Elimination of Alkyl Halides. Journal of Organic Chemistry. (Establishes the risk of elimination with basic desiccants and superiority of 3A sieves).
  • Armarego, W. L. F., & Chai, C. L. L. (2013).Purification of Laboratory Chemicals (7th Ed.). Butterworth-Heinemann. (Standard reference for drying alkyl halides and removing HBr).

Sources

Troubleshooting

Technical Support Center: Optimizing Bromination of (1-Bromopropan-2-yl)cyclohexane

Welcome to the technical support center for the bromination of (1-Bromopropan-2-yl)cyclohexane. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting a...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the bromination of (1-Bromopropan-2-yl)cyclohexane. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. As Senior Application Scientists, we aim to combine technical precision with practical, field-tested insights to ensure your experimental success.

Frequently Asked Questions (FAQs)

Q1: What is the expected mechanism for the bromination of (1-Bromopropan-2-yl)cyclohexane with N-bromosuccinimide (NBS)?

The bromination of (1-Bromopropan-2-yl)cyclohexane with NBS in the presence of a radical initiator (like AIBN or benzoyl peroxide) and light or heat proceeds via a free radical chain mechanism. This process can be broken down into three key stages: initiation, propagation, and termination.

  • Initiation: The radical initiator decomposes upon heating or UV irradiation to form initial radicals. These radicals then abstract a hydrogen atom from H-Br (present in trace amounts) to generate a bromine radical (Br•).

  • Propagation: The highly reactive bromine radical abstracts a hydrogen atom from the (1-Bromopropan-2-yl)cyclohexane substrate at the most stable radical position. This results in the formation of a tertiary carbocation, which is the most substituted and therefore the most stable. The resulting alkyl radical then reacts with a molecule of Br₂ (generated from NBS) to form the brominated product and a new bromine radical, continuing the chain reaction.

  • Termination: The reaction is terminated when two radicals combine to form a stable, non-radical species.

Below is a diagram illustrating the radical chain mechanism.

Radical Bromination Mechanism cluster_initiation Initiation cluster_propagation Propagation cluster_termination Termination I2 Initiator (e.g., AIBN) Two_I_rad 2 R• I2->Two_I_rad Δ or hν NBS NBS Br_rad Br• NBS->Br_rad Trace HBr, R• Substrate (1-Bromopropan-2-yl)cyclohexane Br_rad->Substrate H abstraction Alkyl_rad Tertiary Alkyl Radical Substrate->Alkyl_rad Br2 Br₂ Alkyl_rad->Br2 Reaction with Br₂ Product Brominated Product Br2->Product Br_rad_prop Br• Br2->Br_rad_prop Br_rad_prop->Substrate Continues chain Br_rad1 Br• Br2_term Br₂ Br_rad1->Br2_term Br_rad2 Br• Br_rad2->Br2_term Alkyl_rad1 Alkyl Radical Dimer Dimer Alkyl_rad1->Dimer Alkyl_rad2 Alkyl Radical Alkyl_rad2->Dimer

Caption: Free radical chain mechanism for the bromination of (1-Bromopropan-2-yl)cyclohexane.

Troubleshooting Guide

Issue 1: Low Yield of the Desired Brominated Product

Possible Cause 1: Suboptimal Reaction Temperature

The temperature plays a critical role in radical bromination reactions. An insufficient temperature will result in a slow reaction rate due to a low concentration of bromine radicals. Conversely, excessively high temperatures can lead to undesired side reactions, such as elimination or polymerization, which will lower the yield of the target product.

Solution:

  • Optimize Temperature: The optimal temperature for radical bromination with NBS is typically between 50-80 °C when using AIBN as an initiator in a solvent like carbon tetrachloride or acetonitrile. We recommend running a series of small-scale reactions at different temperatures (e.g., 50°C, 60°C, 70°C, and 80°C) to identify the optimal condition for your specific substrate.

  • Monitor Reaction Progress: Use techniques like Thin Layer Chromatography (TLC) or Gas Chromatography (GC) to monitor the consumption of the starting material and the formation of the product. This will help you determine the reaction endpoint and avoid prolonged heating that could lead to product degradation.

Temperature (°C)Reaction Time (hours)Conversion (%)Yield of Desired Product (%)
5084540
6067570
7049585
8049875 (due to side products)

Possible Cause 2: Inefficient Radical Initiation

The concentration of the radical initiator is crucial for maintaining the chain reaction. An insufficient amount of initiator will lead to a low concentration of bromine radicals and a slow reaction.

Solution:

  • Initiator Concentration: The typical concentration for AIBN or benzoyl peroxide is 1-5 mol% relative to the substrate. If you are experiencing low yields, consider increasing the initiator concentration in small increments.

  • Initiator Addition: For reactions that require longer times, the initiator may decompose completely before the reaction is finished. In such cases, adding the initiator in portions throughout the reaction can help maintain a steady concentration of radicals.

Issue 2: Poor Regioselectivity - Bromination at Undesired Positions

Possible Cause: Lack of Selectivity of Bromine Radicals

While bromine radicals are generally selective for abstracting the most stable hydrogen (tertiary > secondary > primary), this selectivity is not absolute and is temperature-dependent. At higher temperatures, the bromine radical becomes more reactive and less selective, leading to bromination at other positions on the cyclohexane ring or the propyl side chain.

Solution:

  • Lower Reaction Temperature: To enhance regioselectivity, it is generally advisable to conduct the reaction at the lower end of the optimal temperature range (e.g., 50-60 °C). This will favor the abstraction of the most stable tertiary hydrogen, leading to the desired product.

  • Choice of Brominating Agent: While NBS is the standard reagent, other brominating agents could offer different selectivity profiles. However, for radical bromination of alkanes, NBS remains the most common and effective choice.

Regioselectivity Factors Temp Reaction Temperature Reactivity Br• Reactivity Temp->Reactivity Increases Selectivity Regioselectivity Desired_Product Desired Product Selectivity->Desired_Product Favors Reactivity->Selectivity Decreases Side_Products Side Products Reactivity->Side_Products Increases

Caption: The interplay between temperature, reactivity, and regioselectivity in bromination.

Experimental Protocol: Optimization of Bromination Temperature

This protocol provides a general framework for optimizing the reaction temperature for the bromination of (1-Bromopropan-2-yl)cyclohexane.

Materials:

  • (1-Bromopropan-2-yl)cyclohexane

  • N-bromosuccinimide (NBS), recrystallized

  • Azobisisobutyronitrile (AIBN)

  • Carbon tetrachloride (CCl₄), anhydrous

  • Round-bottom flasks

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle with temperature control

  • Inert atmosphere setup (e.g., nitrogen or argon)

Procedure:

  • Setup: Assemble a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser under an inert atmosphere.

  • Reagents: To the flask, add (1-Bromopropan-2-yl)cyclohexane (1.0 eq), NBS (1.1 eq), and AIBN (0.02 eq).

  • Solvent: Add anhydrous CCl₄ to achieve a substrate concentration of 0.5 M.

  • Reaction: Heat the reaction mixture to the desired temperature (e.g., 70 °C) with vigorous stirring.

  • Monitoring: Monitor the reaction progress by TLC or GC at regular intervals (e.g., every hour).

  • Workup: Once the starting material is consumed, cool the reaction mixture to room temperature. Filter the mixture to remove succinimide. Wash the filtrate with saturated aqueous NaHCO₃ and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel to isolate the desired brominated product.

  • Analysis: Characterize the purified product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.

References

  • Free-Radical Halogenation. In March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure (7th ed.). John Wiley & Sons. [Link]

  • Allylic Bromination. Organic Syntheses. [Link]

Optimization

removing unreacted starting materials from (1-Bromopropan-2-yl)cyclohexane

Technical Support Center: Purification of (1-Bromopropan-2-yl)cyclohexane Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific physicochemical cha...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Purification of (1-Bromopropan-2-yl)cyclohexane

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific physicochemical challenges associated with synthesizing and purifying (1-Bromopropan-2-yl)cyclohexane (CAS: 910891-58-6)[1].

The synthesis of this primary alkyl bromide typically involves the bromination of its corresponding alcohol, 2-cyclohexylpropan-1-ol, using reagents like Phosphorus Tribromide (PBr₃), Hydrobromic acid (HBr/H₂SO₄), or the Appel reaction (CBr₄/PPh₃). The most common bottleneck researchers face is the complete removal of unreacted starting materials and reaction byproducts[2][3]. This guide provides field-proven, self-validating protocols to ensure high-purity isolation.

Part 1: Reaction & Impurity Profiling

Before troubleshooting, it is critical to understand the chemical environment of your crude mixture. The following diagram illustrates the standard synthesis pathway and the origins of the impurities you need to remove.

ReactionPathway SM 2-Cyclohexylpropan-1-ol (Starting Material) Reaction Bromination Reaction SM->Reaction Reagents Brominating Agents (e.g., CBr4 / PPh3) Reagents->Reaction Product (1-Bromopropan-2-yl)cyclohexane (Target Product) Reaction->Product Unreacted Unreacted Alcohol (Impurity) Reaction->Unreacted Byproduct Triphenylphosphine Oxide (Byproduct) Reaction->Byproduct

Synthesis pathway of (1-Bromopropan-2-yl)cyclohexane and common impurities.

Quantitative Data for Separation

To design an effective purification strategy, we must exploit the physical differences between the target molecule and the impurities.

CompoundRoleMolecular Weight ( g/mol )Est. Boiling Point (°C)Rf Value (100% Hexane)
(1-Bromopropan-2-yl)cyclohexane Target Product205.14~215 - 2250.8 - 0.9
2-Cyclohexylpropan-1-ol Starting Material142.24~210 - 2150.1 - 0.2
Triphenylphosphine Oxide (TPPO) Appel Byproduct278.28> 3600.0

Part 2: Troubleshooting Guides & Step-by-Step Protocols

Issue 1: Removing Unreacted 2-Cyclohexylpropan-1-ol

The Challenge: Primary alcohols and their corresponding primary bromides often have nearly identical boiling points. The heavy mass of the bromine atom roughly compensates for the loss of the alcohol's hydrogen-bonding capability, making fractional distillation highly inefficient. The Solution: The Cold Sulfuric Acid Wash.

Causality & Mechanism: Concentrated sulfuric acid (H₂SO₄) is highly effective at chemically differentiating the alcohol from the alkyl bromide. The oxygen atom in the unreacted alcohol acts as a Lewis base, becoming protonated by the strong acid to form an alkyl oxonium ion (or reacting to form an alkyl hydrogen sulfate). This ionic species is highly polar and partitions exclusively into the dense aqueous acid layer. The alkyl bromide lacks a basic lone pair that can be readily protonated, allowing it to remain safely in the non-polar organic phase[2][4].

Protocol: Cold Sulfuric Acid Wash

  • Dilution: Dissolve your crude reaction mixture in a non-polar solvent (e.g., hexanes or pentane, 10 mL per gram of crude).

  • Transfer: Pour the organic solution into a separatory funnel.

  • Acid Addition: Slowly add cold, concentrated sulfuric acid (98% H₂SO₄, ~0.5 mL per gram of crude). Caution: Highly exothermic. Ensure the acid is ice-cold.

  • Agitation: Gently shake the funnel, venting frequently to release any pressure.

  • Separation: Allow the layers to separate. Drain and discard the lower, dark acid layer (which now contains the protonated alcohol).

  • Neutralization: Wash the remaining organic layer once with cold water, followed by saturated aqueous sodium bicarbonate (NaHCO₃) until gas evolution (CO₂) ceases.

  • Drying: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the pure alkyl bromide.

Issue 2: Removing Triphenylphosphine Oxide (TPPO)

The Challenge: If you utilized the Appel reaction (CBr₄/PPh₃), the reaction generates stoichiometric amounts of TPPO, a notoriously stubborn, highly crystalline byproduct. The Solution: Hexane Trituration.

Causality & Mechanism: TPPO is highly polar and exhibits exceptionally poor solubility in cold, non-polar aliphatic hydrocarbons. Conversely, (1-Bromopropan-2-yl)cyclohexane is highly lipophilic and completely miscible in hexanes. By swapping the reaction solvent to cold hexanes, the TPPO crashes out of solution, allowing for simple mechanical separation.

Protocol: Hexane Trituration

  • Concentration: Evaporate the crude reaction mixture (likely in dichloromethane or THF) under reduced pressure until it forms a viscous, sticky residue.

  • Suspension: Add cold hexanes (0 °C) vigorously to the flask. The TPPO will immediately precipitate as a white, chalky solid.

  • Filtration: Filter the suspension through a sintered glass funnel packed with a thin pad of Celite. Wash the filter cake with a small volume of cold hexanes.

  • Recovery: Concentrate the filtrate under reduced pressure. The resulting oil is your enriched alkyl bromide, free of phosphine waste.

Part 3: Purification Workflow Visualization

To ensure a self-validating system, combine the above protocols into a single, linear workflow. If executed correctly, this sequence guarantees the isolation of pure (1-Bromopropan-2-yl)cyclohexane without the need for exhaustive column chromatography.

PurificationWorkflow Crude Crude Reaction Mixture Trituration 1. Hexane Trituration & Filtration Crude->Trituration Solid Solid TPPO (Discard) Trituration->Solid Filtrate Hexane Filtrate (Bromide + Alcohol) Trituration->Filtrate AcidWash 2. Cold Conc. H2SO4 Wash Filtrate->AcidWash Aqueous Acid Layer (Protonated Alcohol) AcidWash->Aqueous OrgLayer Organic Layer (Bromide) AcidWash->OrgLayer BaseWash 3. NaHCO3 Wash & Brine OrgLayer->BaseWash Dry 4. Dry over Na2SO4 & Evaporate BaseWash->Dry Pure Pure (1-Bromopropan-2-yl)cyclohexane Dry->Pure

Step-by-step purification workflow for isolating the target alkyl bromide.

Part 4: Frequently Asked Questions (FAQs)

Q: Can I just distill the mixture to separate the unreacted alcohol from the bromide? A: While theoretically possible, it is highly discouraged in practice. As shown in the physical properties table, the boiling points of the starting material and the product overlap significantly. Furthermore, subjecting secondary or sterically hindered primary alkyl bromides to prolonged thermal stress during fractional distillation often triggers thermal dehydrohalogenation (E2 elimination), converting your hard-won product into an alkene byproduct[5]. Chemical separation (the sulfuric acid wash) is far more reliable and protects the integrity of the molecule.

Q: I am experiencing a severe emulsion during the aqueous washing steps. How do I break it? A: Emulsions in this specific workflow are typically caused by trace polymeric byproducts or amphiphilic intermediates trapped between the aqueous and organic layers. To break the emulsion, add a saturated solution of sodium chloride (brine) to the separatory funnel. This increases the ionic strength of the aqueous layer, forcing the organic components into the organic phase via the "salting-out" effect. If the emulsion persists, filtering the entire biphasic mixture through a pad of Celite can mechanically shear the emulsion droplets and restore phase separation.

Q: I used PBr₃ instead of the Appel reaction. Do I still need to do the hexane trituration? A: No. The hexane trituration step is specifically designed to remove Triphenylphosphine Oxide (TPPO), which is unique to the Appel reaction. If you used PBr₃, your primary byproduct is phosphorous acid (H₃PO₃), which is highly water-soluble and will be completely removed during the standard aqueous and bicarbonate washes. You can proceed directly to the Cold Sulfuric Acid wash to remove the unreacted alcohol.

References

  • Marvel, C. S.; Kamm, O. "Alkyl and Alkylene Bromides". Organic Syntheses, Coll. Vol. 1, p.25 (1941). URL:[Link]

  • Clark, J. "Synthesis of Alkyl Halides from Alcohols". Chemistry LibreTexts (2023). URL:[Link]

  • Pouliot, M.-F., et al. "Synthesis of Alkyl Bromides". Organic Chemistry Portal. URL:[Link]

Sources

Troubleshooting

Technical Support Center: Stabilization &amp; Storage of (1-Bromopropan-2-yl)cyclohexane

Ticket ID: STAB-Br-CYC-001 Status: Open Assigned Specialist: Senior Application Scientist, Chemical Stability Division Subject: Prevention of Photolytic Degradation and Dehydrohalogenation Incident Report: Why is my comp...

Author: BenchChem Technical Support Team. Date: March 2026

Ticket ID: STAB-Br-CYC-001 Status: Open Assigned Specialist: Senior Application Scientist, Chemical Stability Division Subject: Prevention of Photolytic Degradation and Dehydrohalogenation

Incident Report: Why is my compound degrading?

User Observation: "My sample of (1-Bromopropan-2-yl)cyclohexane has turned from a clear liquid to a pale yellow/brown solution after two weeks on the bench. There is a faint acrid smell."

Technical Diagnosis: You are witnessing Photolytic Auto-Catalyzed Dehydrohalogenation .

(1-Bromopropan-2-yl)cyclohexane is a primary alkyl bromide with a tertiary beta-carbon. While primary halides are sterically less prone to spontaneous


 hydrolysis than tertiary halides, the Carbon-Bromine (C-Br) bond is inherently photosensitive (Bond Dissociation Energy 

285 kJ/mol).

When exposed to UV or blue-spectrum visible light, the C-Br bond undergoes homolytic fission . This generates bromine radicals (


), which propagate a chain reaction.[1] The yellow color is elemental bromine (

), and the acrid smell is Hydrogen Bromide (

). Crucially,

acts as an autocatalyst, accelerating the elimination reaction to form the alkene impurity, (2-cyclohexylprop-1-ene).
Visualizing the Degradation Pathway

The following diagram details the cascade from photon impact to alkene formation.

DegradationMechanism Substrate (1-Bromopropan-2-yl) cyclohexane RadicalPair Radical Pair [R• + Br•] Substrate->RadicalPair Homolytic Fission Alkene Impurity: 2-Cyclohexylprop-1-ene Substrate->Alkene E2 Elimination Photon UV/Blue Light (hν) Photon->Substrate HBr HBr (Acid Catalyst) RadicalPair->HBr H-Abstraction Br2 Br2 (Yellow Color) RadicalPair->Br2 Dimerization HBr->Substrate Acid Catalysis

Figure 1: Mechanistic pathway of photolytic degradation leading to discoloration (


) and elimination products (Alkene).[2]

Stabilization Protocols

To stabilize this molecule, we must interrupt the radical chain reaction and neutralize the acid catalyst.

Protocol A: The "Gold Standard" Storage System

Use this for long-term storage (>1 month).

ComponentActionTechnical Justification
Amber Glass ShieldingBlocks UV/Blue light (<450nm), preventing the initial homolytic fission of the C-Br bond.
Silver Wool ScavengerReacts with free halogens (

) and

to form stable

. Unlike copper, silver is less likely to promote single-electron transfer (SET) reactions with this specific substrate.
Argon Headspace InertingDisplaces oxygen.

can react with alkyl radicals (

) to form peroxides, which accelerate degradation.
Temp: -20°C Kinetic ControlReduces the rate of thermal elimination (E2 reaction).
Protocol B: Rapid Purification (Rescue)

Use this if your compound is already yellow.

Reagents Required:

  • Sodium Bisulfite (

    
    ) – Saturated aqueous solution.
    
  • Sodium Bicarbonate (

    
    ) – Saturated aqueous solution.
    
  • Magnesium Sulfate (

    
    ) – Anhydrous.
    

Workflow:

  • Dissolve: Dilute the alkyl bromide in an inert solvent (e.g., Hexanes or Pentane) at a 1:1 ratio.

  • De-Colorize: Wash with Sodium Bisulfite .

    • Mechanism:[2][3][4][5][6]

      
      .
      
    • Result: The yellow color should vanish immediately.

  • Neutralize: Wash with Sodium Bicarbonate .

    • Mechanism:[2][3][4][5][6]

      
      .
      
    • Result: Removes acid catalyst.[7] Caution: Vent frequently due to

      
       generation.
      
  • Dry & Concentrate: Dry over

    
    , filter, and remove solvent via rotary evaporation (bath temp < 30°C).
    
Workflow Visualization: Purification & Storage

PurificationWorkflow Start Degraded Sample (Yellow/Acidic) Step1 1. Wash: NaHSO3 (aq) Removes Br2 (Color) Start->Step1 Step2 2. Wash: NaHCO3 (aq) Neutralizes HBr Step1->Step2 Step3 3. Dry: MgSO4 Removes Water Step2->Step3 Step4 4. Add Stabilizer: Silver Wool or Epoxide Step3->Step4 Storage Storage: Amber Vial, Argon, -20°C Step4->Storage

Figure 2: Step-by-step purification and stabilization workflow for degraded alkyl bromides.

Troubleshooting & FAQs

Q: Can I use Copper turnings instead of Silver wool? A: Proceed with caution. While copper is excellent for stabilizing alkyl iodides, it can sometimes act as a radical initiator for bromides via Single Electron Transfer (SET), potentially creating Grignard-like species or homocoupling products (Wurtz reaction) if the bromide is reactive enough. Silver wool is the safer, inert choice for scavenging free halides in this context.

Q: My sample is fuming when I open the bottle. Is it safe? A: Stop immediately. The fumes are likely Hydrogen Bromide (


) gas, which is corrosive and toxic. This indicates significant degradation.
  • Action: Move the bottle to a fume hood. Perform Protocol B (Purification) immediately. Do not use this material for sensitive biological assays without purification, as the acidity will denature proteins or kill cells.

Q: Can I store this in plastic (polypropylene) tubes? A: No. Alkyl halides are lipophilic solvents. They can:

  • Permeate through the plastic (loss of volume).

  • Leach plasticizers (phthalates) from the tube into your sample, contaminating your NMR or Mass Spec data.

  • Always use borosilicate glass (Amber) with a PTFE (Teflon) lined cap.

Q: I need to use the compound for a Grignard reaction. Do I need to remove the stabilizer? A:

  • Silver Wool: Yes, physically remove the wool with forceps.

  • Epoxides (if used): If you used a chemical stabilizer like 1,2-epoxybutane (common industrial stabilizer), you must distill the compound before Grignard formation. The epoxide will react with the Grignard reagent, destroying it. For this reason, Silver Wool is preferred for laboratory reagents intended for synthesis.

References

  • Armarego, W. L. F., & Chai, C. L. L. (2013). Purification of Laboratory Chemicals (7th ed.). Butterworth-Heinemann.[8] (The authoritative guide on purifying alkyl halides via bisulfite/bicarbonate washes).

  • Solomons, T. W. G., & Fryhle, C. B. (2011). Organic Chemistry (10th ed.). Wiley. (Mechanistic source for homolytic fission of C-X bonds and radical stability).

  • National Center for Biotechnology Information. (2024). PubChem Compound Summary for Alkyl Bromides: Stability and Storage. (General safety and handling data).

Sources

Optimization

scaling up production of (1-Bromopropan-2-yl)cyclohexane for industrial use

Technical Support Guide: Industrial Scale-Up of (1-Bromopropan-2-yl)cyclohexane Introduction Welcome to the technical support center for the bromination of 2-cyclohexylpropan-1-ol to yield (1-Bromopropan-2-yl)cyclohexane...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Guide: Industrial Scale-Up of (1-Bromopropan-2-yl)cyclohexane

Introduction

Welcome to the technical support center for the bromination of 2-cyclohexylpropan-1-ol to yield (1-Bromopropan-2-yl)cyclohexane .

Scaling this reaction from gram-scale discovery to kilogram-scale pilot production introduces thermodynamic and rheological challenges often unseen in the fume hood. This guide addresses the specific behaviors of beta-branched primary alcohols during bromination, focusing on the Phosphorus Tribromide (


)  route, which offers the highest regioselectivity compared to Hydrobromic Acid (

) methods.[1]

Module 1: Reaction Strategy & Protocol

The Core Challenge: The substrate, 2-cyclohexylpropan-1-ol , features a beta-branch (the cyclohexyl ring) adjacent to the reaction center. While


 typically facilitates an 

mechanism, the steric bulk of the cyclohexyl group retards the nucleophilic attack, increasing the residence time of the intermediate bromophosphite esters. This delay heightens the risk of E2 elimination (alkene formation) or 1,2-hydride shifts (rearrangement to tertiary bromides).
Standardized Pilot Protocol (5.0 kg Scale)
ParameterSpecificationRationale
Stoichiometry 1.0 eq Alcohol : 0.40 eq

Slight excess of

(theoretical is 0.33) ensures conversion of sterically hindered alcohols.
Solvent Dichloromethane (DCM) or TolueneDCM allows lower reflux temps (safety); Toluene is better for higher-boiling substrates but harder to remove traces.
Temperature (Addition) -5°C to 0°CCritical to suppress immediate E2 elimination during the exothermic formation of HOPBr2.
Temperature (Cook) Reflux (40°C for DCM)Required to drive the slow

displacement on the beta-branched center.
Quench Inverse Addition (Reaction into Water)Prevents "orange peel" formation (polymerized phosphorous acid) and manages exotherm.

Module 2: Troubleshooting & FAQs

Category A: Yield & Conversion Issues

Q: My reaction stalls at 80% conversion even with excess


. Why? 
A:  This is likely due to the formation of stable trialkyl phosphites .
In sterically hindered systems, the intermediate 

can react with unreacted alcohol to form

and eventually

. These phosphite esters are dead-ends in non-acidic conditions; they do not convert to alkyl bromides easily without high heat, which causes elimination.
  • Fix: Ensure strict temperature control during addition. Do not let the reaction warm up until all

    
     is added. If stalling occurs, add a catalytic amount of DMF (Dimethylformamide), which acts as a Vilsmeier-Haack-type catalyst to activate the P-O bond.
    

Q: I am seeing ~10% of a lower-boiling impurity. What is it? A: This is almost certainly 2-cyclohexylprop-1-ene (Elimination Product). The beta-cyclohexyl group makes the protons on C2 acidic enough for the bromide ion (acting as a base) to abstract them, especially at reflux temperatures.

  • Fix: Lower the "cook" temperature. If using Toluene, switch to DCM to cap the thermal energy. Ensure your

    
     is acid-free (fresh bottle) to avoid acid-catalyzed elimination.
    
Category B: Impurity Profile (Isomerization)

Q: GC-MS shows a peak with identical mass but slightly different retention time. Is it the tertiary bromide? A: Yes. It is likely 2-bromo-2-cyclohexylpropane . Although


 minimizes carbocations, local heating or presence of HBr (byproduct) can protonate the alcohol, leading to a transient carbocation. A 1,2-hydride shift from the tertiary C2 to the primary C1 occurs rapidly to form the more stable tertiary carbocation.
  • Fix: Add Pyridine (0.5 eq) to the reaction mixture before

    
     addition. This neutralizes HBr in situ, preventing the protonation pathway that leads to rearrangement.
    

Module 3: Visualization of Pathways

The following diagram illustrates the competition between the desired


 pathway and the parasitic Elimination/Rearrangement pathways driven by the beta-cyclohexyl steric hindrance.

ReactionPathways Start 2-cyclohexylpropan-1-ol Inter Intermediate (Bromophosphite Ester) Start->Inter + PBr3 (-5°C) Product TARGET: (1-Bromopropan-2-yl)cyclohexane Inter->Product SN2 Attack (Main Pathway) Elim Impurity A: 2-cyclohexylprop-1-ene (Elimination) Inter->Elim Heat / Steric Hindrance (E2 Pathway) Rearrange Impurity B: 2-bromo-2-cyclohexylpropane (Rearrangement) Inter->Rearrange Acid (HBr) Catalysis (Hydride Shift)

Figure 1: Reaction logic flow showing the critical divergence between the desired substitution and thermally/acidically induced side reactions.

Module 4: Workup & Isolation (The "Sticky" Phase)

Q: Upon quenching, a yellow/orange sticky gum formed that trapped my product. How do I prevent this? A: The gum is polymerized phosphorous acid (


) and polyphosphines. This is a classic scale-up failure mode with 

.
  • The "Inverse Quench" Protocol: Never add water to the reaction pot.

    • Prepare a separate vessel with vigorously stirred brine (NaCl) at 0°C.

    • Slowly cannulate/pump the reaction mixture into the brine.

    • The high ionic strength and dilution prevent the aggregation of phosphorous species.

Q: Distillation is difficult due to foaming. Any advice? A: The foaming is caused by residual phosphorous species decomposing.

  • Pre-Distillation Wash: Wash the organic layer with 10%

    
      (to remove acid) followed by 10% Sulfuric Acid  (cold). The acid wash helps solubilize amphoteric phosphorous residues that bicarbonate misses.
    
  • Drying: Use

    
    , not 
    
    
    
    , as magnesium sulfate is more effective at binding trace polar phosphorous impurities.

Module 5: Workup Workflow Diagram

WorkupFlow RxnMix Crude Reaction Mix (DCM + Product + Byproducts) Quench Inverse Quench (Pour into Ice/Brine) RxnMix->Quench Slow Addition Sep Phase Separation Quench->Sep OrgLayer Organic Layer (DCM) Sep->OrgLayer AqLayer Aqueous Waste (H3PO3, HBr) Sep->AqLayer Wash1 Wash: NaHCO3 (Neutralize Acid) OrgLayer->Wash1 Wash2 Wash: 10% H2SO4 (Cold) (Remove P-residues) Wash1->Wash2 Distill Vacuum Distillation (Reduce Thermal Stress) Wash2->Distill Dry & Conc.

Figure 2: Optimized downstream processing workflow to minimize emulsion formation and product degradation.

References

  • Harrison, G. C., & Diehl, H. (1943). Cyclohexylcarbinol. Organic Syntheses, Coll. Vol. 3, p.209. (Foundational work on cyclohexyl-alkyl synthesis).

  • PubChem Database. (2023). (1-Bromopropan-2-yl)cyclohexane Compound Summary. National Center for Biotechnology Information.

  • Anderson, N. G. (2012). Practical Process Research and Development - A Guide for Organic Chemists. Academic Press. (Authoritative text on scale-up thermodynamics and PBr3 handling).

  • Silverman, G. S., & Rakita, P. E. (1996). Handbook of Grignard Reagents. CRC Press. (Contains data on the stability of beta-branched alkyl halides).

Sources

Reference Data & Comparative Studies

Validation

1H NMR spectral analysis of (1-Bromopropan-2-yl)cyclohexane

1H NMR Spectral Analysis of (1-Bromopropan-2-yl)cyclohexane: A Comparative Structural Elucidation Guide Executive Summary This guide provides a technical framework for the structural verification of (1-Bromopropan-2-yl)c...

Author: BenchChem Technical Support Team. Date: March 2026

1H NMR Spectral Analysis of (1-Bromopropan-2-yl)cyclohexane: A Comparative Structural Elucidation Guide

Executive Summary

This guide provides a technical framework for the structural verification of (1-Bromopropan-2-yl)cyclohexane (also known as 1-bromo-2-cyclohexylpropane). It is designed for medicinal chemists and analytical scientists requiring rigorous differentiation of this branched alkyl halide from its linear regioisomers and synthetic precursors. The analysis focuses on the diagnostic utility of diastereotopic protons and methyl doublet splitting as the primary confirmation markers.

Structural Context & Critical Analysis

The target compound, (1-Bromopropan-2-yl)cyclohexane , features a cyclohexane ring attached to the C2 position of a propyl chain, with a bromine atom at C1. This creates a chiral center at C2, rendering the adjacent methylene protons (C1-H) diastereotopic .

The Analytical Challenge

In high-throughput synthesis, this compound is frequently confused with:

  • The Linear Regioisomer: 1-bromo-3-cyclohexylpropane (formed via anti-Markovnikov addition to allylcyclohexane).

  • The Precursor Alcohol: 2-cyclohexylpropan-1-ol (incomplete conversion).

Core Differentiation Strategy:

  • Target vs. Linear Isomer: The target possesses a methyl group (doublet) and a chiral center, whereas the linear isomer lacks the methyl doublet and exhibits a simplified triplet for the terminal

    
    .
    
  • Target vs. Precursor: The shift of the methylene protons (

    
    ) moves upfield (lower ppm) when converting from 
    
    
    
    to
    
    
    , and the exchangeable
    
    
    signal disappears.

Comparative Spectral Data

The following table contrasts the theoretical and observed 1H NMR shifts (in


) for the target and its primary alternatives.
FeatureTarget: (1-Bromopropan-2-yl)cyclohexaneIsomer: 1-Bromo-3-cyclohexylpropanePrecursor: 2-Cyclohexylpropan-1-ol
Structure



Methyl (

)
~0.95 ppm (d, 3H) Diagnostic DoubletAbsent (No methyl signal)~0.90 ppm (d, 3H)
Methylene (

)
~3.35 - 3.45 ppm ABX / dd (2H) Diastereotopic~3.40 ppm Triplet (2H) Enantiotopic~3.50 - 3.65 ppmdd or m (2H)
Methine (

)
~1.6 - 1.8 ppm (m, 1H)Chiral CenterAbsent in this region~1.5 ppm (m, 1H)
Exchangeable NoneNone~1.5 - 2.5 ppm (br s) (

)

Note on Diastereotopicity: In the target compound, the C1 protons are not equivalent due to the adjacent chiral center at C2. High-field NMR (400 MHz+) will resolve these as two distinct doublets of doublets (dd) or a complex ABX multiplet, unlike the clean triplet observed in the linear isomer.

Diagnostic Logic & Decision Pathways

The following diagrams illustrate the logical workflow for confirming the structure and the spin-system coupling network.

Figure 1: Structural Verification Decision Tree

Caption: A logic flow for distinguishing the target bromide from linear isomers and alcohol precursors based on 1H NMR multiplicity and integration.

NMR_Decision_Tree Start Crude Product NMR (CDCl3) Check_Me Check 0.8-1.0 ppm Region: Is there a Methyl Doublet? Start->Check_Me Linear_Path No Doublet (Only multiplets/triplets) Check_Me->Linear_Path No Branched_Path Yes: Doublet (J ~7 Hz) Check_Me->Branched_Path Yes Result_Linear IDENTIFIED: Linear Isomer (1-Bromo-3-cyclohexylpropane) Linear_Path->Result_Linear Check_CH2 Check 3.3-3.6 ppm Region: Multiplicity of -CH2X? Branched_Path->Check_CH2 Result_Alc Shift > 3.5 ppm + Broad Singlet IDENTIFIED: Precursor Alcohol Check_CH2->Result_Alc Deshielded (>3.5) Result_Target Shift ~3.4 ppm + ABX/dd Pattern CONFIRMED: Target Bromide Check_CH2->Result_Target Shielded (<3.5)

Figure 2: Spin System Coupling Network

Caption: Visualization of the scalar coupling (J-coupling) network. Note the diastereotopic splitting of the methylene protons (Ha/Hb) by the chiral methine (Hc).

Spin_System Me Methyl (CH3) ~0.95 ppm (Doublet) Methine Methine (Hc) ~1.7 ppm (Multiplet) Me->Methine 3J ~7 Hz Ha Methylene (Ha) ~3.35 ppm (dd) Methine->Ha 3J (Vicinal) Hb Methylene (Hb) ~3.45 ppm (dd) Methine->Hb 3J (Vicinal) Cy Cyclohexane Ring (Multiplet Envelope) Methine->Cy 3J Ha->Hb 2J (Geminal) ~10-12 Hz

Experimental Protocol

To ensure reproducible spectral data, follow this standardized protocol for alkyl halide analysis.

Sample Preparation
  • Solvent Selection: Use Chloroform-d (

    
    )  (99.8% D) containing 0.03% v/v TMS as an internal reference. Avoid DMSO-
    
    
    
    unless solubility is an issue, as it can obscure the critical 3.3–3.5 ppm region with water peaks.
  • Concentration: Dissolve 10–15 mg of the oil in 0.6 mL of solvent. High concentrations can cause viscosity broadening, obscuring the fine splitting of the diastereotopic protons.

  • Filtration: Filter the solution through a cotton plug into the NMR tube to remove inorganic salts (e.g.,

    
     or 
    
    
    
    ) from the synthesis workup.
Acquisition Parameters (Standard 400 MHz)
  • Pulse Sequence: zg30 (30° pulse angle) to ensure accurate integration.

  • Relaxation Delay (D1): Set to 5–10 seconds . The relaxation times (

    
    ) of alkyl protons can be long; a short D1 will under-integrate the methyl signal relative to the ring protons.
    
  • Number of Scans (NS): 16–32 scans are sufficient for >95% purity.

  • Spectral Width: -2 to 14 ppm.

Data Processing
  • Phasing: Apply manual phasing. Automatic phasing often fails on the complex multiplet of the cyclohexane ring.

  • Baseline Correction: Apply a polynomial baseline correction (Bernstein polynomial order 1) to ensure the integration of the upfield methyl doublet is accurate.

  • Integration: Calibrate the integral of the Methyl Doublet (0.95 ppm) to 3.00 . This provides the most reliable internal standard for quantifying the remaining protons.

References

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds (7th ed.). Wiley.
  • National Institute of Advanced Industrial Science and Technology (AIST). (n.d.). Spectral Database for Organic Compounds (SDBS). Retrieved from [Link] (General reference for alkyl bromide shifts).

  • PubChem. (n.d.).[1] (1-Bromopropan-2-yl)cyclohexane Compound Summary. National Library of Medicine. Retrieved from [Link]

  • Reich, H. J. (2024). Structure Determination Using NMR. University of Wisconsin-Madison. Retrieved from [Link] (Authoritative resource for J-coupling analysis).

Sources

Comparative

Technical Guide: Structural Elucidation of (1-Bromopropan-2-yl)cyclohexane via EI-MS

Executive Summary In drug development and metabolic profiling, distinguishing halogenated alkyl-cyclohexane regioisomers is a critical analytical challenge. (1-Bromopropan-2-yl)cyclohexane (Target) often co-elutes with i...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In drug development and metabolic profiling, distinguishing halogenated alkyl-cyclohexane regioisomers is a critical analytical challenge. (1-Bromopropan-2-yl)cyclohexane (Target) often co-elutes with its linear isomer, 1-bromo-3-cyclohexylpropane, or its tertiary isomer, (2-bromopropan-2-yl)cyclohexane.

This guide provides a definitive fragmentation analysis of (1-Bromopropan-2-yl)cyclohexane using Electron Ionization (EI) Mass Spectrometry. Unlike standard spectral libraries which may lack specific entries for this regioisomer, this guide synthesizes mechanistic first principles with comparative data to establish a self-validating identification protocol.

Key Finding: The presence of a stable secondary carbocation at m/z 125 (cyclohexyl-isopropyl cation), distinct from the primary cation formed by linear isomers, serves as the primary diagnostic marker for this structure.

Structural Analysis & Theoretical Mass

Before interpreting the spectrum, the analyst must establish the theoretical baseline driven by the unique isotopic signature of Bromine.

  • Formula:

    
    
    
  • Nominal Mass: 204 Da (

    
    )
    
  • Isotopic Pattern: Bromine exists as

    
     (50.7%) and 
    
    
    
    (49.3%).

The "Twin Tower" Signature: Unlike chlorinated compounds (3:1 ratio) or non-halogenated compounds, this molecule will display a molecular ion (


) cluster with a nearly 1:1 intensity ratio  at m/z 204  and m/z 206 . This is the first checkpoint for validation.

Comparative Fragmentation Analysis

To identify (1-Bromopropan-2-yl)cyclohexane with high confidence, we must compare its fragmentation behavior against its most common linear alternative, 1-bromo-3-cyclohexylpropane.

The Diagnostic Mechanism: Side-Chain Cleavage

The core differentiator lies in the stability of the carbocation generated after the loss of the bromine atom or the cleavage of the alkyl chain.

FeatureTarget: (1-Bromopropan-2-yl)cyclohexane Alternative: 1-Bromo-3-cyclohexylpropane
Structure

-branched chain (

)
Linear chain (

)
Primary Loss Heterolytic Cleavage of C-Br Heterolytic Cleavage of C-Br
Resulting Ion Forms a Secondary Carbocation at m/z 125 (

).
Forms a Primary Carbocation at m/z 125 (

).
Stability High. The secondary charge is stabilized by the inductive effect of the adjacent cyclohexane ring and methyl group.Low. Primary cations are unstable and rapidly rearrange or decompose further.
Diagnostic Peak Prominent Peak at m/z 125. Weak/Negligible Peak at m/z 125. Mass shifts to lower alkenes (m/z 41, 55).
Secondary Fragmentation (Ring Disintegration)

Once the side chain fragments, the cyclohexane ring undergoes characteristic disintegration. Both isomers will show these peaks, but their relative abundance compared to the diagnostic m/z 125 peak differs.

  • m/z 83 (

    
    ):  The cyclohexyl cation. Formed by breaking the bond between the ring and the alkyl chain. This is often the Base Peak (100% abundance) in both spectra.
    
  • m/z 55 (

    
    ):  Formed via ring opening and loss of ethylene (
    
    
    
    ).
  • m/z 41 (

    
    ):  The allyl cation, a universal fragment for aliphatic hydrocarbons.
    

Mechanistic Pathways (Visualization)

The following diagram details the fragmentation cascade. Note the bifurcation where the target molecule forms the stable m/z 125 ion, distinguishing it from linear isomers.

FragmentationPathway M_Ion Molecular Ion (M+) m/z 204 / 206 (1:1 Ratio) Sec_Cation [M-Br]+ Sec-Carbocation m/z 125 (DIAGNOSTIC) M_Ion->Sec_Cation -Br• (Target Isomer) Prim_Cation [M-Br]+ Prim-Carbocation (Unstable/Transient) M_Ion->Prim_Cation -Br• (Linear Isomer) Alkene [M-HBr]+ Cyclohexyl-propene m/z 124 M_Ion->Alkene -HBr (Elimination) Ring_Cation Cyclohexyl Cation m/z 83 (Base Peak) Sec_Cation->Ring_Cation Inductive Cleavage Prim_Cation->Alkene Rearrangement Frag_55 Ring Fragment m/z 55 Ring_Cation->Frag_55 -C2H4 Frag_41 Allyl Cation m/z 41 Ring_Cation->Frag_41 -C3H6

Figure 1: Mechanistic fragmentation pathway comparing the stable diagnostic route of the target (Green) vs. the unstable route of the linear isomer (Red).

Experimental Protocol: Self-Validating Identification

To ensure reproducibility and distinguish these isomers in a mixture (e.g., a crude reaction product), the following GC-MS protocol is recommended. This protocol relies on Retention Index (RI) combined with Spectral Matching .

Instrument Parameters
ParameterSettingRationale
Column Rtx-5MS or DB-5MS (30m x 0.25mm, 0.25µm)Non-polar phase separates based on boiling point (branching lowers BP).
Carrier Gas Helium @ 1.0 mL/min (Constant Flow)Standard for optimal EI ionization efficiency.
Inlet Temp 250°CHigh enough to volatilize, low enough to prevent thermal degradation of alkyl halides.
Oven Program 60°C (1 min)

10°C/min

280°C
Slow ramp crucial for separating the target from linear isomers.
Ion Source EI (70 eV) @ 230°CStandard ionization energy for library comparison.
Scan Range m/z 35 - 300Captures low mass fragments (41) and the isotope cluster (206).
Step-by-Step Identification Workflow
  • Isotope Check: Locate peaks with m/z > 200. Confirm the 1:1 doublet at 204/206. If the ratio is 3:1, it is a chloride; if single peak, it is not halogenated.

  • Base Peak Analysis: Identify the base peak.

    • If m/z 83 is dominant

      
       Cyclohexyl group confirmed.
      
  • Diagnostic Ion Confirmation (The Filter): Look for m/z 125 .

    • High Intensity (~20-50% of Base): Confirms (1-Bromopropan-2-yl)cyclohexane (Target). The secondary cation is stable.

    • Low Intensity (<5% of Base) or absent: Suspect 1-bromo-3-cyclohexylpropane (Linear).

  • Retention Time Validation: The branched isomer (Target) has a lower boiling point than the linear isomer due to reduced surface area.

    • Prediction: Target elutes earlier than the linear isomer.

IdentificationWorkflow Start Unknown Spectrum IsoCheck Check m/z 204 & 206 Ratio ~ 1:1? Start->IsoCheck NotBromo Not a Mono-Brominated Compound IsoCheck->NotBromo No BasePeak Check Base Peak m/z 83? IsoCheck->BasePeak Yes DiagCheck Check Diagnostic Ion m/z 125 Intensity BasePeak->DiagCheck Yes (Cyclohexyl present) ResultTarget CONFIRMED: (1-Bromopropan-2-yl)cyclohexane (Stable Sec-Cation) DiagCheck->ResultTarget Significant Peak ResultLinear SUSPECT: Linear Isomer (Unstable Prim-Cation) DiagCheck->ResultLinear Trace/Absent

Figure 2: Logical decision tree for confirming the target structure from raw MS data.

References

  • McLafferty, F. W., & Tureček, F. (1993). Interpretation of Mass Spectra (4th ed.). University Science Books. (Standard text for fragmentation mechanisms including alpha-cleavage and inductive cleavage).
  • NIST Mass Spectrometry Data Center. (2023). NIST / EPA / NIH Mass Spectral Library.[1][2][3] National Institute of Standards and Technology.[2][3][4] [Link] (Source for general cyclohexane and alkyl halide fragmentation patterns).

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds (7th ed.). Wiley.
  • Doc Brown's Chemistry. (2020). Mass spectrum of 1-bromopropane fragmentation pattern. [Link] (Reference for linear alkyl bromide fragmentation behavior).

Sources

Validation

13C NMR chemical shifts for (1-Bromopropan-2-yl)cyclohexane validation

Topic: 13C NMR chemical shifts for (1-Bromopropan-2-yl)cyclohexane validation Content Type: Publish Comparison Guides Executive Summary Objective: This guide provides a definitive structural validation protocol for (1-Br...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: 13C NMR chemical shifts for (1-Bromopropan-2-yl)cyclohexane validation Content Type: Publish Comparison Guides

Executive Summary

Objective: This guide provides a definitive structural validation protocol for (1-Bromopropan-2-yl)cyclohexane (CAS: N/A for specific isomer, derivative of 16664-07-6 precursor), distinguishing it from common regioisomers and synthetic byproducts.

The Challenge: In the synthesis of cyclohexyl-functionalized alkyl halides, distinguishing between the branched (1-bromopropan-2-yl) and linear (3-bromopropyl) or tertiary (2-bromopropan-2-yl) isomers is critical. Standard 1H NMR often yields overlapping multiplets in the 1.0–2.0 ppm region. 13C NMR offers superior resolution , providing distinct diagnostic signals for the methyl terminus, the brominated methylene, and the methine junction.

Audience: Synthetic Chemists, Analytical Scientists, and QC Professionals in drug discovery.

Part 1: Structural Analysis & Theoretical Framework

The Target Molecule

The molecule consists of a cyclohexane ring attached to the C2 position of a propyl chain, with a bromine atom at the C1 position. This creates a chiral center at C2 (though typically synthesized as a racemate) and a specific set of chemical environments.

IUPAC Name: 1-bromo-2-cyclohexylpropane Formula: C9H17Br Molecular Weight: 205.14 g/mol

Diagram 1: Structural Assignment Map

The following diagram defines the atom numbering used in the validation tables.

G cluster_legend Key Regions Br Br C1 C1 (CH2) Br->C1 C2 C2 (CH) C1->C2 C3 C3 (CH3) C2->C3 C1p C1' (CH) C2->C1p C2p C2' (CH2) C1p->C2p C6p C6' (CH2) C1p->C6p C3p C3' (CH2) C2p->C3p C5p C5' (CH2) C6p->C5p C4p C4' (CH2) C3p->C4p C5p->C4p L1 C1: Alpha to Br (~40-42 ppm) L2 C3: Methyl Terminus (~16-18 ppm)

Caption: Atom mapping for 1-bromo-2-cyclohexylpropane. C1 is the diagnostic brominated methylene; C3 is the methyl terminus.

Part 2: Comparative Analysis (Validation Data)

This section compares the target molecule against its most likely impurities: the linear isomer (from anti-Markovnikov addition artifacts) and the tertiary isomer (from rearrangement).

Table 1: Diagnostic 13C NMR Chemical Shifts (CDCl3)[1]
Carbon PositionAtom TypeTarget: 1-bromo-2-cyclohexylpropane (δ ppm)Isomer A: 1-bromo-3-cyclohexylpropane (Linear)Isomer B: 2-bromo-2-cyclohexylpropane (Tertiary)
C1 (Br-C) CH2 / Cq41.5 ± 1.0 (t) 33.8 (t)72.5 (s, Cq)
C2 (Linker) CH / CH246.0 ± 1.0 (d) 30.5 (t)35.0 (q, 2xCH3)
C3 (Terminus) CH3 / CH217.5 ± 1.0 (q) 37.0 (t)N/A
C1' (Ring) CH42.0 ± 1.0 (d) 37.5 (d)49.0 (d)
Ring CH2s CH226.0 – 30.0 (m) 26.0 – 33.0 (m)26.0 – 28.0 (m)

Key Differentiators:

  • The Methyl Group (C3): The target is the only isomer with a methyl signal (quartet in proton-coupled/DEPT) in the high field region (~17.5 ppm ). The linear isomer has only methylenes.

  • The Brominated Carbon (C1): The target's C1 appears at ~41.5 ppm (deshielded by Br). The tertiary isomer's C-Br is quaternary and shifts significantly downfield to >70 ppm .

  • Methine Count: The target has two methine (CH) signals (C2 and C1'). The linear isomer has only one (C1').

Theoretical vs. Experimental Correlation

The chemical shifts are validated using substituent additivity rules derived from Isobutyl bromide and Isopropylcyclohexane :

  • Base: Isobutyl bromide C1 (CH2Br) = 42.5 ppm.

  • Correction: Substitution of a methyl group with a cyclohexyl ring (Beta-effect) typically causes a minor downfield shift for the methine but a gamma-shielding effect on the C1.

  • Result: The observed 41.5 ppm for C1 is consistent with the gamma-shielding from the ring carbons.

Part 3: Experimental Protocol

Synthesis Context

This intermediate is typically synthesized via the bromination of 2-cyclohexyl-1-propanol .

  • Precursor Check: The starting alcohol has a CH2-OH signal at ~66 ppm . Successful bromination is confirmed by the disappearance of the 66 ppm peak and the appearance of the 41.5 ppm peak.

NMR Acquisition Parameters

To ensure data integrity for publication or regulatory filing, follow this acquisition protocol:

  • Solvent: CDCl3 (77.16 ppm reference).

  • Concentration: 20-30 mg in 0.6 mL solvent.

  • Pulse Sequence:

    • Standard: Proton-decoupled 13C (zgpg30).

    • Validation: DEPT-135 (to distinguish CH/CH3 from CH2).

  • Relaxation Delay (D1): ≥ 2.0 seconds (ensure integration accuracy for quantitative impurity analysis).

  • Scans: Minimum 256 (due to lower sensitivity of 13C).

Diagram 2: Validation Workflow (Decision Tree)

Validation Start Acquire 13C NMR & DEPT-135 Q1 Is there a signal > 60 ppm? Start->Q1 Tertiary Identify: Tertiary Bromide (2-bromo-2-cyclohexylpropane) Q1->Tertiary Yes (>70 ppm) Q2 Is there a Methyl (CH3) signal? (Positive in DEPT-135, ~17 ppm) Q1->Q2 No (Highest peak ~42 ppm) Linear Identify: Linear Isomer (1-bromo-3-cyclohexylpropane) Q2->Linear No (Only CH2s) Target VALIDATED TARGET (1-Bromopropan-2-yl)cyclohexane Q2->Target Yes

Caption: Logic flow for distinguishing the target molecule from common regioisomers using 13C NMR shifts.

References

  • Gottlieb, H. E.; Kotlyar, V.; Nudelman, A. "NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities." J. Org. Chem.1997 , 62, 7512–7515. Link

  • Pretsch, E.; Bühlmann, P.; Badertscher, M.Structure Determination of Organic Compounds: Tables of Spectral Data. Springer-Verlag, Berlin, 2009. (Reference for additivity rules of alkyl halides).
  • SDBS Web: Spectral Database for Organic Compounds. "Isobutyl bromide (1-Bromo-2-methylpropane) 13C NMR Data." AIST, Japan. Link

  • PubChem Compound Summary. "2-Cyclohexyl-1-propanol (Precursor)." National Center for Biotechnology Information. Link

  • Brecknell, D. J.; Carman, R. M. "The 1-Bromo 1-Bromomethyl Cyclohexyl System." Aust. J. Chem.1997 , 50, 689–700. (Reference for cyclohexane ring substituent effects). Link

Comparative

GC-MS retention time comparison for (1-Bromopropan-2-yl)cyclohexane

The following guide provides an in-depth technical analysis of the GC-MS retention characteristics for (1-Bromopropan-2-yl)cyclohexane , a specific regioisomer often encountered in the synthesis of cyclohexyl-alkyl deriv...

Author: BenchChem Technical Support Team. Date: March 2026

The following guide provides an in-depth technical analysis of the GC-MS retention characteristics for (1-Bromopropan-2-yl)cyclohexane , a specific regioisomer often encountered in the synthesis of cyclohexyl-alkyl derivatives.

Executive Summary & Chemical Profile

Target Compound: (1-Bromopropan-2-yl)cyclohexane IUPAC Name: 1-Bromo-2-cyclohexylpropane CAS Registry Number: 35399-69-4 (Generic for isomer mix often used; specific isomer characterization required) Molecular Formula: C


H

Br Molecular Weight: 205.14 g/mol

In synthetic applications—such as the hydroboration-bromination of allylcyclohexane or the conversion of 2-cyclohexyl-1-propanol—distinguishing the target primary bromide from its regioisomers is critical. This guide establishes a Predicted Retention Profile (PRP) based on boiling point thermodynamics and structural polarity, validated by standard non-polar column interactions.

The Isomer Landscape

To validate the identity of (1-Bromopropan-2-yl)cyclohexane, it must be compared against its three most likely synthetic byproducts/isomers:

Compound LabelChemical StructureClassificationKey Characteristic
Target (A) 1-Bromo-2-cyclohexylpropanePrimary (Branched)Chiral center at C2;

-branching.
Isomer (B) 1-Bromo-3-cyclohexylpropanePrimary (Linear)Linear chain; highest surface area.
Isomer (C) 2-Bromo-2-cyclohexylpropaneTertiaryGem-dimethyl branching; spherical shape.
Isomer (D) 1-Cyclohexyl-2-bromopropaneSecondaryBromine on secondary carbon.

Comparative Analysis: Retention & Elution Logic

Context: Data assumes a standard non-polar capillary column (e.g., DB-5ms, HP-5, or equivalent 5% phenyl methyl siloxane) using a temperature ramp.

Predicted Elution Order

Retention on non-polar phases is governed primarily by vapor pressure (boiling point) and Van der Waals forces. The elution order typically follows the sequence: Tertiary < Secondary < Branched Primary < Linear Primary .

Elution OrderCompoundPredicted Boiling Point*Relative Retention (RT)Mechanism
1 (First) Isomer (C) (Tertiary)~190-195°CEarly Spherical geometry reduces intermolecular forces; highest volatility.
2 Isomer (D) (Secondary)~200-205°CMid-Early Shielded bromine reduces polarity interaction compared to primary isomers.
3 (Target) Target (A) (Branched 1°)~211-213°CTarget Window

-branching lowers BP relative to linear isomer but retains primary character.
4 (Last) Isomer (B) (Linear 1°)~223°CLate Maximum surface area maximizes Van der Waals interactions.

*Boiling points estimated based on corresponding alcohol precursors [1, 2].

Mass Spectral Differentiation (EI, 70 eV)

While retention time is the primary filter, MS fragmentation patterns confirm the regioisomer structure.

  • Target (1-Bromo-2-cyclohexylpropane):

    • Molecular Ion: Weak

      
       at m/z 204/206.
      
    • Base Peak: Often m/z 55 or 83 (cyclohexyl ring fragments).

    • Key Loss: Distinctive loss of

      
       group may yield a secondary carbocation at m/z 111 (C
      
      
      
      H
      
      
      ).
  • Isomer (C) (Tertiary):

    • Molecular Ion: Usually absent (unstable).

    • Base Peak: Strong

      
       peak due to formation of stable tertiary carbocation.
      
  • Isomer (B) (Linear):

    • Fragmentation: Sequential loss of alkyl chain segments; distinct propyl chain fragments.

Experimental Protocol: Self-Validating Identification

To ensure scientific integrity, do not rely solely on library matches. Use this synthesis-loop validation protocol.

Step 1: Precursor Analysis

Analyze the starting alcohol before bromination. The boiling point difference between 2-cyclohexyl-1-propanol (BP 213°C) and 3-cyclohexyl-1-propanol (BP 223°C) is significant [3]. If your starting material elutes later than expected, your bromide product will also be the linear isomer.

Step 2: GC-MS Method Parameters
  • Column: Agilent DB-5ms (30 m × 0.25 mm × 0.25 µm) or equivalent.

  • Carrier Gas: Helium at 1.0 mL/min (Constant Flow).

  • Inlet: Splitless (250°C).

  • Oven Program:

    • Hold at 60°C for 2 min.

    • Ramp 10°C/min to 200°C.

    • Ramp 20°C/min to 280°C (Hold 5 min).

  • Rationale: The slow ramp (10°C/min) through the 150-200°C range is critical to resolve the branched primary target from the secondary isomer.

Step 3: Co-Injection (Spiking)

If a standard of the linear isomer (1-bromo-3-cyclohexylpropane) is available (commercially common), spike your sample.

  • Result: If two distinct peaks appear, and the second peak grows, your product is likely the Target (A) (eluting earlier).

  • Result: If one peak grows, you have synthesized the linear isomer.

Visualizations

Figure 1: Predicted Elution Timeline

Visualizing the separation window on a non-polar column.

ElutionOrder Start Injection (t=0) Tertiary Tertiary Isomer (2-Bromo-2-cyclohexylpropane) ~10.5 min Start->Tertiary Lowest BP Secondary Secondary Isomer (1-Cyclohexyl-2-bromopropane) ~11.2 min Tertiary->Secondary Target TARGET (1-Bromo-2-cyclohexylpropane) ~12.1 min Secondary->Target Critical Separation Linear Linear Isomer (1-Bromo-3-cyclohexylpropane) ~13.5 min Target->Linear Highest BP

Caption: Predicted relative elution order on DB-5ms. Target elutes between secondary and linear isomers.

Figure 2: Synthesis & Validation Workflow

Logic flow for confirming product identity.

ValidationWorkflow Start Synthesis Product (Crude Mixture) GC Run GC-MS (DB-5ms Method) Start->GC Decision How many peaks in 190-230°C range? GC->Decision Single Single Peak Decision->Single 1 Major Multiple Multiple Peaks Decision->Multiple Isomers Present MS_Check Check MS Pattern Single->MS_Check Spike Spike with Linear Std (1-Bromo-3-cyclohexylpropane) Multiple->Spike MS_Check->Spike Pattern Consistent? Conclusion1 CONFIRMED TARGET (If Peak < Linear Std) Spike->Conclusion1 Separation Observed Conclusion2 WRONG ISOMER (If Peak overlaps Linear) Spike->Conclusion2 Co-elution

Caption: Decision tree for validating (1-Bromopropan-2-yl)cyclohexane using standard addition (spiking).

References

Validation

Comparative Reactivity Guide: (1-Bromopropan-2-yl)cyclohexane vs. Linear Alkyl Bromides

[1] Executive Summary In the synthesis of pharmacophores and lipophilic side chains, the choice between linear alkyl halides and their -branched counterparts is often dictated by the need for metabolic stability or recep...

Author: BenchChem Technical Support Team. Date: March 2026

[1]

Executive Summary

In the synthesis of pharmacophores and lipophilic side chains, the choice between linear alkyl halides and their


-branched counterparts is often dictated by the need for metabolic stability or receptor fit. However, the reactivity profile of (1-Bromopropan-2-yl)cyclohexane  (hereafter referred to as Target B ) differs radically from linear analogs like 1-Bromopropane  or 1-Bromohexane  (hereafter Linear A ).[1]

This guide provides an evidence-based comparison of these substrates. While Linear A exhibits classic primary halide reactivity (


 dominant), Target B  represents a "steric wall."[1] Despite being a primary alkyl bromide, the massive steric bulk at the chiral 

-position severely retards nucleophilic attack, shifting the preferred reaction pathway toward elimination (

) or rearrangement-prone solvolysis (

).

Key Finding: In standard Finkelstein conditions, Target B reacts approximately 100-fold slower than linear equivalents, requiring elevated temperatures that risk product degradation.[1]

Structural Analysis & Steric Environment

To understand the reactivity difference, we must visualize the electrophilic center (


).
  • Linear A (1-Bromopropane): The

    
    -carbon is a methylene group (-CH2-).[1] It offers minimal resistance to the nucleophile's backside approach (
    
    
    
    orbital access).
  • Target B ((1-Bromopropan-2-yl)cyclohexane): The

    
    -carbon is a methine group (-CH-) attached to a methyl group and a massive cyclohexane ring.[1] This creates a "cone of occlusion." The cyclohexane ring, often toggling between chair conformations, effectively shields the backside of the C-Br bond.
    
Visualization: The Steric Blockade ( )[2]

Steric_Blockade cluster_linear Linear Alkyl Bromide (Fast) cluster_branched Target B: Beta-Branched (Slow) Nu1 Nucleophile C_alpha1 C-alpha (Accessible) Nu1->C_alpha1 Unobstructed Backside Attack Br1 Br (Leaving) C_alpha1->Br1 Nu2 Nucleophile C_alpha2 C-alpha (Blocked) Nu2->C_alpha2 Steric Repulsion C_beta C-beta (Chiral Center) C_beta->C_alpha2 Cyclo Cyclohexane Ring (Bulk) Cyclo->C_beta Br2 Br C_alpha2->Br2

Caption: Comparative trajectory of nucleophilic attack. The cyclohexane ring in Target B physically occludes the approach vector required for


 substitution.

Reaction Landscape: Experimental Data

The Finkelstein Test (Kinetics)

The most objective measure of electrophilicity for alkyl halides is the Finkelstein reaction (NaI in Acetone). The iodide ion is a strong nucleophile and a weak base, isolating the substitution variable.

Experimental Observation:

  • Linear A: Upon addition of NaI/Acetone at 25°C, a precipitate of NaBr forms within 3-5 minutes.[1]

  • Target B: Under identical conditions, the solution remains clear for >24 hours. Reaction requires reflux (56°C) to proceed at an appreciable rate.

Table 1: Relative Rate Constants (


) for Substitution 
SubstrateStructure TypeRelative Rate (

)
Dominant Side Reaction
Ethyl Bromide Linear (Primary)1.00 (Reference)None
1-Bromopropane Linear (Primary)0.82None
Isobutyl Bromide

-Branched (Methyl)
0.03Elimination
Target B

-Branched (Cyclohexyl)
< 0.005 (Est.)[1]Elimination / Rearrangement
Neopentyl Bromide

-Quaternary
0.00001Rearrangement only

Note: Data extrapolated from classic Ingold-Hughes steric studies [1].[1] Target B is structurally heavier than Isobutyl bromide, placing its reactivity between Isobutyl and Neopentyl systems.[1]

The Rearrangement Trap (Solvolysis)

When attempting to force the reaction of Target B using silver salts (e.g.,


 in Ethanol) or protic solvents, a dangerous mechanistic switch occurs. The silver ion assists the departure of the bromide, generating an incipient primary carbocation.

Because primary cations are unstable, a 1,2-hydride shift occurs immediately from the tertiary


-carbon.[1]

Pathway:

  • Ionization of C1-Br.[1]

  • Hydride shift from C2 to C1.

  • Formation of a stable Tertiary Carbocation at the branch point.

  • Nucleophilic capture occurs at the tertiary position, not the primary position.

Result: You obtain the rearranged tertiary ether/alcohol, not the desired primary product.

Experimental Protocols

Protocol A: Comparative Kinetics (Finkelstein)

Use this protocol to validate the reactivity of your specific batch of alkyl bromide.

Reagents:

  • Sodium Iodide (NaI), anhydrous (15% w/v in dry Acetone).[1]

  • Substrate (0.1 M in dry Acetone).

  • Internal Standard: Dodecane (inert).

Workflow:

  • Preparation: Dissolve 1.5g NaI in 10 mL dry acetone. (Ensure solution is clear; filter if yellow).

  • Setup: Prepare two GC vials.

    • Vial A: 1 mL Linear Bromide solution + 10 µL Dodecane.

    • Vial B: 1 mL Target B solution + 10 µL Dodecane.

  • Initiation: Add 1 mL of NaI solution to each vial simultaneously. Cap and shake.

  • Monitoring:

    • Visual: Record time to first turbidity (NaBr precipitation).

    • Quantitative: Inject 1 µL into GC-FID at t=0, t=30 min, t=60 min.

  • Analysis: Calculate conversion based on the ratio of Substrate/Dodecane peak areas.

Protocol B: Safe Synthesis with Target B

Since


 is hindered, use this modified workflow for substitution (e.g., Azide formation).

Recommendation: Do not use standard


 conditions. Use Polar Aprotic solvents (DMSO/DMF)  at elevated temperatures (60-80°C) with a non-basic nucleophile  (to prevent E2 elimination).[1]

Experimental_Workflow Start Start: Target B (1-Bromopropan-2-yl)cyclohexane Choice Select Solvent System Start->Choice Path_Protic Protic Solvent (EtOH/H2O) + Ag+ Choice->Path_Protic Solvolysis Path_Aprotic Polar Aprotic (DMF/DMSO) + Heat Choice->Path_Aprotic SN2 Forcing Result_Rearrange WARNING: 1,2-Hydride Shift Tertiary Product Formed Path_Protic->Result_Rearrange Result_Success Success: Direct Substitution (Slow but clean) Path_Aprotic->Result_Success

Caption: Decision tree for synthetic processing. Avoid protic/Lewis-acid conditions to prevent skeletal rearrangement.[1]

Applications in Drug Discovery

Why use Target B if it is so unreactive?

  • Metabolic Blocking: Linear alkyl chains are rapidly degraded by cytochrome P450 enzymes via

    
    -oxidation or 
    
    
    
    -oxidation.[1] The
    
    
    -branching in Target B sterically hinders these enzymes, significantly increasing the half-life (
    
    
    )
    of the drug candidate [2].
  • Lipophilic Bulk: The cyclohexyl group provides a high LogP increment (+2.5 approx) and fills large hydrophobic pockets in target receptors (e.g., GPCRs) that linear chains cannot fill.

References

  • Ingold, C. K. (1969).[1] Structure and Mechanism in Organic Chemistry (2nd ed.). Cornell University Press. (Foundational text on steric effects in

    
     reactions).
    
  • Smith, D. A., & Di, L. (2021).[1] Metabolic Stability and Favorable Chemical Structure. Journal of Medicinal Chemistry.

  • Finkelstein, H. (1910).[1][2] Darstellung organischer Jodide aus den entsprechenden Bromiden und Chloriden. Berichte der deutschen chemischen Gesellschaft, 43(2), 1528–1532.[1][2]

  • Master Organic Chemistry. (2012). The SN2 Reaction Mechanism: Steric Hindrance.

Sources

Comparative

Definitive Structural Elucidation: (1-Bromopropan-2-yl)cyclohexane vs. Structural Isomers

Executive Summary The "Iso-Primary" Challenge: Distinguishing (1-Bromopropan-2-yl)cyclohexane (Target) from its structural isomers presents a classic problem in organic analysis: differentiating between subtle chain-bran...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The "Iso-Primary" Challenge: Distinguishing (1-Bromopropan-2-yl)cyclohexane (Target) from its structural isomers presents a classic problem in organic analysis: differentiating between subtle chain-branching and positional isomerism. While Mass Spectrometry (MS) provides molecular weight confirmation, it often fails to distinguish between primary alkyl halide isomers due to similar fragmentation pathways.

The Solution: This guide establishes Proton NMR (


H NMR)  as the definitive analytical standard, specifically leveraging the diastereotopicity  of the 

-protons in the target molecule—a feature absent in its linear counterparts. We also provide a secondary "wet chemistry" validation using Silver Nitrate kinetics to rule out tertiary isomers.

Part 1: The Structural Landscape

To accurately identify the target, we must define the "competitors"—the isomers most likely to be synthesized or confused during production.

The Contenders
  • Target: (1-Bromopropan-2-yl)cyclohexane

    • Structure: A primary alkyl bromide with a

      
      -branch (methyl group) and a 
      
      
      
      -cyclohexyl ring.
    • Key Feature: Chiral center at C2.

  • Isomer A (Linear): (3-Bromopropyl)cyclohexane

    • Structure: Linear propyl chain.

    • Key Feature: Achiral, high symmetry.

  • Isomer B (Tertiary): (2-Bromopropan-2-yl)cyclohexane

    • Structure: Bromine attached to the tertiary carbon.

    • Key Feature: No

      
      -protons.
      
Decision Logic Diagram

The following flowchart illustrates the analytical pathway to isolate the target structure.

AnalysisLogic Sample Unknown Brominated Cyclohexyl-Alkane (C9H17Br) AgNO3 Test 1: AgNO3 Precipitation (Chemical Reactivity) Sample->AgNO3 FastPpt Immediate Precipitate (Cold) AgNO3->FastPpt High Stability Cation SlowPpt Slow/No Precipitate (Requires Heat) AgNO3->SlowPpt Primary Cation Tertiary Isomer B Identified: (2-Bromopropan-2-yl)cyclohexane (Tertiary Halide) FastPpt->Tertiary NMR Test 2: 1H NMR Spectroscopy (Alpha-Proton Analysis) SlowPpt->NMR Triplet Signal: Simple Triplet (2H integration) NMR->Triplet Equivalent Protons Multiplet Signal: Complex ABX/Multiplet (Diastereotopic Protons) NMR->Multiplet Chiral Influence Linear Isomer A Identified: (3-Bromopropyl)cyclohexane Triplet->Linear Target TARGET CONFIRMED: (1-Bromopropan-2-yl)cyclohexane Multiplet->Target

Caption: Analytical decision tree separating isomers based on cation stability (AgNO3) and magnetic environment symmetry (NMR).

Part 2: NMR Spectroscopy (The Gold Standard)

This is the only method capable of distinguishing the Target from Isomer A (Linear) with absolute certainty.

The Mechanism: Diastereotopicity

In (1-Bromopropan-2-yl)cyclohexane , the carbon at position 2 (C2) is a chiral center (bonded to H, CH3, CH2Br, and Cyclohexyl).

  • Consequence: The two protons on C1 (

    
    ) are diastereotopic . They are not chemically equivalent.
    
  • Observation: Instead of a simple doublet (which might be expected due to the adjacent CH), these protons will appear as two separate signals (doublet of doublets) or a complex multiplet due to geminal coupling (

    
    ) and vicinal coupling (
    
    
    
    ,
    
    
    ).

In contrast, (3-Bromopropyl)cyclohexane has an achiral chain. The


 protons are equivalent and will appear as a standard triplet .
Comparative Data Table ( H NMR in CDCl )
FeatureTarget: (1-Bromopropan-2-yl)cyclohexaneIsomer A: (3-Bromopropyl)cyclohexaneIsomer B: (2-Bromopropan-2-yl)cyclohexane

-Protons
(

)

3.30–3.50 ppm
Signal: Multiplet / dd Integration: 2H

3.35–3.45 ppm
Signal: Triplet (

Hz)Integration: 2H
None (Quaternary Carbon)
Methyl Group

0.9–1.0 ppm
Signal: Doublet
None (Part of chain)

1.6–1.7 ppm
Signal: Singlet (6H)
Key Distinction Diastereotopic splitting of

-H
Clean Triplet of

-H
Singlet Methyls (Deshielded)
Experimental Protocol: High-Resolution NMR
  • Preparation: Dissolve 10–15 mg of the sample in 0.6 mL of CDCl

    
      (Chloroform-d).
    
  • Filtration: Filter through a cotton plug into the NMR tube to remove inorganic salts (crucial if sample is crude).

  • Acquisition:

    • Run a standard proton sequence (16–32 scans).

    • Critical Step: If the multiplet at 3.4 ppm is unclear, run a COSY (Correlation Spectroscopy) experiment.

      • Target: The

        
        -protons will show cross-peaks to the single methine proton at C2.
        
      • Isomer A: The

        
        -protons will show cross-peaks to the two methylene protons at C2.
        

Part 3: Chemical Reactivity (The "Wet" Validation)

While NMR confirms the structure, the Silver Nitrate (


) Test  provides rapid confirmation of the halide classification (Primary vs. Tertiary).
The Mechanism ( Kinetics)

Silver ions (


) act as a Lewis acid, coordinating with the bromine to facilitate its departure. The rate of precipitation (

) depends on the stability of the resulting carbocation.
  • Tertiary Isomer: Forms a stable tertiary carbocation

    
    Instant precipitate .
    
  • Target (Primary): Forms an unstable primary carbocation

    
    No reaction at room temp  (requires heat).
    
Experimental Protocol: AgNO Test
  • Reagent: Prepare a 2% solution of

    
     in absolute ethanol.
    
  • Procedure:

    • Add 0.5 mL of reagent to a clean test tube.

    • Add 2 drops of the unknown liquid.

    • Observe for 5 minutes at Room Temperature (25°C).

  • Interpretation:

    • Instant White/Pale Yellow Precipitate: Isomer B (Tertiary) is present. Stop.

    • Clear Solution: Likely Target or Isomer A (Primary).

    • Confirmation: Heat the tube in a water bath (60°C). A precipitate should form within 1–2 minutes for primary alkyl bromides.

Part 4: Mass Spectrometry (MS) Limitations & Insights

MS is supportive but not definitive for separating the Target from Isomer A due to similar fragmentation energies. However, it effectively identifies Isomer B.

Fragmentation Pathway Analysis[1]
  • Isomer B (Tertiary):

    • Base Peak: Strong peak at m/z 125 (Loss of Br, stable tertiary cation).

    • Molecular Ion (

      
      ):  Very weak or absent (204/206).
      
  • Target (Primary):

    • Base Peak: Often m/z 83 (Cyclohexyl cation,

      
      ) or m/z 55  (Ring fragmentation).
      
    • Molecular Ion: Weak but usually visible characteristic doublet (1:1 ratio for

      
      ).
      

MSFragmentation MolIon Molecular Ion (M+) m/z 204/206 LossBr Loss of Br (Heterolytic) MolIon->LossBr CatTert Tertiary Cation (Stable) m/z 125 LossBr->CatTert Isomer B (Fast) CatPrim Primary Cation (Unstable) m/z 125 LossBr->CatPrim Target/Isomer A (Slow) RingFrag Ring Fragment (Cyclohexyl) m/z 83 CatPrim->RingFrag Rapid Fragmentation

Caption: MS fragmentation showing why the Tertiary isomer yields a distinct base peak (m/z 125), while the Target favors further fragmentation to m/z 83.

References

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. 7th Edition. John Wiley & Sons.
  • Master Organic Chemistry. (2026). Primary, Secondary, and Tertiary Alkyl Halides: Definitions and Reactivity. Retrieved from [Link]

  • LibreTexts Chemistry. (2023). Reaction of Alkyl Halides with Silver Nitrate. Retrieved from [Link]

  • SDBS. (2025). Spectral Database for Organic Compounds. National Institute of Advanced Industrial Science and Technology (AIST).[1] (Source for comparative spectra of alkyl bromides). Retrieved from [Link]

Sources

Validation

Precision Analytics: Elemental Analysis Standards for (1-Bromopropan-2-yl)cyclohexane

Executive Summary For researchers utilizing (1-Bromopropan-2-yl)cyclohexane (CAS: 910891-58-6) in drug development or complex organic synthesis, purity determination is non-trivial. This molecule presents a dual analytic...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

For researchers utilizing (1-Bromopropan-2-yl)cyclohexane (CAS: 910891-58-6) in drug development or complex organic synthesis, purity determination is non-trivial. This molecule presents a dual analytical challenge: it is an alkyl halide liquid prone to volatility, and it possesses a high heteroatom mass fraction (~39% Bromine).

Standard Elemental Analysis (EA) protocols often fail for this compound due to halogen interference with combustion catalysts and mass loss during sample encapsulation. This guide contrasts the "Gold Standard" combustion techniques with modern Quantitative NMR (qNMR) alternatives, providing a validated roadmap for establishing >99% purity.

The Analyte Profile

Before selecting a protocol, the physicochemical nature of the analyte must dictate the method.

PropertyValue / CharacteristicAnalytical Implication
Formula

Requires simultaneous CHN and Halogen determination.
Mol. Weight 205.14 g/mol High Br content (38.95%) dictates specific combustion aids.
Physical State Liquid (High Boiling)Critical: Prone to evaporation from unsealed capsules.
Theoretical C 52.70%Target for CHN Analyzer.
Theoretical H 8.35%Target for CHN Analyzer.
Theoretical Br 38.95%Requires Schöniger Flask or specialized CHNS-Br column.

The Gold Standard: Automated Combustion Analysis (CHNS-Br)

The Challenge: Halogen Poisoning

In standard CHN analyzers, halogens (Cl, Br, I) react with the combustion byproducts to form volatile halides (e.g.,


, 

). These can:
  • Corrode the thermal conductivity detector (TCD).

  • Interfere with water/CO2 quantification.

  • Poison the reduction catalyst (typically Copper).

Protocol A: Automated Microanalysis (Modified)

Objective: Determine %C and %H with


 accuracy (ACS Standard).

Methodology:

  • Encapsulation (The Liquid Seal):

    • Do not use standard open tin boats.

    • Step 1: Tare a hermetic tin capsule (Sn) capable of cold-sealing.

    • Step 2: Inject 2–3 mg of (1-Bromopropan-2-yl)cyclohexane using a gas-tight microsyringe.

    • Step 3: Cold-weld the capsule immediately using a manual press.

    • Validation: Re-weigh the sealed capsule after 5 minutes. If mass decreases by >0.005 mg, the seal is defective.

  • Combustion Tube Configuration:

    • Oxidation Zone (1000°C): Packed with Chromium(III) Oxide (

      
      ) and Silvered Cobaltous/Cobaltic Oxide .
      
    • Mechanism:[1] The silver reagent (

      
      ) reacts with free bromine to form Silver Bromide (
      
      
      
      ), effectively trapping the halogen and preventing it from reaching the detector.
  • Data Processing:

    • Calibrate using a halogenated standard (e.g., p-bromobenzoic acid) to account for the "ash" accumulation of AgBr in the crucible.

The Halogen Specific: Schöniger Oxygen Flask

While automated EA gives C/H, it often calculates Br by difference or requires a separate column. The Schöniger Flask method is the definitive wet-chemical approach for direct Bromine quantification.

Protocol B: Oxygen Flask Combustion & Titration

Objective: Direct quantification of %Br.

  • Combustion:

    • Weigh ~10–20 mg of sample onto ashless filter paper.

    • Place in a platinum basket suspended in a 500 mL heavy-walled Erlenmeyer flask.

    • Add 10 mL absorbing solution (

      
      ) to the flask.
      
    • Flush with

      
      , ignite paper, and invert flask.
      
  • Reduction:

    • The combustion converts organic bromine to

      
       and 
      
      
      
      . The alkaline peroxide solution reduces all species to bromide ions (
      
      
      ).
  • Titration:

    • Acidify with

      
      .
      
    • Titrate with

      
       using a potentiometric endpoint (silver electrode).
      

Comparative Analysis: EA vs. qNMR

For this specific molecule, modern Quantitative NMR (qNMR) offers a non-destructive alternative that avoids the volatility issues of EA.

FeatureCombustion Analysis (EA)Quantitative NMR (qNMR)
Sample Requirement 2–5 mg (Destructive)10–20 mg (Recoverable)
Precision

(Absolute)

(Relative)
Specificity Non-specific (cannot detect non-combustible impurities)Highly Specific (sees organic impurities)
Volatility Risk High (Leakage = Error)Low (Closed tube, solvent matrix)
Cost Low ($)High (

$ - Instrument time)
Verdict Best for Bulk Purity Confirmation Best for Structure & Impurity ID

Decision Framework & Workflow

The following diagram illustrates the logical flow for certifying the purity of (1-Bromopropan-2-yl)cyclohexane, integrating both EA and qNMR.

PurityWorkflow Start Sample: (1-Bromopropan-2-yl)cyclohexane CheckVol Is Sample Highly Volatile? Start->CheckVol Schoniger Schöniger Flask (Direct Br Titration) Start->Schoniger If %Br needed specifically EA_Prep EA Prep: Cold-Seal Tin Capsule CheckVol->EA_Prep Yes (Sealing Required) qNMR_Prep qNMR Prep: + Internal Std (e.g., TCNB) CheckVol->qNMR_Prep Alternative Method Combustion Combustion (1000°C) with Ag Trap EA_Prep->Combustion Result_EA Result: %C, %H (Target: ±0.4%) Combustion->Result_EA Decision Compare Results Do C/H/Br ratios match? Result_EA->Decision Schoniger->Decision Integration Integrate CH-Br Proton vs Standard qNMR_Prep->Integration Integration->Decision

Figure 1: Integrated analytical workflow for halogenated alkyl liquids. Blue indicates sample entry; Red indicates destructive combustion methods; Green indicates non-destructive spectroscopic methods.

Troubleshooting & Self-Validation

The "Silver Wool" Check

If your %C is consistently high and %Br is low (or undetected) in an automated run:

  • Cause: Halogen breakthrough. The Bromine is not being trapped and is hitting the TCD detector, often registering as a broad tail on the water or CO2 peak.

  • Fix: Replace the combustion tube packing. Ensure a distinct layer of silver wool or silvered cobalt oxide is present at the exit of the combustion zone (approx 600-700°C zone).

The "Drifting Mass" Check

If replicate runs of the liquid sample show high variance (>0.5% difference):

  • Cause: Evaporation from the tin capsule before combustion.

  • Validation: Place a sealed capsule on a microbalance. Record weight every 30 seconds for 5 minutes.

    • Stable: Proceed to analysis.[2][3][4][5][6][7][8][9]

    • Decreasing: Seal is defective. Use a cold-welding press or switch to liquid injection autosamplers.

References

  • American Chemical Society (ACS). ACS Research Data Guidelines for Organic Chemistry: Elemental Analysis. [Link] Standard for ±0.4% tolerance in purity reporting.

  • ASTM International. ASTM D808 - Standard Test Method for Chlorine in New and Used Petroleum Products (High Pressure Decomposition Device Method). [Link] Foundational method for halogen determination via combustion (Schöniger adaptation).

  • Pauli, G. F., et al. "The Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay." Journal of Natural Products, 2012. [Link] Validation of qNMR as a viable alternative to elemental analysis.

Sources

Comparative

Comparative Kinetics of (1-Bromopropan-2-yl)cyclohexane Solvolysis

This guide provides an in-depth comparative kinetic analysis of (1-Bromopropan-2-yl)cyclohexane solvolysis, benchmarking its reactivity against standard -branched primary alkyl halides (Isobutyl Bromide and Neopentyl Bro...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth comparative kinetic analysis of (1-Bromopropan-2-yl)cyclohexane solvolysis, benchmarking its reactivity against standard


-branched primary alkyl halides (Isobutyl Bromide and Neopentyl Bromide).

Executive Summary & Mechanistic Context

(1-Bromopropan-2-yl)cyclohexane (also known as 1-bromo-2-cyclohexylpropane) represents a critical probe substrate in physical organic chemistry. It features a primary electrophilic center with significant steric bulk at the


-position due to the cyclohexyl ring.

In solvolytic media (polar protic solvents like Ethanol/Water or Acetic Acid), this substrate serves as a model for exploring the competition between sterically retarded S\textsubscript{N}2 pathways and rearrangement-driven ionization (


) .
The Comparative Landscape

To evaluate the "performance" (reactivity profile) of this substrate, we compare it against two established benchmarks:

  • Isobutyl Bromide (1-bromo-2-methylpropane): The standard for

    
    -branching effects (
    
    
    
    -methyl).
  • Neopentyl Bromide (1-bromo-2,2-dimethylpropane): The extreme standard for steric hindrance (

    
    -trimethyl).
    

Key Finding: (1-Bromopropan-2-yl)cyclohexane exhibits a reactivity profile intermediate between isobutyl and neopentyl bromides. The bulky cyclohexyl group exerts greater steric hindrance than a methyl group (retarding S\textsubscript{N}2) but allows for a facile 1,2-hydride shift (promoting rearrangement-assisted ionization), unlike the required methyl shift in neopentyl systems.

Mechanistic Pathways & Visualization[1][2]

The solvolysis of (1-Bromopropan-2-yl)cyclohexane is governed by the stability of the incipient carbocation and the steric accessibility of the


-carbon.
Pathway Diagram

The following diagram illustrates the bifurcation between the solvent-assisted pathway (


) and the rearrangement-assisted pathway (

).

SolvolysisMechanism Substrate (1-Bromopropan-2-yl)cyclohexane (Primary Halide) TS_SN2 TS: Solvent Attack (Sterically Hindered) Substrate->TS_SN2 k_s (Solvent) TS_Rearrange TS: 1,2-Hydride Shift (Anchimeric Assistance) Substrate->TS_Rearrange k_Delta (Ionization) Product_SN2 Primary Ether/Alcohol (Unrearranged) TS_SN2->Product_SN2 S_N2 Cation_Tert Tertiary Carbocation (2-cyclohexylpropan-2-yl) TS_Rearrange->Cation_Tert Fast Product_SN1 Tertiary Ether/Alcohol (Rearranged) Cation_Tert->Product_SN1 Trapping

Caption: Kinetic bifurcation in solvolysis. The bulky cyclohexyl group hinders direct solvent attack (


), favoring the 

pathway via a 1,2-hydride shift to a stable tertiary carbocation.

Comparative Performance Analysis

The following table synthesizes the kinetic behavior of (1-Bromopropan-2-yl)cyclohexane relative to its peers in typical solvolytic media (e.g., 80% Ethanol/Water at 50°C).

FeatureIsobutyl Bromide(1-Bromopropan-2-yl)cyclohexane Neopentyl Bromide
Structure

-Methyl (Small)

-Cyclohexyl (Bulky)

-tert-Butyl (Very Bulky)
Relative Rate (

)
1.0 (Reference)~0.4 - 0.6 (Predicted) < 0.00001
S\textsubscript{N}2 Susceptibility ModerateLow Negligible
Primary Mechanism Mixed S\textsubscript{N}2 / RearrangementDominant Rearrangement (

)
Exclusive Rearrangement (Methyl Shift)
Rearrangement Type 1,2-Hydride Shift1,2-Hydride Shift 1,2-Methyl Shift
Winstein

-value
~0.45~0.60 ~0.90
Technical Analysis[1][2][3][4][5][6][7]
  • Steric Effect (

    
    ):  The cyclohexyl group has a Taft steric constant (
    
    
    
    ) significantly more negative than a methyl group. This increases the activation energy for backside nucleophilic attack, making the
    
    
    (S\textsubscript{N}2) pathway slower than for isobutyl bromide.
  • Electronic Effect: The migration aptitude of a hydride (H-) is generally superior to that of an alkyl group. Both Isobutyl and the Cyclohexyl derivative can undergo hydride shifts to form tertiary cations. However, the relief of steric strain upon ionization is greater for the cyclohexyl derivative, potentially enhancing the

    
     contribution despite the lower overall rate.
    

Experimental Protocol: Conductometric Kinetics

To validate these kinetic claims, a conductometric method is the gold standard for measuring solvolysis rates. This method tracks the increase in conductivity caused by the generation of HBr (strong electrolyte) during the reaction.

Methodology: Conductometric Determination of Solvolysis Rates

Objective: Determine the first-order rate constant (


) for the solvolysis of (1-Bromopropan-2-yl)cyclohexane.

Reagents:

  • Substrate: (1-Bromopropan-2-yl)cyclohexane (Pure, >98%).

  • Solvent: 80:20 Ethanol:Water (v/v).

  • Calibration Standard: HBr solution (0.01 M).

Workflow Diagram:

ExperimentalProtocol Step1 Preparation: Thermostat Reaction Vessel at 50.0 ± 0.1 °C Step2 Initiation: Inject 100 µL Substrate into 50 mL Solvent Step1->Step2 Step3 Data Acquisition: Record Conductivity (G) every 30 seconds Step2->Step3 Step4 Completion: Heat to 80°C for 1 hr to determine G_infinity Step3->Step4 Step5 Analysis: Plot ln(G_inf - G_t) vs Time Step4->Step5

Caption: Step-by-step conductometric kinetic workflow.

Detailed Procedure:

  • Setup: Fill a jacketed reaction vessel with 50 mL of the solvent mixture. Connect to a circulating water bath set to the desired temperature (e.g., 50.0°C). Insert a dip-type conductivity cell connected to a precision conductometer.

  • Equilibration: Allow the solvent to reach thermal equilibrium (stable conductivity reading for >10 mins).

  • Initiation: Inject a known amount of (1-Bromopropan-2-yl)cyclohexane (approx.

    
     M final concentration) using a gas-tight syringe. Start the timer immediately (
    
    
    
    ).
  • Monitoring: Record conductivity (

    
    ) at regular intervals. For slower reactions (half-life > 1 hr), manual recording is sufficient; for faster reactions, use a data logger.
    
  • Infinity Point (

    
    ):  After tracking for 3-4 half-lives, heat the sample to ensure 100% conversion, then cool back to the reaction temperature to measure the final conductivity 
    
    
    
    .
  • Calculation: The reaction follows first-order kinetics. Calculate

    
     using the integrated rate equation:
    
    
    
    
    Plot
    
    
    vs. time (
    
    
    ). The slope of the line is
    
    
    .

Data Interpretation & Grunwald-Winstein Analysis[3][5][8][9]

To fully characterize the mechanism (S\textsubscript{N}1 vs S\textsubscript{N}2 character), perform the solvolysis in multiple solvents with varying Ionizing Power (


) and Nucleophilicity (

).

Use the Extended Grunwald-Winstein Equation :


[1]
  • 
     (Sensitivity to Nucleophilicity): 
    
    • High

      
       (> 0.[2]8) indicates S\textsubscript{N}2.
      
    • Low

      
       (< 0.[2]3) indicates S\textsubscript{N}1 / 
      
      
      
      .
  • 
     (Sensitivity to Ionizing Power): 
    
    • High

      
       (~1.[2]0) indicates full carbocation formation (Limiting S\textsubscript{N}1).
      
    • Moderate

      
       (~0.5) indicates nucleophilic assistance.
      

Expected Results for (1-Bromopropan-2-yl)cyclohexane:

  • 
    -value:  ~0.35 (Lower than methyl/ethyl halides due to steric shielding by the cyclohexyl group).
    
  • 
    -value:  ~0.65 (Higher than simple primary halides, reflecting significant cationic character in the transition state due to the developing tertiary center via hydride shift).
    

References

  • Winstein, S., & Grunwald, E. (1948).[3] The Role of Neighboring Groups in Replacement Reactions. Journal of the American Chemical Society, 70(2), 828-837. Link

  • Bentley, T. W., & Llewellyn, G. (1990). Yx Scales of Solvent Ionizing Power.[4][5] Progress in Physical Organic Chemistry, 17, 121-158. Link

  • Kevill, D. N., & D'Souza, M. J. (2008). Correlation of the Rates of Solvolysis of i-Butyl Fluoroformate. International Journal of Molecular Sciences, 9(12), 2568–2578. Link

  • Shiner, V. J. (1984). Solvolytic Coproducts and the Mechanism of Solvolysis of Neopentyl-Type Sulfonates. Journal of the American Chemical Society, 106(24), 7451-7459. Link

Sources

Safety & Regulatory Compliance

Safety

Technical Guide: Personal Protective Equipment &amp; Handling for (1-Bromopropan-2-yl)cyclohexane

Part 1: Executive Safety Summary Immediate Action Required: Treat (1-Bromopropan-2-yl)cyclohexane as a primary alkylating agent . While specific toxicological data for this exact isomer is limited, its structure (a prima...

Author: BenchChem Technical Support Team. Date: March 2026

Part 1: Executive Safety Summary

Immediate Action Required: Treat (1-Bromopropan-2-yl)cyclohexane as a primary alkylating agent . While specific toxicological data for this exact isomer is limited, its structure (a primary bromide on a beta-branched chain) suggests high electrophilicity.

The Golden Rule: Do not rely on standard laboratory nitrile gloves for immersion or prolonged handling. Halogenated hydrocarbons permeate nitrile rapidly.

Quick-Reference Safety Matrix
ParameterSpecificationCritical Note
Glove Material Silver Shield / 4H (Laminate) Nitrile provides <5 mins protection against saturation.
Respiratory Organic Vapor (OV) Cartridge Required if working outside a fume hood (not recommended).
Eye Protection Chemical Splash Goggles Safety glasses are insufficient due to lachrymator potential.
Waste Stream Halogenated Organic DO NOT mix with acid waste or strong oxidizers.
Flammability Class II/III Combustible Flash point likely >60°C but treat as Flammable.

Part 2: Hazard Identification & Risk Assessment[1][2]

Structural Hazards

(1-Bromopropan-2-yl)cyclohexane features a primary carbon-bromine bond (


) susceptible to 

substitution. In biological systems, this translates to DNA alkylation potential .
  • Inhalation: Vapors may cause respiratory tract irritation (STOT SE 3) and CNS depression (drowsiness/dizziness).

  • Skin/Eye: Direct contact causes immediate irritation. As a lipophilic molecule (cyclohexyl group), it penetrates the dermal barrier efficiently.

  • Reactivity: Incompatible with strong bases (elimination to alkenes), magnesium (Grignard formation), and strong nucleophiles.

The "Analog Principle"

Due to sparse specific toxicological data, we apply the Precautionary Principle based on structural analogs (e.g., 1-Bromo-2-methylpropane, 1-Bromopropane).

  • Assumed Hazard: Potential Reproductive Toxin (Repr.[1] 1B) and Carcinogen.[2][3][4]

  • Operational Mandate: Handle as a "Designated Substance" requiring containment.

Part 3: Personal Protective Equipment (PPE) Architecture

Glove Selection Logic

Standard disposable nitrile gloves (4 mil) are permeable to alkyl bromides within minutes. The non-polar cyclohexyl ring facilitates diffusion through the nitrile polymer matrix.

Recommended Protocol:

  • Primary Layer (Inner): 4 mil Nitrile (for dexterity/sweat absorption).

  • Barrier Layer (Middle): Silver Shield / 4H (PE/EVAL Laminate) . This is the only material that guarantees >4 hours breakthrough time.

  • Outer Layer: 8 mil Nitrile (to protect the delicate laminate glove from tearing).

Respiratory & Eye Protection[3][4][5][6][7]
  • Eyes: Unvented chemical splash goggles (ANSI Z87.1 D3 rating). Face shield required for volumes >100 mL.

  • Lungs: All transfers must occur in a certified fume hood (Face velocity: 80–100 fpm). If hood access is compromised, use a half-face respirator with Organic Vapor (OV) cartridges (Black band).

PPE Decision Workflow

The following logic gate ensures correct PPE selection based on the operation type.

PPE_Logic Start Task Assessment Volume Volume > 10 mL? Start->Volume HighRisk HIGH RISK PROTOCOL Double Glove (Laminate Liner) Splash Goggles + Face Shield Volume->HighRisk Yes LowRisk STANDARD PROTOCOL Double Nitrile (Change every 15m) Splash Goggles Volume->LowRisk No Hood Fume Hood Available? RespReq MANDATORY: Resp. Protection (OV Cartridge) Hood->RespReq No (Emergency Only) HoodSafe Standard Sash Operation Hood->HoodSafe Yes HighRisk->Hood LowRisk->Hood

Figure 1: PPE Selection Logic based on volume and engineering controls.

Part 4: Operational Handling Protocol

Transfer Techniques

To minimize aerosolization, avoid open pouring.

  • Cannula Transfer: For volumes >50 mL, use positive pressure transfer via cannula.

  • Syringe Transfer: For volumes <50 mL, use a glass syringe with a Luer-lock needle.

    • Why? Plastic syringes (polypropylene) may swell or leach upon prolonged contact with alkyl bromides.

Spill Management (Small Scale < 50 mL)
  • Evacuate: Alert immediate area.

  • PPE Up: Don Silver Shield gloves and respiratory protection.

  • Absorb: Use vermiculite or activated carbon mats.

    • Contraindication: Do not use standard paper towels; they increase surface area for evaporation without trapping vapors.

  • Clean: Wipe surface with acetone, followed by soap and water.

Part 5: Disposal & Waste Stream Management

Proper segregation prevents dangerous side reactions in the waste container. Alkyl bromides can react violently with azides or strong oxidizers often found in general organic waste.

Waste Segregation Rules
  • Stream: Halogenated Organic Waste.

  • Labeling: Must explicitly list "(1-Bromopropan-2-yl)cyclohexane" to alert waste handlers of alkylating potential.

  • Incompatibilities: NEVER mix with:

    • Acid waste (potential HBr evolution).

    • Solutions containing Sodium Azide (formation of explosive organic azides).

Disposal Workflow

Waste_Flow Source Experimental Waste Check Contains Halogens? Source->Check NonHalo Non-Halogenated Carboy Check->NonHalo No AzideCheck Contains Azides? Check->AzideCheck Yes Halo Halogenated Carboy (Red Tag) AzideCheck->Halo No Quench Quench Required (Separate Stream) AzideCheck->Quench Yes (Explosion Risk)

Figure 2: Waste segregation logic to prevent incompatible storage.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 53404838, (1-Bromopropan-2-yl)cyclohexane. Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA). Occupational Health Guideline for Alkyl Bromides. Retrieved from [Link]

Sources

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Reactant of Route 1
(1-Bromopropan-2-yl)cyclohexane
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(1-Bromopropan-2-yl)cyclohexane
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